molecular formula C22H28N4O B12368766 C3TD879

C3TD879

カタログ番号: B12368766
分子量: 364.5 g/mol
InChIキー: ODOJVROSIRINJT-LJQANCHMSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

C3TD879 is a useful research compound. Its molecular formula is C22H28N4O and its molecular weight is 364.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C22H28N4O

分子量

364.5 g/mol

IUPAC名

(2R)-2-amino-4,4-dimethyl-N-[3-methyl-4-(2-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)phenyl]pentanamide

InChI

InChI=1S/C22H28N4O/c1-13-10-15(26-21(27)19(23)12-22(3,4)5)6-7-16(13)17-8-9-24-20-18(17)11-14(2)25-20/h6-11,19H,12,23H2,1-5H3,(H,24,25)(H,26,27)/t19-/m1/s1

InChIキー

ODOJVROSIRINJT-LJQANCHMSA-N

異性体SMILES

CC1=CC2=C(C=CN=C2N1)C3=C(C=C(C=C3)NC(=O)[C@@H](CC(C)(C)C)N)C

正規SMILES

CC1=CC2=C(C=CN=C2N1)C3=C(C=C(C=C3)NC(=O)C(CC(C)(C)C)N)C

製品の起源

United States

Foundational & Exploratory

The Mechanism of Action of C3TD879: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

C3TD879 is a first-in-class, potent, and selective Type I kinase inhibitor of Citron Kinase (CITK), a serine/threonine kinase crucial for the final stages of cell division, specifically cytokinesis.[1][2] This document provides a comprehensive overview of the mechanism of action of this compound, including its direct target engagement, biochemical and cellular activity, in vitro absorption, distribution, metabolism, and excretion (ADME) properties, in vivo pharmacokinetics, and kinase selectivity profile. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate further research and development.

Core Mechanism of Action: Potent and Selective Inhibition of Citron Kinase

This compound functions as a highly potent and selective inhibitor of Citron Kinase (CITK).[1][2] It is classified as a Type I kinase inhibitor, meaning it binds to the ATP-binding pocket of CITK in its active conformation.[1] This direct binding competitively inhibits the catalytic activity of the kinase, preventing the phosphorylation of its downstream substrates.

Target Engagement and Potency

The potency of this compound has been quantified through both biochemical and cellular assays, demonstrating its ability to directly bind to and inhibit CITK with high affinity.

ParameterValueAssay TypeDescription
Biochemical IC50 12 nMADP-Glo Kinase AssayConcentration of this compound required to inhibit 50% of CITK enzymatic activity in a purified system.[1][2]
NanoBRET™ Target Engagement Kd < 10 nMNanoBRET™ AssayDissociation constant for the binding of this compound to full-length human CITK in live cells, indicating high-affinity binding.[1][2]
NL-CITKKD Kd 0.3 nMNanoBRET™ AssayDissociation constant for the binding of this compound to the NanoLuc-tagged kinase domain of CITK in intact HEK293 cells.[3]
Full-length NL-CITK Kd 9.5 nMNanoBRET™ AssayDissociation constant for the binding of this compound to the full-length NanoLuc-tagged CITK in intact HEK293 cells.[3]

Citron Kinase Signaling Pathway and the Impact of this compound

Citron Kinase is a key regulator of cytokinesis, the final step in cell division where the cytoplasm of a single eukaryotic cell is divided into two daughter cells. It is known to localize to the cleavage furrow and midbody during late mitosis and is essential for the successful completion of this process. The kinase activity of CITK is believed to be crucial for regulating the localization and function of key cytokinesis proteins, including anillin and RhoA.

The following diagram illustrates the established signaling pathway of Citron Kinase and the point of intervention for this compound.

CITK_Signaling_Pathway cluster_upstream Upstream Regulators cluster_citk Citron Kinase cluster_downstream Downstream Effectors in Cytokinesis cluster_inhibitor RhoA_GTP Active RhoA (GTP-bound) CITK Citron Kinase (CITK) RhoA_GTP->CITK Activation Anillin Anillin CITK->Anillin Phosphorylation & Localization Myosin_II Myosin II CITK->Myosin_II Regulation Septins Septins CITK->Septins Organization Cytokinesis_Completion Successful Cytokinesis Anillin->Cytokinesis_Completion Myosin_II->Cytokinesis_Completion Septins->Cytokinesis_Completion This compound This compound This compound->CITK Inhibition

Citron Kinase Signaling Pathway and this compound Inhibition.

In Vitro ADME and In Vivo Pharmacokinetic Profile

This compound exhibits a favorable drug-like profile, with promising characteristics for in vivo applications.

In Vitro ADME Data
ParameterSpeciesValueAssay
Microsomal Stability Human81% remaining after 60 minLiver Microsomal Stability Assay
Rat87% remaining after 60 minLiver Microsomal Stability Assay
Permeability (Papp A→B) MDCK-MDR116.0 x 10-6 cm/sParallel Artificial Membrane Permeability Assay (PAMPA)
Plasma Protein Binding Human95.8%Rapid Equilibrium Dialysis
Rat94.7%Rapid Equilibrium Dialysis
CYP Inhibition (IC50) 1A2> 50 µMCytochrome P450 Inhibition Assay
2C9> 50 µMCytochrome P450 Inhibition Assay
2C19> 50 µMCytochrome P450 Inhibition Assay
2D6> 50 µMCytochrome P450 Inhibition Assay
3A4> 50 µMCytochrome P450 Inhibition Assay
In Vivo Pharmacokinetic Data in Rats
RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUClast (ng·h/mL)Bioavailability (%)
Intravenous (IV) 24300.08340-
Oral (PO) 101802110065

Kinase Selectivity Profile

A critical aspect of a chemical probe's utility is its selectivity. This compound was profiled against a large panel of human kinases and demonstrated exquisite selectivity for CITK.

Kinase PanelNumber of Kinases TestedThis compound ConcentrationResults
Eurofins KinaseProfiler 3731 µM>17-fold selectivity for CITK over other kinases.[1]

This high degree of selectivity minimizes off-target effects, making this compound a valuable tool for specifically interrogating the biological functions of CITK.

Experimental Protocols

ADP-Glo™ Kinase Assay (Biochemical IC50 Determination)

This protocol outlines the method for determining the in vitro enzymatic inhibition of CITK by this compound.

ADP_Glo_Workflow Start Start Prepare_Reagents Prepare Kinase Reaction Mixture (CITK enzyme, substrate, ATP) Start->Prepare_Reagents Add_Inhibitor Add serial dilutions of this compound Prepare_Reagents->Add_Inhibitor Incubate_Kinase_Rxn Incubate at room temperature (e.g., 60 minutes) Add_Inhibitor->Incubate_Kinase_Rxn Add_ADP_Glo Add ADP-Glo™ Reagent (Terminates kinase reaction, depletes ATP) Incubate_Kinase_Rxn->Add_ADP_Glo Incubate_1 Incubate at room temperature (40 minutes) Add_ADP_Glo->Incubate_1 Add_Detection_Reagent Add Kinase Detection Reagent (Converts ADP to ATP, generates light) Incubate_1->Add_Detection_Reagent Incubate_2 Incubate at room temperature (30-60 minutes) Add_Detection_Reagent->Incubate_2 Measure_Luminescence Measure Luminescence Incubate_2->Measure_Luminescence Analyze_Data Calculate IC50 Measure_Luminescence->Analyze_Data

ADP-Glo™ Kinase Assay Workflow.

Methodology:

  • Kinase Reaction: Purified human CITK enzyme is incubated with a suitable substrate and ATP in a reaction buffer.

  • Inhibitor Addition: this compound is serially diluted and added to the kinase reaction mixtures.

  • Incubation: The reactions are incubated at room temperature to allow for enzymatic activity.

  • ATP Depletion: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • ADP to ATP Conversion: Kinase Detection Reagent is added to convert the ADP generated by the kinase reaction into ATP. This reagent also contains luciferase and luciferin to produce a luminescent signal proportional to the amount of ADP produced.

  • Signal Detection: Luminescence is measured using a plate reader.

  • Data Analysis: The luminescent signal is plotted against the inhibitor concentration, and the IC50 value is determined using a nonlinear regression curve fit.

NanoBRET™ Target Engagement Assay (Cellular Kd Determination)

This protocol details the method for quantifying the binding affinity of this compound to CITK in live cells.

NanoBRET_Workflow Start Start Transfect_Cells Transfect HEK293 cells with NanoLuc®-CITK fusion vector Start->Transfect_Cells Plate_Cells Plate transfected cells in white assay plates Transfect_Cells->Plate_Cells Add_Tracer_Inhibitor Add NanoBRET™ Tracer and serial dilutions of this compound Plate_Cells->Add_Tracer_Inhibitor Incubate Incubate at 37°C, 5% CO2 (e.g., 2 hours) Add_Tracer_Inhibitor->Incubate Add_Substrate Add NanoLuc® substrate and extracellular NanoLuc® inhibitor Incubate->Add_Substrate Measure_BRET Measure Donor (460nm) and Acceptor (610nm) emission Add_Substrate->Measure_BRET Analyze_Data Calculate NanoBRET™ ratio and Kd Measure_BRET->Analyze_Data

NanoBRET™ Target Engagement Assay Workflow.

Methodology:

  • Cell Culture and Transfection: HEK293 cells are transiently transfected with a plasmid encoding for a fusion protein of CITK and NanoLuc® luciferase.

  • Cell Plating: Transfected cells are seeded into multi-well plates suitable for luminescence measurements.

  • Compound and Tracer Addition: A cell-permeable fluorescent tracer that binds to the ATP pocket of kinases is added to the cells, along with varying concentrations of the competitor compound, this compound.

  • Equilibration: The cells are incubated to allow the binding of the tracer and competitor to the NanoLuc®-CITK fusion protein to reach equilibrium.

  • Signal Measurement: A substrate for NanoLuc® is added, and the luminescence emission from the NanoLuc® donor (460 nm) and the energy transfer to the fluorescent tracer acceptor (610 nm) are measured.

  • Data Analysis: The NanoBRET™ ratio (acceptor emission/donor emission) is calculated. The displacement of the tracer by this compound results in a decrease in the BRET signal. The Kd is determined by fitting the competitive binding data to a one-site binding model.

Conclusion

This compound is a highly potent and selective chemical probe for Citron Kinase. Its well-characterized mechanism of action, favorable ADME and pharmacokinetic properties, and exquisite selectivity make it an invaluable tool for elucidating the complex biological roles of CITK in both normal physiology and disease states. The detailed protocols provided herein should enable researchers to effectively utilize this compound in their studies. Interestingly, despite its potent enzymatic inhibition, initial studies have shown that this compound does not fully replicate the cellular phenotypes observed with CITK knockdown, suggesting that the structural roles of CITK may be as important as its kinase activity.[1] This highlights the need for further investigation into the multifaceted functions of this important kinase.

References

C3TD879: A Selective Inhibitor of Citron Kinase (CITK) - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citron Kinase (CITK) is a serine/theronine kinase belonging to the AGC family of kinases, which plays a critical role in the final stages of cell division, specifically in cytokinesis. Its involvement in this fundamental cellular process has implicated it as a potential therapeutic target in oncology. Despite this, the lack of selective inhibitors has hindered the exploration of its biological functions and therapeutic potential. This technical guide provides an in-depth overview of C3TD879, a first-in-class, potent, and selective chemical probe for CITK. This compound is a Type I kinase inhibitor, binding to the ATP pocket of the kinase. This document details its biochemical and cellular activity, the experimental protocols used for its characterization, and its place within the CITK signaling pathway.

Quantitative Data for this compound

The following table summarizes the key quantitative data for this compound, highlighting its potency and selectivity for CITK.

ParameterValueAssay TypeTargetSpeciesNotes
IC50 12 nMBiochemical Kinase AssayCITKHumanPotent inhibition of catalytic activity.[1][2][3][4]
NanoBRET Kd < 10 nMCellular Target EngagementFull-length CITKHumanDirect binding to CITK in intact cells.[1][2][5][6]
NanoBRET Kd 0.3 nMCellular Target EngagementNL-CITKKDHumanHigh-affinity binding to the kinase domain.[1][3]
NanoBRET Kd 9.5 nMCellular Target EngagementFull-length NL-CITKHumanStrong binding to the full-length protein in HEK293 cells.[1][3]
Selectivity >17-fold vs. 373 other kinasesKinase Profiling AssayHuman Kinome PanelHumanHighly selective, with minor off-target activity against NEK family kinases AAK1 and BIKE.[2][3]

Signaling Pathway

CITK is a key regulator of cytokinesis, the process that divides the cytoplasm of a single eukaryotic cell into two daughter cells. It is known to localize to the cleavage furrow and the midbody during late mitosis and is crucial for the final abscission step. The signaling pathway below illustrates the central role of CITK in this process.

CITK_Signaling_Pathway cluster_upstream Upstream Regulation cluster_citk Citron Kinase cluster_downstream Downstream Effectors in Cytokinesis cluster_inhibitor Pharmacological Inhibition cluster_outcome Cellular Outcome RhoA RhoA-GTP Anillin Anillin RhoA->Anillin recruits CITK CITK Anillin->CITK activates KIF14 KIF14 (Kinesin) CITK->KIF14 phosphorylates & recruits MKLP1 MKLP1 (Pavarotti) CITK->MKLP1 interacts with MyosinII Myosin II CITK->MyosinII regulates PRC1 PRC1 (Fascetto) KIF14->PRC1 localizes Midbody Midbody Formation KIF14->Midbody MKLP1->PRC1 interacts with MKLP1->Midbody PRC1->Midbody Actin Actin MyosinII->Actin contracts Actin->Midbody This compound This compound This compound->CITK inhibits Cytokinesis Successful Cytokinesis Midbody->Cytokinesis Kinase_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis A Prepare serial dilutions of this compound C Dispense this compound dilutions into assay plate A->C B Prepare Kinase/Substrate master mix D Add Kinase/Substrate mix B->D C->D E Initiate reaction with ATP D->E F Incubate at RT E->F G Stop reaction and add detection reagent F->G H Read luminescence G->H I Calculate IC50 H->I

References

The Pivotal Role of Citron Kinase in Cell Division: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Citron kinase (CIT-K), a serine/threonine kinase, is a critical regulator of the final stages of cell division, specifically cytokinesis. Its precise orchestration of the complex molecular events at the cleavage furrow and midbody ensures the faithful segregation of cellular contents into two daughter cells. Dysregulation of CIT-K function has been implicated in various pathological conditions, including cancer and neurological disorders such as microcephaly, making it a compelling target for therapeutic intervention. This in-depth technical guide provides a comprehensive overview of the core functions of Citron kinase, its signaling networks, and its involvement in disease. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts in this area.

Introduction to Citron Kinase

Citron kinase (CIT-K) is a member of the AGC family of kinases and is encoded by the CIT gene.[1] It is a large, multifunctional protein characterized by a complex domain structure, which dictates its diverse roles in cellular processes.

Structure and Domains

The full-length CIT-K protein is over 2000 amino acids long and possesses several key functional domains:

  • N-terminal Kinase Domain: This domain is responsible for the catalytic activity of CIT-K, facilitating the transfer of phosphate groups to substrate proteins.[2]

  • Coiled-Coil Domains (CC1 and CC2): These domains are crucial for protein-protein interactions and the localization of CIT-K during mitosis.[2] The second coiled-coil domain also contains a Rho/Rac binding domain (RBD).[2]

  • Rho/Rac Binding Domain (RBD): Located within the CC2 domain, the RBD allows CIT-K to interact with active, GTP-bound forms of Rho and Rac GTPases, which are key regulators of the actin cytoskeleton.[2]

  • Cysteine-rich (C1) motif and Pleckstrin Homology (PH) Domain: These domains are typically involved in lipid binding and membrane localization.[2]

  • Citron-Nik1 Homology (CNH) Domain: This C-terminal domain is also implicated in protein-protein interactions.[2]

Two main isoforms of Citron have been described in mammals: the full-length Citron kinase (CIT-K) and a shorter isoform, Citron-N (CIT-N), which lacks the N-terminal kinase domain.[2] While CIT-K is widely expressed, CIT-N expression is primarily restricted to the brain.[3]

The Role of Citron Kinase in Cytokinesis

Citron kinase plays an indispensable role in the terminal phase of cell division, known as cytokinesis. Its function is primarily centered on the organization and stabilization of the midbody, a transient structure that forms at the intercellular bridge connecting the two nascent daughter cells.

Localization During the Cell Cycle

CIT-K's localization is dynamically regulated throughout the cell cycle. During interphase, it is distributed throughout the cytoplasm.[2] As the cell enters mitosis, CIT-K becomes enriched at the spindle poles during metaphase.[2] Following the onset of anaphase, its concentration significantly increases at the cleavage furrow.[2] Ultimately, after the completion of furrowing, CIT-K forms a distinct ring-like structure at the midbody, where it acts as a scaffold and catalytic hub for the final steps of cell separation (abscission).[2]

Function at the Midbody

Depletion of CIT-K leads to severe defects in cytokinesis, specifically at the abscission stage.[3] While the initial ingression of the cleavage furrow proceeds, the maintenance of the midbody is impaired, leading to the failure of the two daughter cells to separate, ultimately resulting in the formation of multinucleated cells.[3] CIT-K is crucial for the proper organization of the midbody and the recruitment and stabilization of key proteins required for abscission.[4] In the absence of CIT-K, the midbody matrix appears sparse and detached from the equatorial cortex.[4]

Signaling Pathways and Molecular Interactions

The function of Citron kinase is intricately regulated through its interactions with a network of other proteins. These interactions are fundamental to its recruitment, activation, and ability to phosphorylate its downstream targets.

Upstream Regulation by RhoA

Citron kinase is a key effector of the small GTPase RhoA.[5] During cytokinesis, active RhoA at the cleavage furrow recruits CIT-K through its Rho-binding domain.[6] This interaction is crucial for the localization of CIT-K to the site of cell division. Interestingly, while RhoA initially recruits CIT-K, later in cytokinesis, CIT-K appears to function as an upstream regulator of RhoA, promoting its stability at the midbody.[6]

Interaction with Anillin and Myosin

CIT-K physically and functionally interacts with the scaffolding protein anillin, which is essential for the assembly and stabilization of the contractile ring.[3] Depletion of CIT-K leads to the displacement of anillin from the midbody.[3] Furthermore, CIT-K can directly phosphorylate the regulatory light chain of myosin II (MLC) at Serine 19 and Threonine 18, which is thought to activate myosin II, the primary motor protein responsible for the contractile force during cytokinesis.[7]

Cross-regulation with Aurora B Kinase

A critical regulatory axis exists between Citron kinase and Aurora B kinase, the catalytic component of the Chromosomal Passenger Complex (CPC).[8] CIT-K interacts directly with several components of the CPC and is required for the proper localization of the CPC to the midbody.[8] In a feedback loop, CIT-K promotes Aurora B activity by phosphorylating the INCENP subunit of the CPC.[8] Conversely, Aurora B controls the localization of CIT-K and its association with central spindle partners through phosphorylation of CIT-K's coiled-coil domain.[8]

Interaction with Kinesin Motor Proteins

Citron kinase interacts with the kinesin motor proteins KIF14 (kinesin family member 14) and MKLP1 (mitotic kinesin-like protein 1, also known as KIF23).[9] The localization of CIT-K and KIF14 to the central spindle and midbody is codependent.[10] These interactions are vital for the formation of the midbody and the proper arrangement of its components.[9]

Signaling Pathway of Citron Kinase in Cytokinesis

Citron_Kinase_Pathway RhoA Active RhoA (GTP-bound) CITK Citron Kinase (CIT-K) RhoA->CITK Recruitment & Activation Anillin Anillin CITK->Anillin Stabilization at Midbody MLC Myosin Light Chain (MLC) CITK->MLC Phosphorylation INCENP INCENP CITK->INCENP Phosphorylation KIF14 KIF14 CITK->KIF14 Interaction & Co-localization MKLP1 MKLP1 CITK->MKLP1 Interaction Midbody Midbody Formation & Stabilization Anillin->Midbody Contributes to MyosinII Myosin II pMLC Phosphorylated MLC (pSer19, pThr18) MyosinII->pMLC Activated by MLC->MyosinII Component of pMLC->Midbody Contributes to Contractile Ring Function AuroraB Aurora B Kinase AuroraB->CITK Regulates Localization INCENP->AuroraB Component of CPC pINCENP Phosphorylated INCENP pINCENP->AuroraB Activates KIF14->Midbody Contributes to MKLP1->Midbody Contributes to Abscission Successful Abscission Midbody->Abscission Kinase_Assay_Workflow start Start reagents Prepare Reagents: - Recombinant CIT-K - Substrate (e.g., MLC) - Kinase Buffer - ATP/MgCl2 with [γ-32P]ATP start->reagents reaction Set up Kinase Reaction reagents->reaction incubation Incubate at 30°C reaction->incubation termination Terminate Reaction (add SDS loading buffer & boil) incubation->termination sds_page SDS-PAGE Separation termination->sds_page visualization Autoradiography sds_page->visualization quantification Quantify Phosphorylation visualization->quantification end End quantification->end CoIP_Logic cell_lysate Cell Lysate (containing CIT-K and Protein X) immune_complex Immune Complex: Bead-Ab-CIT-K-Protein X cell_lysate->immune_complex Add Anti-CIT-K Ab citk_ab Anti-CIT-K Antibody protein_ag_beads Protein A/G Beads protein_ag_beads->immune_complex Add Beads western_blot Western Blot Analysis immune_complex->western_blot Elution detection Detection of both CIT-K and Protein X western_blot->detection

References

C3TD879's effect on cytokinesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Effect of C3TD879 on Cytokinesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Citron Kinase (CITK) is a serine/threonine kinase recognized as a critical regulator of cytokinesis, the final stage of cell division. Genetic knockdown studies have consistently demonstrated that the depletion of CITK leads to cytokinesis failure, resulting in multinucleated cells and implicating it as a potential therapeutic target in oncology. This has driven the development of specific CITK inhibitors. This compound has emerged as a first-in-class, potent, and highly selective inhibitor of CITK's catalytic activity. This technical guide consolidates the available data on this compound, focusing on its mechanism of action and its ultimate effect on cytokinesis. Surprisingly, despite its potent enzymatic inhibition, this compound does not induce the cytokinesis failure phenotype associated with CITK knockdown. This evidence suggests that the kinase activity of CITK may be dispensable for the completion of cytokinesis and that its structural scaffolding role is of greater importance. This document provides a comprehensive overview of the quantitative data, experimental methodologies, and the relevant biological pathways to inform future research and drug development efforts targeting CITK.

Introduction to this compound

This compound is a selective, first-in-class, Type I kinase inhibitor of Citron Kinase (CITK).[1][2][3][4][5][6] It was developed from a previously identified kinase inhibitor that had weak off-target activity against CITK.[2][3][6] Through structure-guided optimization, this compound was engineered to be a potent and exquisitely selective chemical probe suitable for investigating the complex biology of CITK.[2][3][6] It demonstrates favorable pharmacokinetic properties for in vivo evaluation, making it a valuable tool for preclinical studies.[2][3][5][6]

Quantitative Data Summary

The following tables summarize the key quantitative metrics defining the potency, binding affinity, and cellular effects of this compound.

Table 1: Biochemical and Cellular Activity of this compound
ParameterMethodValueTarget/Cell LineReference
Biochemical IC50 Biochemical Kinase Assay12 nMCITK catalytic activity[1][2][3][4][5][6]
Cellular Binding (Kd) NanoBRET™ Assay< 10 nMFull-length human CITK in HEK293 cells[1][2][3][4][5][6]
Kinase Selectivity Kinase Panel Screen>17-fold vs. 373 other human kinasesCITK vs. Other Kinases[2][3][4][5][6]
Table 2: Effect of this compound on Cytokinesis
TreatmentAssayObserved EffectCell LineReference
This compound Multinucleation AssayNo significant increase in multinucleated cells compared to DMSO control.Not specified[7]
This compound Negative Control Multinucleation AssayNo significant increase in multinucleated cells compared to DMSO control.Not specified[7]
CITK Knockdown (siRNA) Multinucleation AssaySignificant increase in multinucleated cells (cytokinesis failure).HeLa, various cancer lines[8]

Core Finding: Kinase Inhibition without Cytokinesis Failure

The central and most significant finding from studies on this compound is its lack of a functional effect on cytokinesis, despite its potent inhibition of CITK's kinase activity. Research by Maw et al. (2024) demonstrated that this compound could not phenocopy the effects of CITK knockdown in cell proliferation, cell cycle progression, or cytokinesis assays.[2][3][6] Specifically, treatment with this compound did not lead to a significant increase in multinucleated cells, which is the hallmark phenotype of CITK depletion.[7][8]

This provides preliminary evidence that the structural, or scaffolding, roles of CITK may be more critical for the successful completion of cytokinesis than its enzymatic activity.[2][3][6]

Signaling Pathways and Experimental Workflows

Citron Kinase (CITK) Signaling in Cytokinesis

CITK is a key effector in the final stages of cell division, particularly in the formation and stabilization of the midbody, the transient structure connecting the two daughter cells before abscission. Its recruitment and function are tightly regulated.

CITK_Signaling_Pathway cluster_midbody_components Midbody Components RhoA Active RhoA-GTP CITK Citron Kinase (CITK) RhoA->CITK Recruits & Activates Anillin Anillin CITK->Anillin Stabilizes KIF14 KIF14 CITK->KIF14 Forms Complex Midbody Midbody Formation & Abscission Anillin->Midbody PRC1 PRC1 KIF14->PRC1 Interacts with KIF14->Midbody PRC1->Midbody This compound This compound This compound->CITK Inhibits Kinase Activity

Caption: Simplified signaling pathway of CITK in late cytokinesis and the point of intervention for this compound.

Experimental Workflow for Assessing Cytokinesis Failure

The logical workflow to determine the effect of a compound on cytokinesis involves comparing its effect to a known genetic perturbation of the target.

Experimental_Workflow start Start: HeLa Cell Culture treatment Treatment Groups start->treatment dmso Vehicle Control (DMSO) treatment->dmso Group 1 This compound This compound treatment->this compound Group 2 sirna CITK siRNA (Positive Control) treatment->sirna Group 3 incubation Incubate (e.g., 48-72h) dmso->incubation This compound->incubation sirna->incubation staining Fix & Stain (e.g., DAPI for nuclei, anti-tubulin for cytoplasm) incubation->staining imaging Fluorescence Microscopy staining->imaging analysis Quantify % Multinucleated Cells imaging->analysis result Compare Results analysis->result phenocopy Phenocopy Observed result->phenocopy If this compound ≈ siRNA no_phenocopy No Phenocopy Observed result->no_phenocopy If this compound ≈ DMSO

Caption: Logical workflow for evaluating if a CITK inhibitor phenocopies CITK knockdown in a cytokinesis assay.

Detailed Experimental Protocols

While the exact protocols from the primary literature on this compound are not publicly detailed, the methodologies can be reconstructed based on standard assays used in the field.

Biochemical Kinase Inhibition Assay (IC50 Determination)
  • Principle: This assay measures the ability of this compound to inhibit the enzymatic activity of purified CITK. The activity is typically quantified by measuring the amount of ATP consumed or ADP produced during the phosphorylation of a model substrate.

  • Methodology:

    • Reaction Setup: A reaction mixture is prepared containing purified recombinant CITK enzyme, a specific peptide substrate, and ATP (often at its Km concentration).

    • Inhibitor Addition: this compound is added in a series of dilutions (e.g., 10-point concentration-response curve) to the reaction wells. A DMSO-only well serves as the negative control (100% activity).

    • Initiation and Incubation: The reaction is initiated by the addition of the ATP/substrate mix and incubated at room temperature for a set period (e.g., 1-2 hours).

    • Detection: A detection reagent (e.g., ADP-Glo™) is added. This system first quenches the kinase reaction and depletes remaining ATP, then converts the ADP produced into ATP, which drives a luciferase-based reaction.

    • Data Acquisition: The resulting luminescence, which is directly proportional to kinase activity, is read on a plate reader.

    • Analysis: The data is normalized to controls, and the IC50 value is calculated by fitting the concentration-response curve to a suitable model.

Cellular Target Engagement (NanoBRET™ Assay for Kd Determination)
  • Principle: The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay measures the binding of this compound to full-length CITK in live cells. It relies on energy transfer between a NanoLuc® luciferase-tagged CITK (the donor) and a fluorescently labeled tracer that competes with this compound for the same binding site.

  • Methodology:

    • Cell Preparation: HEK293 cells are transiently transfected with a vector expressing CITK fused to NanoLuc® luciferase.

    • Plating: Transfected cells are seeded into 96-well plates.

    • Compound Addition: this compound is serially diluted and added to the cells, followed by a 2-hour incubation period at 37°C.

    • Tracer and Substrate Addition: A cell-permeable fluorescent tracer (the acceptor) and the NanoLuc® substrate are added.

    • Data Acquisition: The plate is immediately read on a luminometer equipped with two filters to simultaneously measure the donor emission (e.g., 460 nm) and the acceptor emission (e.g., >610 nm).

    • Analysis: A BRET ratio is calculated (Acceptor Emission / Donor Emission). The displacement of the tracer by this compound results in a decrease in the BRET ratio. The Kd is determined from the resulting competitive binding curve.

Cytokinesis Failure (Multinucleation) Assay
  • Principle: This cell-based imaging assay quantifies the primary phenotype of failed cytokinesis: the presence of multiple nuclei within a single cell.

  • Methodology:

    • Cell Seeding: HeLa cells are seeded onto glass coverslips or into optically clear 96-well plates at a density that allows for proliferation without reaching confluence during the experiment.

    • Treatment: Cells are treated with:

      • This compound (at various concentrations, e.g., 1-10 µM).

      • A negative control compound.

      • Vehicle control (e.g., 0.1% DMSO).

      • Positive control: siRNA targeting CITK.

    • Incubation: Cells are incubated for 48 to 72 hours, a duration sufficient for most cells to complete at least one cell cycle.

    • Fixation and Staining: Cells are fixed with paraformaldehyde, permeabilized with a detergent (e.g., Triton X-100), and stained. Common stains include DAPI or Hoechst to visualize nuclei and an antibody against a cytoplasmic protein like α-tubulin to delineate cell boundaries.

    • Imaging: Cells are imaged using a high-content imager or a fluorescence microscope.

    • Analysis: The number of nuclei per cell is counted for at least 200-600 cells per condition. The percentage of multinucleated (≥2 nuclei) cells is calculated for each treatment group and compared to controls.

Conclusion and Future Directions

This compound is a powerful chemical probe that has been instrumental in deconvoluting the roles of Citron Kinase. The key takeaway from the initial characterization of this compound is the discordance between potent enzymatic inhibition and the functional outcome on cytokinesis. This strongly suggests that the non-catalytic, scaffolding functions of CITK are paramount for its role in cell division.

This finding opens several avenues for future research:

  • Structural Biology: Elucidating the precise structural interactions of CITK with its binding partners (e.g., KIF14, Anillin) is crucial.

  • Targeting Non-Catalytic Functions: The development of new therapeutic agents could shift from targeting the active site to disrupting the protein-protein interactions essential for CITK's scaffolding function.

  • In Vivo Studies: Utilizing this compound in animal models will be essential to understand the systemic effects of inhibiting CITK's kinase activity and to validate whether its non-catalytic functions are indeed the more relevant therapeutic target.

This guide provides the core technical information on this compound, highlighting a critical nuance in kinase biology that will be invaluable for researchers in cell biology and oncology drug development.

References

C3TD879 target profile and kinase selectivity

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to C3TD879: Target Profile and Kinase Selectivity

Introduction

This compound is a first-in-class, potent, and highly selective, Type I kinase inhibitor of Citron Kinase (CITK).[1][2][3] As a chemical probe, this compound is an invaluable tool for interrogating the complex biology of CITK, an AGC-family serine/threonine kinase known to play a crucial role in the regulation of cytokinesis.[2][4] This document provides a comprehensive overview of the target profile, kinase selectivity, and associated methodologies for this compound, intended for researchers, scientists, and drug development professionals.

Target Profile and Potency

This compound was developed to potently inhibit the catalytic activity of CITK. Its primary mechanism of action is through direct binding to the ATP pocket of the kinase domain. The potency of this compound has been quantified through various biochemical and cellular assays.

Table 1: this compound Potency and Target Engagement Data

Assay TypeTargetCell LineValueReference
Biochemical IC50CITK-12 nM[1][2][5]
NanoBRET KdFull-length human CITKHEK293< 10 nM[1][2][4]
NanoBRET KdNL-CITK (Kinase Domain)HEK2930.3 nM[5]
NanoBRET KdFull-length NL-CITKHEK2939.5 nM[5]

Kinase Selectivity Profile

A critical attribute of a chemical probe is its selectivity for the intended target over other related proteins. This compound was engineered for exquisite selectivity for CITK. It was profiled against a large panel of human kinases, demonstrating a highly specific interaction with CITK.

Table 2: this compound Kinase Selectivity Summary

ParameterValuePanel SizeReference
Selectivity Fold>17-fold vs. other kinases373 human kinases[1][2][4]

Note: Detailed kinase selectivity data is often found in the supplementary information of the primary publication. The Eurofins KinaseProfiler service is commonly used for such panels.[2]

Signaling Pathway of Citron Kinase (CITK)

CITK is a key regulator of cytokinesis, the final stage of cell division where one cell physically divides into two. It is activated during late mitosis and localizes to the cleavage furrow and midbody. Its primary role involves phosphorylating substrates that are essential for the structural integrity and function of the cytokinetic machinery.

CITK_Signaling_Pathway cluster_mitosis Late Mitosis / Cytokinesis RhoA Active RhoA (GTP-bound) CITK Citron Kinase (CITK) RhoA->CITK activates ROCK ROCK RhoA->ROCK activates MyosinII Myosin II Regulatory Light Chain CITK->MyosinII phosphorylates Anillin Anillin CITK->Anillin phosphorylates MKLP1 MKLP1 CITK->MKLP1 phosphorylates ROCK->MyosinII phosphorylates ContractileRing Contractile Ring Assembly & Ingression MyosinII->ContractileRing Anillin->ContractileRing Midbody Midbody Formation & Abscission ContractileRing->Midbody This compound This compound This compound->CITK inhibits

Caption: Simplified signaling pathway of CITK in cytokinesis and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments used to characterize this compound.

Biochemical Kinase Inhibition Assay (IC50 Determination)

This assay quantifies the concentration of an inhibitor required to reduce the activity of a purified kinase by 50%.

  • Reagents: Purified recombinant CITK enzyme, appropriate peptide substrate, ATP, and this compound serially diluted in DMSO.

  • Procedure:

    • The kinase reaction is initiated by adding ATP to a mixture of the CITK enzyme, substrate, and varying concentrations of this compound in a suitable buffer.

    • The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

    • The reaction is terminated, and the amount of phosphorylated substrate is quantified. This is often done using mobility-shift microfluidic capillary electrophoresis or luminescence-based ATP detection assays (e.g., ADP-Glo).

    • The percentage of inhibition is calculated relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

  • Data Analysis: The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation using graphing software.

NanoBRET™ Target Engagement Assay (Cellular Kd Determination)

The NanoBRET™ assay measures compound binding to a specific protein target in living cells, providing a quantitative measure of affinity (Kd).

  • Cell Preparation: HEK293 cells are transiently transfected with a plasmid encoding for CITK fused to a NanoLuc® (NL) luciferase.

  • Procedure:

    • Transfected cells are harvested and resuspended in Opti-MEM.

    • A cell-permeable fluorescent tracer that binds to the kinase ATP pocket is added to the cell suspension.

    • This compound is serially diluted and added to the cells, where it competes with the fluorescent tracer for binding to NL-CITK.

    • The NanoBRET™ substrate is added, which is catalyzed by NanoLuc® to produce light.

    • Bioluminescence Resonance Energy Transfer (BRET) occurs when the tracer is bound to NL-CITK, as the energy from the luciferase reaction excites the fluorescent tracer. The resulting signal is measured at specific wavelengths for the donor (luciferase) and acceptor (tracer).

  • Data Analysis: The BRET ratio is calculated and plotted against the concentration of this compound. The data is fitted to a binding curve to determine the Kd, which represents the dissociation constant of the inhibitor.

Kinome Profiling (Selectivity Determination)

Kinome profiling assays are used to determine the selectivity of a compound by testing it against a large panel of kinases. The KINOMEscan™ platform is a widely used example.[6][7]

KinomeScan_Workflow cluster_assay KINOMEscan Competition Binding Assay Kinase DNA-tagged Kinase Ligand Immobilized Ligand Kinase->Ligand binds Bead Solid Support (Bead) Ligand->Bead attached to This compound This compound (Test Compound) This compound->Kinase competes for binding site Wash Wash Step (Remove unbound kinase) Bead->Wash Elution Elution & qPCR Wash->Elution Result Quantify Bound Kinase via DNA tag (qPCR) Elution->Result

Caption: Workflow for the KINOMEscan competition binding assay to determine kinase selectivity.
  • Principle: The assay is based on a competitive binding assay where a test compound (this compound) competes with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases.[7]

  • Procedure:

    • Each kinase from the panel is mixed with the immobilized ligand and this compound at a fixed concentration (e.g., 1 µM).

    • The amount of kinase bound to the solid support is quantified by qPCR of the DNA tag.

    • The results are typically reported as "percent of control" (%Ctrl), where the DMSO control represents 100% kinase binding.

  • Data Analysis: A lower %Ctrl value indicates stronger binding of the compound to the kinase. A selectivity tree (dendrogram) is often used to visualize the results, highlighting the specific kinases that are strongly inhibited by the compound.

Cellular Thermal Shift Assay (CETSA®)

CETSA is a biophysical method that verifies target engagement in intact cells by measuring the thermal stabilization of a protein upon ligand binding.[8][9]

CETSA_Workflow Start Intact Cells Treatment Treat with this compound or Vehicle (DMSO) Start->Treatment Heat Heat Challenge (Temperature Gradient) Treatment->Heat Lysis Cell Lysis (e.g., Freeze-Thaw) Heat->Lysis Centrifuge Centrifugation (Separate Soluble vs. Aggregated) Lysis->Centrifuge Pellet Pellet (Aggregated Proteins) Centrifuge->Pellet Supernatant Supernatant (Soluble Proteins) Centrifuge->Supernatant Analysis Protein Quantification (e.g., Western Blot for CITK) Supernatant->Analysis

References

In Vitro Characterization of C3TD879: A Potent and Selective Citron Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of C3TD879, a first-in-class, potent, and selective Type I kinase inhibitor of Citron Kinase (CITK). This compound serves as a valuable chemical probe for investigating the complex biology of CITK, a serine/threonine kinase critically involved in the final stages of cell division.

Executive Summary

This compound demonstrates high potency against CITK with a biochemical IC50 of 12 nM and engages CITK directly in cells with a NanoBRET Kd of less than 10 nM.[1][2][3][4] The inhibitor exhibits excellent selectivity, with a greater than 17-fold preference for CITK over a panel of 373 other human kinases.[1][3][4] Furthermore, this compound displays a favorable in vitro drug metabolism and pharmacokinetics (DMPK) profile, characterized by low microsomal intrinsic clearance, modest plasma protein binding, high permeability, and low inhibition of key cytochrome P450 enzymes.[2]

Data Presentation

Table 1: Biochemical and Cellular Activity of this compound against Citron Kinase
ParameterValueAssay TypeNotes
Biochemical IC50 12 nMBiochemical Kinase AssayMeasures the concentration of this compound required to inhibit 50% of CITK enzymatic activity in a cell-free system.[1][2][3][4]
Cellular Target Engagement (NanoBRET Kd) < 10 nMNanoBRET Target Engagement AssayQuantifies the binding affinity of this compound to full-length human CITK within intact cells.[1][2][3][4]
Table 2: In Vitro DMPK Profile of this compound
ParameterResultInterpretation
Microsomal Intrinsic Clearance LowSuggests a lower rate of metabolism in the liver, potentially leading to a longer half-life in vivo.
Plasma Protein Binding (PPB) ModestIndicates a moderate fraction of the compound is bound to plasma proteins, with a portion remaining free to exert its pharmacological effect.
Permeability HighSuggests good absorption across biological membranes, a key factor for oral bioavailability.
CYP Enzyme Inhibition LowIndicates a low potential for drug-drug interactions mediated by the inhibition of major cytochrome P450 enzymes.

Note: Specific quantitative values for the DMPK parameters are not publicly available at this time.

Experimental Protocols

Biochemical IC50 Determination Assay

Principle: This assay quantifies the ability of this compound to inhibit the enzymatic activity of purified CITK. The assay measures the phosphorylation of a substrate peptide by the kinase in the presence of varying concentrations of the inhibitor.

Methodology:

  • Reagents: Recombinant human CITK enzyme, appropriate kinase buffer, ATP, and a suitable substrate peptide.

  • Procedure:

    • This compound is serially diluted to a range of concentrations.

    • The inhibitor dilutions are pre-incubated with the CITK enzyme in the kinase buffer.

    • The kinase reaction is initiated by the addition of ATP and the substrate peptide.

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be achieved using various detection methods, such as radioactivity-based assays (e.g., filter binding assays) or luminescence-based assays.

  • Data Analysis: The percentage of kinase inhibition is plotted against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

NanoBRET™ Target Engagement Assay

Principle: The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay measures the binding of this compound to CITK in living cells.[5] It utilizes a NanoLuc® luciferase-tagged CITK fusion protein as the energy donor and a cell-permeable fluorescent tracer that binds to the kinase active site as the energy acceptor. Competitive displacement of the tracer by this compound leads to a decrease in the BRET signal.

Methodology:

  • Cell Line: HEK293 cells are commonly used for this assay.[6]

  • Reagents: HEK293 cells, expression vector for NanoLuc®-CITK fusion protein, NanoBRET™ tracer, and Nano-Glo® substrate.

  • Procedure:

    • HEK293 cells are transiently transfected with the NanoLuc®-CITK expression vector.

    • Transfected cells are seeded into multi-well plates.

    • Cells are treated with a fixed concentration of the NanoBRET™ tracer and varying concentrations of this compound.

    • After an incubation period to allow for compound entry and binding equilibrium, the Nano-Glo® substrate is added.

    • The donor (450 nm) and acceptor (610 nm) emission signals are measured using a plate reader equipped with appropriate filters.[7]

  • Data Analysis: The BRET ratio is calculated by dividing the acceptor emission by the donor emission. The change in BRET ratio is then plotted against the logarithm of the this compound concentration to determine the Kd value through competitive binding analysis.

Mandatory Visualization

Citron Kinase Signaling Pathway in Cytokinesis

During the final stage of cell division, known as cytokinesis, Citron Kinase (CITK) plays a pivotal role in the process of abscission, the physical separation of the two daughter cells.[8][9][10] CITK is recruited to the midbody, a transient structure formed from the remnants of the mitotic spindle. At the midbody, CITK interacts with and is regulated by the small GTPase RhoA.[11] CITK, in turn, influences the localization and function of key cytokinesis proteins, including anillin, to ensure the stability of the intercellular bridge and the successful completion of cell division.[8][9]

CITK_Signaling_Pathway cluster_midbody Midbody RhoA Active RhoA-GTP CITK Citron Kinase (CITK) RhoA->CITK Recruitment & Activation Anillin Anillin CITK->Anillin Localization & Function Abscission Abscission CITK->Abscission Promotes Anillin->Abscission Stabilizes Intercellular Bridge

Caption: CITK signaling at the midbody during abscission.

Experimental Workflow for this compound IC50 Determination

The following diagram illustrates the key steps involved in determining the biochemical IC50 value of this compound against CITK.

IC50_Workflow start Start prepare_inhibitor Prepare Serial Dilutions of this compound start->prepare_inhibitor pre_incubation Pre-incubate this compound with CITK Enzyme prepare_inhibitor->pre_incubation initiate_reaction Initiate Kinase Reaction (Add ATP & Substrate) pre_incubation->initiate_reaction incubation Incubate at Controlled Temperature initiate_reaction->incubation stop_reaction Stop Reaction incubation->stop_reaction quantify_phosphorylation Quantify Substrate Phosphorylation stop_reaction->quantify_phosphorylation data_analysis Data Analysis (Dose-Response Curve) quantify_phosphorylation->data_analysis end Determine IC50 Value data_analysis->end

Caption: Workflow for biochemical IC50 determination.

Logical Relationship of this compound Characterization

This diagram outlines the logical flow of the in vitro characterization of this compound, from initial biochemical activity to cellular engagement and pharmacokinetic profiling.

Characterization_Logic biochemical_activity Biochemical Potency (IC50 = 12 nM) cellular_engagement Cellular Target Engagement (NanoBRET Kd < 10 nM) biochemical_activity->cellular_engagement Confirms Cellular Activity selectivity Kinase Selectivity (>17-fold vs 373 kinases) cellular_engagement->selectivity Establishes Specificity chemical_probe This compound as a Chemical Probe selectivity->chemical_probe Enables Targeted Studies dmpk In Vitro DMPK Profile dmpk->chemical_probe Supports In Vivo Utility

Caption: Logical flow of this compound's in vitro characterization.

References

C3TD879's Binding Affinity to CITK: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of the chemical probe C3TD879 to Citron Kinase (CITK), a crucial regulator of cytokinesis. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to support further research and drug development efforts targeting CITK.

Quantitative Binding Affinity Data

This compound is a potent, selective, and cell-permeable Type I kinase inhibitor of CITK.[1] Its binding affinity has been characterized through both biochemical and cellular assays, demonstrating a strong and direct interaction with its target. The following tables summarize the key quantitative metrics of this interaction.

ParameterValueAssay TypeTargetCell LineReference
IC50 12 nMBiochemical Kinase AssayCITK catalytic activityN/A[1][2][3]

Table 1: Biochemical Inhibition of CITK by this compound. The half-maximal inhibitory concentration (IC50) indicates the concentration of this compound required to inhibit 50% of CITK's catalytic activity in a cell-free system.

ParameterValueAssay TypeTargetCell LineReference
Kd < 10 nMNanoBRET™ Target Engagement AssayFull-length human CITKN/A[1][2]
Kd 9.5 nMNanoBRET™ Target Engagement AssayFull-length NL-CITKHEK293[4]
Kd 0.3 nMNanoBRET™ Target Engagement AssayNL-CITK Kinase Domain (KD)HEK293[4]

Table 2: In-Cell Binding Affinity of this compound to CITK. The dissociation constant (Kd) reflects the binding affinity of this compound to CITK within a cellular environment. A lower Kd value signifies a higher binding affinity. The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay was utilized to determine these values in intact cells.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for the key experiments used to characterize the binding of this compound to CITK.

Biochemical IC50 Determination via Radiometric Kinase Assay

This protocol outlines a standard method for determining the IC50 value of a kinase inhibitor in a biochemical setting.

Objective: To quantify the concentration-dependent inhibition of CITK catalytic activity by this compound.

Materials:

  • Recombinant human CITK enzyme

  • Peptide substrate for CITK (e.g., a generic substrate like myelin basic protein or a specific CITK substrate)

  • [γ-³²P]ATP (radiolabeled ATP)

  • Non-radiolabeled ATP

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.5 mM DTT)

  • This compound serial dilutions in DMSO

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid wash buffer

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration might be 100 µM, with 10-fold serial dilutions.

  • Reaction Setup: In a 96-well plate, combine the recombinant CITK enzyme, the peptide substrate, and the kinase reaction buffer.

  • Inhibitor Addition: Add the serially diluted this compound or DMSO (as a vehicle control) to the reaction wells.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP and non-radiolabeled ATP. The final ATP concentration should be close to the Km value for CITK, if known, to ensure competitive binding conditions.

  • Incubation: Incubate the reaction plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction proceeds within the linear range.

  • Reaction Termination: Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper. The phosphorylated peptide substrate will bind to the paper, while the unincorporated [γ-³²P]ATP will not.

  • Washing: Wash the P81 paper multiple times with 0.75% phosphoric acid to remove any unbound [γ-³²P]ATP.

  • Detection: Measure the amount of incorporated radiolabel on the P81 paper using a scintillation counter.

  • Data Analysis: The radioactivity counts are proportional to the kinase activity. Plot the percentage of inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis prep_compound Prepare this compound Serial Dilutions add_inhibitor Add this compound to Reaction Wells prep_compound->add_inhibitor prep_reagents Prepare Kinase Reaction Mix (CITK, Substrate, Buffer) prep_reagents->add_inhibitor initiate_reaction Initiate with [γ-³²P]ATP add_inhibitor->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate terminate Spot onto P81 Paper incubate->terminate wash Wash to Remove Unbound ATP terminate->wash detect Measure Radioactivity wash->detect analyze Calculate IC50 detect->analyze

Caption: Workflow for Biochemical IC50 Determination.

NanoBRET™ Target Engagement Assay

This protocol describes a method for quantifying the binding affinity of this compound to CITK in living cells.

Objective: To determine the dissociation constant (Kd) of this compound for CITK in a cellular context.

Materials:

  • HEK293 cells

  • Expression vector for CITK fused to NanoLuc® luciferase (NL-CITK)

  • Transfection reagent (e.g., FuGENE® HD)

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET™ tracer (a cell-permeable fluorescent ligand that binds to the kinase active site)

  • This compound serial dilutions in DMSO

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

  • White, opaque 96-well or 384-well assay plates

  • Plate reader capable of measuring luminescence and BRET signals

Procedure:

  • Cell Transfection: Seed HEK293 cells in a suitable culture plate. Transfect the cells with the NL-CITK expression vector using a suitable transfection reagent. Allow for protein expression for approximately 24 hours.

  • Cell Plating: Harvest the transfected cells and resuspend them in Opti-MEM®. Plate the cells into the white assay plates.

  • Tracer Addition: Add the NanoBRET™ tracer to the cells at a predetermined optimal concentration.

  • Compound Addition: Add the serially diluted this compound or DMSO (vehicle control) to the wells.

  • Equilibration: Incubate the plate at 37°C in a 5% CO₂ incubator for a period (e.g., 2 hours) to allow the compound to reach binding equilibrium with the target protein.

  • Detection: Add the NanoBRET™ Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor to all wells. The inhibitor is used to quench any signal from non-internalized NL-CITK.

  • Signal Measurement: Measure the donor (NanoLuc®) emission and the acceptor (tracer) emission using a plate reader equipped with appropriate filters.

  • Data Analysis: Calculate the BRET ratio by dividing the acceptor emission by the donor emission. Plot the BRET ratio against the logarithm of the this compound concentration. The data is then fitted to a competitive binding model to determine the Kd value.

G cluster_cell_prep Cell Preparation cluster_assay Assay cluster_readout Readout & Analysis transfect Transfect HEK293 with NL-CITK plate Plate Cells in Assay Plate transfect->plate add_tracer Add NanoBRET™ Tracer plate->add_tracer add_compound Add this compound Serial Dilutions add_tracer->add_compound incubate Incubate for Equilibrium add_compound->incubate add_substrate Add Nano-Glo® Substrate incubate->add_substrate measure Measure BRET Signal add_substrate->measure analyze Calculate Kd measure->analyze

Caption: Workflow for NanoBRET™ Target Engagement Assay.

CITK Signaling Pathway in Cytokinesis

CITK is a serine/threonine kinase that plays a pivotal role in the final stages of cell division, specifically in the formation and stabilization of the midbody, the structure that connects the two daughter cells before their final separation (abscission). The activity and localization of CITK are tightly regulated within a complex signaling network.

The small GTPase RhoA is a key upstream activator of CITK. At the onset of cytokinesis, active RhoA at the cell equator recruits CITK to the cleavage furrow. Here, CITK interacts with and phosphorylates several key proteins to orchestrate midbody assembly. These include the scaffold protein Anillin, which links the actomyosin ring to the plasma membrane, and the kinesin motor proteins KIF14 and MKLP1 (a component of the centralspindlin complex). These interactions are crucial for the proper organization of the midbody and the successful completion of cytokinesis.

Interestingly, while this compound is a potent inhibitor of CITK's kinase activity, studies have shown that its application does not fully replicate the cellular phenotypes observed with CITK knockdown.[1] This suggests that the structural, scaffolding role of CITK in organizing the midbody protein complex may be as, or even more, important than its catalytic activity in some cellular contexts. This has significant implications for the development of therapeutic strategies targeting CITK, suggesting that disrupting protein-protein interactions may be an alternative or complementary approach to inhibiting kinase activity.

G cluster_upstream Upstream Regulation cluster_core Core Complex cluster_downstream Downstream Effectors & Processes cluster_inhibitor Pharmacological Intervention RhoA Active RhoA (at Cleavage Furrow) CITK CITK RhoA->CITK Recruits & Activates Anillin Anillin CITK->Anillin Phosphorylates & Interacts with KIF14 KIF14 CITK->KIF14 Interacts with MKLP1 MKLP1 (Centralspindlin) CITK->MKLP1 Interacts with Midbody Midbody Formation & Stabilization Anillin->Midbody KIF14->Midbody MKLP1->Midbody Cytokinesis Successful Cytokinesis Midbody->Cytokinesis This compound This compound This compound->CITK Inhibits Kinase Activity

Caption: CITK Signaling Pathway in Cytokinesis.

References

The Discovery and Development of C3TD879: A First-in-Class Selective Inhibitor of Citron Kinase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

C3TD879 is a novel, potent, and selective, first-in-class Type I kinase inhibitor of Citron Kinase (CITK).[1][2][3] Developed as a chemical probe, this compound has been instrumental in elucidating the complex biology of CITK, a serine/threonine kinase implicated in the regulation of cytokinesis.[1][3] This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and key experimental protocols associated with this compound, intended to serve as a valuable resource for researchers in oncology, cell biology, and drug discovery.

Introduction to this compound

This compound was identified through a lead optimization program aimed at transforming a previously reported kinase inhibitor with weak off-target activity against CITK into a highly selective and potent chemical probe.[3][4] As a Type I kinase inhibitor, this compound functions by competing with ATP for binding to the kinase's active site.[1][2] Its high selectivity for CITK over a broad panel of other human kinases makes it an invaluable tool for studying the specific roles of CITK's catalytic activity in cellular processes.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data characterizing the in vitro and in-cell activity of this compound.

Table 1: In Vitro and In-Cellular Activity of this compound

ParameterValueAssay TypeNotes
Biochemical IC50 vs. CITK 12 nMBiochemical Kinase AssayPotent inhibition of CITK catalytic activity.[1][2][3]
NanoBRET™ Kd vs. full-length human CITK < 10 nMIn-Cell Target Engagement AssayDirect and high-affinity binding to CITK in live cells.[1][2][3]
NanoBRET™ Kd vs. NL-CITK KD 0.3 nMIn-Cell Target Engagement Assay (HEK293 cells)High-affinity binding to the isolated kinase domain.
NanoBRET™ Kd vs. full-length NL-CITK 9.5 nMIn-Cell Target Engagement Assay (HEK293 cells)High-affinity binding to the full-length protein in a cellular context.
Kinase Selectivity >17-fold vs. 373 other human kinasesKinase Panel ScreeningDemonstrates exquisite selectivity for CITK.[2][3]

Table 2: Physicochemical and DMPK Properties of this compound

PropertyValue/ObservationSignificance
Microsomal Intrinsic Clearance LowFavorable metabolic stability.[1]
Plasma Protein Binding (PPB) Modest unbound fractionAdequate free drug concentration for biological activity.[1]
Permeability HighGood potential for cell and tissue penetration.[1]
CYP Enzyme Inhibition LowReduced risk of drug-drug interactions.[1]

The Citron Kinase (CITK) Signaling Pathway

Citron Kinase is a crucial regulator of cytokinesis, the final stage of cell division. It is a member of the AGC-family of serine/threonine kinases. The primary role of CITK is in the organization of the midbody and ensuring the successful separation of daughter cells (abscission).

CITK_Signaling_Pathway cluster_midbody Cytokinesis Regulation RhoA RhoA/Rac (Active GTP-bound) CITK Citron Kinase (CITK) RhoA->CITK Activates CITK->RhoA Regulates localization at cleavage site Anillin Anillin CITK->Anillin Maintains localization at midbody KIF14 KIF14 CITK->KIF14 Interacts with MyosinII Myosin II CITK->MyosinII Previously proposed to phosphorylate Midbody Midbody Formation & Abscission Anillin->Midbody KIF14->Midbody MyosinII->Midbody This compound This compound This compound->CITK Mitotic_Kinases Other Mitotic Kinases Mitotic_Kinases->CITK Phosphorylates

Caption: The CITK signaling pathway in cytokinesis.

Experimental Protocols

Detailed methodologies for the key experiments used in the characterization of this compound are provided below.

Biochemical Kinase Assay (e.g., ADP-Glo™ Assay)

This assay quantifies the catalytic activity of CITK by measuring the amount of ADP produced during the phosphorylation reaction.

Methodology:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO.

  • Reaction Setup: In a 384-well plate, add the test compound, recombinant CITK enzyme, and a suitable peptide substrate in a kinase reaction buffer.

  • Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 1 hour).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used by a luciferase to produce a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is proportional to the kinase activity.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

NanoBRET™ Target Engagement Assay

This live-cell assay measures the binding affinity of this compound to CITK.

Methodology:

  • Cell Preparation: Transfect HEK293 cells with a vector expressing a NanoLuc® luciferase-CITK fusion protein.

  • Cell Plating: Plate the transfected cells in a 96-well or 384-well plate and incubate for 24 hours.

  • Compound and Tracer Addition:

    • Add the NanoBRET™ tracer, a fluorescently labeled ligand that binds to the CITK active site.

    • Add varying concentrations of this compound.

  • Substrate Addition: Add the NanoLuc® substrate to initiate the bioluminescence reaction.

  • BRET Measurement: Measure the bioluminescence resonance energy transfer (BRET) signal. The BRET signal is generated when the fluorescent tracer is in close proximity to the NanoLuc®-CITK fusion protein.

  • Data Analysis: The binding of this compound displaces the tracer, leading to a decrease in the BRET signal. The Kd value is determined by analyzing the competitive binding curve.

Cytokinesis-Block Micronucleus (CBMN) Assay

This assay is used to assess the effect of CITK inhibition on the final stages of cell division.

Methodology:

  • Cell Culture and Treatment: Culture a suitable cell line (e.g., HeLa) and treat with varying concentrations of this compound.

  • Cytokinesis Block: Add Cytochalasin B to the cell culture. Cytochalasin B inhibits actin polymerization, thereby preventing cytokinesis and resulting in the accumulation of binucleated cells.

  • Incubation: Incubate the cells for a duration equivalent to one cell cycle.

  • Cell Harvesting and Staining: Harvest the cells, prepare slides, and stain with a DNA-specific dye (e.g., DAPI).

  • Microscopy and Scoring:

    • Using a fluorescence microscope, identify and count the number of mononucleated, binucleated, and multinucleated cells.

    • Score the presence of micronuclei, nucleoplasmic bridges, and nuclear buds in the binucleated cells.

  • Data Analysis: An increase in the frequency of binucleated cells with abnormalities or multinucleated cells can indicate a failure in cytokinesis.

Discovery and Lead Optimization of this compound

The development of this compound is a prime example of a successful lead optimization campaign. The process started with a known kinase inhibitor that exhibited weak off-target activity against CITK. Through iterative cycles of design, synthesis, and testing, the potency and selectivity for CITK were significantly improved.

Lead_Optimization_Workflow Start Initial Hit (Known kinase inhibitor with weak off-target CITK activity) Design Design Analogs (Structure-Based Design) Start->Design Synthesis Chemical Synthesis Design->Synthesis Testing In Vitro & In-Cell Assays (Biochemical, NanoBRET™) Synthesis->Testing SAR Analyze SAR (Potency, Selectivity, DMPK) Testing->SAR SAR->Design Iterative Cycles Optimized_Lead Optimized Lead (this compound) SAR->Optimized_Lead Meets Criteria In_Vivo In Vivo Studies Optimized_Lead->In_Vivo Synthesis_Workflow Start1 4-Bromo-2-methylaniline Intermediate1 3-Methyl-4-(2-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)aniline Start1->Intermediate1 Suzuki Coupling Final_Coupling Amide Coupling (e.g., HATU, DIPEA) Intermediate1->Final_Coupling Start2 Boc-(R)-tert-leucine Start2->Final_Coupling Protected_Product Boc-Protected this compound Final_Coupling->Protected_Product Deprotection Boc Deprotection (e.g., TFA) Protected_Product->Deprotection Final_Product This compound Deprotection->Final_Product Pyrrolo_Pyridine 2-Methyl-1H-pyrrolo[2,3-b]pyridine-4-boronic acid Pyrrolo_Pyridine->Intermediate1

References

C3TD879: A Technical Guide for the Interrogation of Citron Kinase (CITK) Biology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of C3TD879, a first-in-class, potent, and selective chemical probe for Citron Kinase (CITK). This document details the inhibitor's characteristics, its use in studying CITK biology, and experimental protocols for its application.

Introduction to this compound and Citron Kinase

Citron Kinase (CITK) is a serine/threonine kinase that plays a crucial role in the terminal stages of cell division, specifically in cytokinesis.[1][2] It is a key component of the midbody, a transient structure essential for the final separation of daughter cells.[1][2] Dysregulation of CITK has been implicated in cancer proliferation, making it a potential therapeutic target.[2]

This compound is a potent and selective Type I kinase inhibitor of CITK.[1][2][3] Its high affinity and selectivity make it an invaluable tool for elucidating the complex biological functions of CITK. This guide will provide the necessary information for researchers to effectively utilize this compound in their studies.

Quantitative Data for this compound

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its biochemical potency, cellular target engagement, and in vitro ADME/DMPK properties.

Table 1: Potency and Cellular Target Engagement of this compound [1][3]

ParameterValueDescription
Biochemical IC50 (CITK) 12 nMThe half-maximal inhibitory concentration of this compound against purified CITK enzyme.
NanoBRET Kd (in cells) < 10 nMThe dissociation constant of this compound binding to full-length human CITK in live cells, indicating strong target engagement.

Table 2: In Vitro ADME/DMPK Profile of this compound [3]

ParameterResultImplication
Microsomal Intrinsic Clearance LowSuggests good metabolic stability.
Plasma Protein Binding (PPB) ModestIndicates a reasonable fraction of unbound, active compound will be available.
Permeability HighSuggests good potential for oral absorption and cell penetration.
CYP Enzyme Inhibition LowLow potential for drug-drug interactions mediated by major cytochrome P450 enzymes.

Table 3: Kinase Selectivity Profile of this compound [1][2]

ParameterValueDescription
Kinase Panel Size > 373The number of human kinases against which this compound was tested.
Selectivity > 17-fold vs other kinasesDemonstrates high selectivity for CITK over a broad range of other kinases.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the interaction of this compound with CITK.

Biochemical IC50 Assay for CITK Inhibition

This protocol outlines a representative method for determining the half-maximal inhibitory concentration (IC50) of this compound against purified CITK.

Materials:

  • Recombinant human CITK enzyme

  • Peptide substrate (e.g., a generic serine/threonine kinase substrate)

  • ATP (Adenosine triphosphate)

  • This compound

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)

  • Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well plates

  • Plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO, typically starting from 10 mM. Further dilute in assay buffer to achieve the desired final concentrations (e.g., 10-point, 3-fold serial dilution).

  • Enzyme and Substrate Preparation: Dilute the CITK enzyme and peptide substrate in assay buffer to the desired concentrations.

  • Assay Reaction:

    • Add 5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 5 µL of the CITK enzyme solution to each well and incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of a solution containing the peptide substrate and ATP (at a concentration close to the Km for CITK).

    • Incubate the reaction for 60 minutes at 30°C.

  • Detection:

    • Stop the kinase reaction and measure the amount of ADP produced using a kinase detection reagent according to the manufacturer's instructions.

    • Read the luminescence signal on a plate reader.

  • Data Analysis:

    • Normalize the data using the vehicle control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

NanoBRET™ Target Engagement Assay

This protocol describes a method to quantify the binding of this compound to CITK in living cells.

Materials:

  • HEK293 cells

  • Expression vector for NanoLuc®-CITK fusion protein

  • NanoBRET™ tracer for CITK

  • This compound

  • Opti-MEM™ I Reduced Serum Medium

  • FuGENE® HD Transfection Reagent

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

  • White, 96-well assay plates

  • BRET-capable plate reader

Procedure:

  • Cell Transfection:

    • Seed HEK293 cells in a 6-well plate and grow to ~80% confluency.

    • Transfect the cells with the NanoLuc®-CITK expression vector using a suitable transfection reagent according to the manufacturer's protocol.

    • Incubate for 24 hours to allow for protein expression.

  • Assay Preparation:

    • Harvest the transfected cells and resuspend them in Opti-MEM™.

    • Dispense the cell suspension into the wells of a white 96-well plate.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of this compound in Opti-MEM™.

    • Add the diluted this compound or DMSO (vehicle control) to the wells.

    • Add the NanoBRET™ tracer at a final concentration determined by a prior tracer titration experiment.

    • Incubate the plate for 2 hours at 37°C in a CO2 incubator.

  • Detection:

    • Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor mixture to each well.

    • Read the donor (460 nm) and acceptor (618 nm) emission signals on a BRET-capable plate reader.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.

    • Normalize the BRET ratios to the vehicle control.

    • Plot the normalized BRET ratio against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the Kd value.

Visualizations of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key biological pathways and experimental workflows related to CITK and this compound.

CITK Signaling Pathway in Cytokinesis

This diagram depicts the central role of CITK in orchestrating the final stages of cell division.

CITK_Signaling_Pathway cluster_upstream Upstream Regulation cluster_citk Citron Kinase cluster_downstream Downstream Effectors & Processes RhoA RhoA-GTP CITK CITK RhoA->CITK Activation KIF14 KIF14 CITK->KIF14 Phosphorylation & Recruitment MKLP1 MKLP1 CITK->MKLP1 Interaction Anillin Anillin CITK->Anillin Regulation MyosinII Myosin II CITK->MyosinII Regulation PRC1 PRC1 KIF14->PRC1 Interaction Midbody Midbody Formation & Cytokinesis KIF14->Midbody MKLP1->PRC1 Interaction MKLP1->Midbody PRC1->Midbody Anillin->Midbody MyosinII->Midbody This compound This compound This compound->CITK Inhibition

Caption: CITK signaling cascade during cytokinesis.

Experimental Workflow for Kinase Inhibitor Profiling

This diagram illustrates a typical workflow for characterizing a novel kinase inhibitor like this compound.

Kinase_Inhibitor_Profiling_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_adme In Vitro ADME/DMPK Biochem_IC50 Biochemical IC50 Assay (e.g., ADP-Glo) Selectivity Kinase Selectivity Profiling (e.g., Eurofins KinaseProfiler) Biochem_IC50->Selectivity Assess Selectivity NanoBRET NanoBRET Target Engagement Assay Selectivity->NanoBRET Confirm Cellular Target Engagement Phenotypic Phenotypic Assays (Cytokinesis Failure, etc.) NanoBRET->Phenotypic Evaluate Cellular Effects end Candidate for In Vivo Studies Phenotypic->end Metabolic_Stability Metabolic Stability (Microsomes, Hepatocytes) Permeability Permeability (Caco-2, PAMPA) PPB Plasma Protein Binding start Novel Compound (this compound) start->Biochem_IC50 Determine Potency start->Metabolic_Stability start->Permeability start->PPB

Caption: Workflow for kinase inhibitor characterization.

References

Methodological & Application

Application Notes and Protocols for the Citron Kinase Inhibitor C3TD879

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Note: Initial assessments indicate that C3TD879 is a selective, first-in-class inhibitor of Citron Kinase (CITK) and not a protein degrader.[1][2] These application notes provide detailed protocols for utilizing this compound as a kinase inhibitor in cell culture experiments.

Introduction

This compound is a potent and selective Type I kinase inhibitor of Citron Kinase (CITK), a serine/threonine kinase that plays a crucial role in the regulation of cytokinesis, the final stage of cell division.[1][2] As a chemical probe, this compound allows for the acute inhibition of CITK catalytic activity, enabling the study of its cellular functions.[1][3] Notably, studies have shown that the inhibition of CITK's kinase activity by this compound does not replicate the antiproliferative effects observed with genetic knockdown of CITK, suggesting that the structural roles of CITK may be more critical for cell proliferation.[2][4] A key tool for rigorous experimentation is the available negative control, this compound-N, which allows for the differentiation of on-target from off-target effects.[4]

This compound Properties

A summary of the key properties of this compound is provided in the table below.

PropertyValueReference
Target Citron Kinase (CITK)[1][2]
Mechanism of Action Type I Kinase Inhibitor[1][3]
Biochemical IC50 12 nM[1][3]
In-cell NanoBRET Kd < 10 nM[1][3]
Molecular Weight 364.49 g/mol [1]
Chemical Formula C22H28N4O[1]

Handling and Storage

Proper handling and storage of this compound are critical for maintaining its stability and activity.

ParameterRecommendationReference
Storage Temperature Short-term (days to weeks): 0-4°C; Long-term (months to years): -20°C[1]
Stock Solution Storage -80°C for up to 6 months; -20°C for up to 1 month.[3]
Solubility Soluble in DMSO.[3]
Reconstitution For a 10 mM stock solution, dissolve 3.64 mg of this compound in 1 mL of DMSO.

Note: If precipitation is observed, gentle warming and/or sonication can be used to aid dissolution.[3]

Experimental Protocols

The following are detailed protocols for key experiments to investigate the cellular effects of this compound.

Assessment of Target Engagement (Western Blotting for Phospho-Substrates)

To confirm that this compound is engaging its target, CITK, within the cell, one can assess the phosphorylation status of known downstream substrates. This protocol is a general guideline and may require optimization for specific cell lines and antibodies.

Materials:

  • Cells of interest

  • This compound and this compound-N (negative control)

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (5% BSA or non-fat dry milk in TBST)

  • Primary antibodies (e.g., anti-phospho-Myosin Light Chain 2, anti-total Myosin Light Chain 2, anti-CITK, and a loading control like anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Protocol:

  • Cell Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a corresponding concentration of the negative control, this compound-N. Include a vehicle control (DMSO).

    • Incubate for the desired time period (e.g., 1, 6, 24 hours).

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.[5]

    • Scrape the cells and collect the lysate.

    • Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C.[6]

    • Determine the protein concentration of the supernatant using a BCA assay.[6]

  • Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.[6]

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.[7]

    • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[7]

    • Wash the membrane three times for 5-10 minutes each with TBST.[6]

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]

    • Wash the membrane again as in the previous step.

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

Cell Viability/Proliferation Assay (MTS Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cells of interest

  • 96-well plates

  • This compound and this compound-N

  • MTS reagent solution

  • Plate reader capable of measuring absorbance at 490 nm

Protocol:

  • Cell Plating:

    • Seed cells in a 96-well plate at a density that will not lead to over-confluence by the end of the experiment.

    • Allow cells to adhere overnight.

  • Treatment:

    • Treat cells with a serial dilution of this compound and this compound-N. Include vehicle-treated and untreated controls.

    • Incubate for the desired duration (e.g., 24, 48, 72 hours).

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well containing 100 µL of culture medium.[8][9][10]

    • Incubate the plate for 1-4 hours at 37°C.[8][9][10]

    • Measure the absorbance at 490 nm using a microplate reader.[9][10]

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Calculate cell viability as a percentage of the vehicle-treated control.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cells of interest

  • This compound and this compound-N

  • PBS

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Cell Treatment:

    • Treat cells with this compound, this compound-N, and a vehicle control for a specified time (e.g., 24 hours).

  • Cell Harvesting and Fixation:

    • Harvest cells by trypsinization and collect them by centrifugation.

    • Wash the cell pellet with PBS.

    • Resuspend the cells in a small volume of PBS to achieve a single-cell suspension.

    • Fix the cells by adding the cell suspension dropwise into cold 70% ethanol while vortexing gently.[11]

    • Incubate on ice for at least 30 minutes or store at -20°C.[11]

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the pellet in PI staining solution.[12]

    • Incubate for 15-30 minutes at room temperature in the dark.[12]

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer.

    • Use appropriate gating strategies to exclude doublets and debris.

    • Acquire data for at least 10,000 events per sample.

Visualizations

Citron Kinase (CITK) Signaling Pathway

Citron Kinase is a key regulator of cytokinesis. It is activated by the small GTPase RhoA and is involved in the localization of anillin and the regulation of the actomyosin contractile ring at the cleavage furrow and midbody.[13][14][15]

CITK_Signaling_Pathway RhoA Active RhoA (GTP-bound) CITK Citron Kinase (CITK) RhoA->CITK Activates Anillin Anillin CITK->Anillin Regulates Localization Actomyosin Actomyosin Ring CITK->Actomyosin Regulates Midbody Midbody Formation & Abscission Anillin->Midbody Actomyosin->Midbody This compound This compound This compound->CITK Inhibits

Caption: this compound inhibits the Citron Kinase (CITK) signaling pathway.

Experimental Workflow for this compound

A general workflow for investigating the effects of this compound in cell culture.

Experimental_Workflow start Start: Cell Culture treatment Treat cells with this compound, this compound-N, and Vehicle start->treatment incubation Incubate for desired time treatment->incubation analysis Perform Cellular Assays incubation->analysis wb Western Blot (Target Engagement) analysis->wb via Viability Assay (e.g., MTS) analysis->via cc Cell Cycle Analysis (Flow Cytometry) analysis->cc data Data Analysis and Interpretation wb->data via->data cc->data

Caption: A typical workflow for cell-based experiments with this compound.

References

Application Notes and Protocols for C3TD879 in In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C3TD879 is a first-in-class, potent, and selective Type I kinase inhibitor of Citron Kinase (CITK).[1] It demonstrates favorable drug metabolism and pharmacokinetic (DMPK) properties, making it a valuable chemical probe for investigating the biological functions of CITK in in vivo models.[1][2] These application notes provide detailed protocols and compiled data for the use of this compound in preclinical animal research, focusing on pharmacokinetic characterization.

Mechanism of Action

This compound potently inhibits the catalytic activity of CITK, a serine/threonine kinase crucial for the final stages of cell division, specifically cytokinesis.[1] CITK is a downstream effector of the RhoA signaling pathway and plays a key role in the formation and stabilization of the midbody, a transient structure essential for the separation of daughter cells. Inhibition of CITK's kinase activity is hypothesized to disrupt this process.

Signaling Pathway

The following diagram illustrates the central role of Citron Kinase in the process of cytokinesis and its regulation.

CITK_Signaling_Pathway Citron Kinase (CITK) Signaling in Cytokinesis cluster_midbody_components Midbody Components RhoA Active RhoA (GTP-bound) CITK Citron Kinase (CITK) RhoA->CITK Activation Anillin Anillin CITK->Anillin Recruitment & Localization Septins Septins CITK->Septins Recruitment & Localization KIF14 Kinesin KIF14 CITK->KIF14 Interaction & Co-localization MKLP1 Kinesin MKLP1 CITK->MKLP1 Interaction This compound This compound This compound->CITK Inhibition Midbody Midbody Formation & Stabilization Anillin->Midbody Septins->Midbody PRC1 PRC1 KIF14->PRC1 Interaction KIF14->Midbody MKLP1->PRC1 Interaction MKLP1->Midbody PRC1->Midbody Cytokinesis Successful Cytokinesis (Abscission) Midbody->Cytokinesis

Figure 1. Simplified CITK Signaling Pathway in Cytokinesis.

Quantitative Data

The following tables summarize the pharmacokinetic parameters of this compound in rats following intravenous (IV) and oral (PO) administration, as well as plasma and brain concentrations in CD-1 mice after oral administration.

Table 1: Pharmacokinetic Parameters of this compound in Rats

ParameterIV Administration (1 mg/kg)PO Administration (5 mg/kg)
CL (L/hr/kg) 0.47-
Vdss (L/kg) 1.1-
T½ (hr) 1.82.5
AUC (hr*ng/mL) 210011000
Cmax (ng/mL) -2200
Tmax (hr) -0.5
F (%) -100

CL: Clearance; Vdss: Volume of distribution at steady state; T½: Half-life; AUC: Area under the curve; Cmax: Maximum concentration; Tmax: Time to maximum concentration; F: Bioavailability.

Table 2: Plasma and Brain Concentrations of this compound in CD-1 Mice (10 mg/kg, PO)

Time (hr)Mean Plasma Concentration (ng/mL)Mean Brain Concentration (ng/g)Brain/Plasma Ratio
0.25 10003300.33
0.5 12004800.40
1 9804800.49
2 6503800.58
4 3002200.73
8 80700.88
24 551.00

Experimental Protocols

The following protocols are based on established methodologies for in vivo studies of small molecule inhibitors.

Experimental Workflow

experimental_workflow acclimatization Animal Acclimatization dosing Drug Administration (IV or PO) acclimatization->dosing formulation This compound Formulation formulation->dosing sampling Serial Blood/Tissue Sampling dosing->sampling analysis Bioanalytical Analysis (LC-MS/MS) sampling->analysis pk_pd_analysis Pharmacokinetic/ Pharmacodynamic Analysis analysis->pk_pd_analysis data_reporting Data Reporting and Interpretation pk_pd_analysis->data_reporting

Figure 2. General workflow for in vivo pharmacokinetic studies.
Animal Models and Housing

  • Species: Sprague-Dawley rats (for PK studies), CD-1 mice (for plasma/brain distribution studies).

  • Health Status: Healthy, pathogen-free animals should be used.

  • Acclimatization: Animals should be acclimatized to the facility for at least 7 days prior to the experiment.

  • Housing: House animals in a controlled environment with a 12-hour light/dark cycle, constant temperature, and humidity. Provide access to standard chow and water ad libitum.

This compound Formulation for In Vivo Administration

For oral and intravenous administration, this compound can be formulated in a vehicle suitable for preclinical studies. Several formulations have been suggested, including:

  • Formulation 1: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[3]

  • Formulation 2: 10% DMSO, 90% (20% SBE-β-CD in Saline).[3]

  • Formulation 3: 10% DMSO, 90% Corn Oil.[3]

Preparation Steps (Example using Formulation 1): [3]

  • Prepare a stock solution of this compound in DMSO.

  • Sequentially add PEG300, Tween-80, and finally saline to the DMSO stock solution, vortexing thoroughly after each addition to ensure a clear, homogenous solution.

  • The final formulation should be prepared fresh on the day of dosing.

Pharmacokinetic Study in Rats
  • Dosing Groups:

    • Group 1: Intravenous (IV) administration via the tail vein at a dose of 1 mg/kg.

    • Group 2: Oral (PO) administration by gavage at a dose of 5 mg/kg.

  • Blood Sampling:

    • Collect serial blood samples (approximately 0.2 mL) from the jugular vein or other appropriate site at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Collect blood into tubes containing an appropriate anticoagulant (e.g., K2EDTA).

  • Plasma Preparation:

    • Centrifuge the blood samples at 4°C to separate the plasma.

    • Store plasma samples at -80°C until analysis.

Plasma and Brain Distribution Study in Mice
  • Dosing: Administer this compound orally by gavage to CD-1 mice at a dose of 10 mg/kg.

  • Sample Collection:

    • At specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose), euthanize a cohort of mice.

    • Collect terminal blood samples via cardiac puncture and process to obtain plasma as described above.

    • Perfuse the mice with saline to remove blood from the tissues.

    • Excise the brain, weigh it, and homogenize it in an appropriate buffer.

  • Sample Storage: Store plasma and brain homogenate samples at -80°C until bioanalysis.

Bioanalytical Method
  • Technique: Quantify the concentration of this compound in plasma and brain homogenate samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Standard Curve: Prepare a standard curve of this compound in the appropriate matrix (plasma or brain homogenate) to allow for accurate quantification.

Data Analysis
  • Pharmacokinetic Parameters: Calculate pharmacokinetic parameters (CL, Vdss, T½, AUC, Cmax, Tmax, and F) using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin).

  • Brain/Plasma Ratio: Calculate the brain-to-plasma concentration ratio at each time point to assess the extent of blood-brain barrier penetration.

Conclusion

This compound is a selective CITK inhibitor with excellent in vivo pharmacokinetic properties, including high oral bioavailability in rats. Its ability to penetrate the blood-brain barrier in mice suggests its potential for investigating the role of CITK in the central nervous system. The protocols and data presented here provide a foundation for researchers to design and execute robust in vivo studies to further explore the therapeutic potential of targeting CITK with this compound.

References

C3TD879: A Chemical Probe for Dissecting the Kinase-Dependent Functions of Citron Kinase in the Context of Aneuploidy

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Aneuploidy, an abnormal number of chromosomes, is a hallmark of cancer and a driver of tumorigenesis. It often arises from errors in cell division, particularly failures in cytokinesis, the final step where one cell physically divides into two. Citron Kinase (CITK) is a crucial regulator of cytokinesis, and its absence or malfunction is known to cause cytokinesis failure, leading to polyploidy and subsequent chromosomal instability.[1][2][3][4][5]

C3TD879 is a first-in-class, potent, and highly selective Type I kinase inhibitor of CITK.[1][6][7][8][9][10] It serves as a precision chemical probe to investigate the specific roles of CITK's catalytic activity.[6][7][8] This document provides detailed application notes and protocols for utilizing this compound to study the kinase-dependent functions of CITK, particularly in distinguishing them from its essential, structural roles in maintaining genomic stability and preventing aneuploidy.

A key finding from initial studies is that small-molecule inhibition of CITK's kinase activity with compounds like this compound does not phenocopy the effects of CITK knockdown or knockout, which typically result in severe cytokinesis defects.[7][8] This suggests that the structural, scaffolding function of CITK, rather than its enzymatic activity, is paramount for the completion of cytokinesis. Therefore, this compound is a valuable tool for negative-control experiments to isolate and study the kinase-dependent signaling pathways of CITK, separate from its role in preventing aneuploidy.

Data Presentation

The following tables summarize the quantitative data available for this compound.

Table 1: In Vitro Potency and Binding Affinity of this compound

ParameterTargetValueAssay TypeReference
IC50 Citron Kinase (CITK)12 nMBiochemical Assay[1][6][7][8][9]
Kd Full-length human CITK< 10 nMNanoBRET (in cells)[1][6][7][8]
Kd NL-CITK (full length)9.5 nMNanoBRET (in HEK293 cells)[6]
Kd NL-CITKKD0.3 nMNanoBRET (in HEK293 cells)[6]

Table 2: Anti-proliferative Activity of this compound (as Compound 58)

Cell LineCancer TypeGI50Assay ConditionsReference
786-0Renal Carcinoma< 2 µM48 hr incubation, CellTiter-Glo[6]
COLO 205Colon Carcinoma< 2 µM48 hr incubation, CellTiter-Glo[6]
Hs-578TBreast Carcinoma< 2 µM48 hr incubation, CellTiter-Glo[6]
NCI-60 Panel60 human tumor cell lines7 µM (average)48 hr incubation, CellTiter-Glo[6]

Signaling Pathways and Experimental Workflows

Diagram 1: Simplified CITK Interaction Pathway during Cytokinesis

CITK_Pathway cluster_midzone Central Spindle / Midzone cluster_furrow Cleavage Furrow cluster_output Cellular Outcome MKLP1 MKLP1 (Pavarotti) PRC1 PRC1 (Fascetto) MKLP1->PRC1 interacts KIF14 KIF14 (Nebbish) MKLP1->KIF14 interacts Cytokinesis Successful Cytokinesis MKLP1->Cytokinesis PRC1->KIF14 interacts PRC1->Cytokinesis KIF14->Cytokinesis CITK Citron Kinase (CITK/Sti) CITK->MKLP1 interacts CITK->KIF14 recruits & interacts Actomyosin Actomyosin Ring CITK->Actomyosin regulates CITK->Cytokinesis CITK->Cytokinesis Aneuploidy Cytokinesis Failure (Polyploidy, Aneuploidy) CITK_loss CITK Loss (Knockdown/out) CITK_loss->Aneuploidy Aneuploidy_Workflow cluster_flow DNA Content Analysis cluster_spread Chromosome Counting start Culture chosen cell line (e.g., HeLa, RPE-1) control Vehicle Control (e.g., DMSO) start->control This compound This compound Treatment (Dose-response) start->this compound siCITK Positive Control: siRNA for CITK start->siCITK incubate Incubate for 48-96 hours control->incubate This compound->incubate siCITK->incubate analysis Harvest Cells for Analysis incubate->analysis cluster_flow cluster_flow analysis->cluster_flow cluster_spread cluster_spread analysis->cluster_spread fix_stain Fix cells and stain with Propidium Iodide flow Flow Cytometry fix_stain->flow histograms Analyze DNA histograms (2n, 4n, >4n populations) flow->histograms colcemid Arrest cells in metaphase (Colcemid treatment) harvest_spread Harvest, hypotonic treatment, fixation, and chromosome spread colcemid->harvest_spread microscopy Microscopy and chromosome counting harvest_spread->microscopy

References

Illuminating the Kinase Signaling Landscape with C3TD879: A Potent and Selective Citron Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Audience: Researchers, scientists, and drug development professionals.

Introduction: C3TD879 is a first-in-class, potent, and highly selective Type I inhibitor of Citron Kinase (CITK), a serine/threonine kinase crucial for the final stages of cell division, specifically cytokinesis.[1][2] As a chemical probe, this compound provides a powerful tool to dissect the intricate signaling pathways governed by CITK and to explore its potential as a therapeutic target in various diseases, including cancer.[1][3] This document provides detailed application notes and experimental protocols for utilizing this compound to investigate kinase signaling pathways.

Data Presentation

Table 1: In Vitro and Cellular Activity of this compound
ParameterValueDescriptionReference
Biochemical IC50 (CITK) 12 nMHalf-maximal inhibitory concentration against the catalytic activity of purified Citron Kinase.[1][2]
Cellular Target Engagement (NanoBRET Kd) < 10 nMApparent dissociation constant in live HEK293 cells, indicating potent target binding in a cellular context.[1][2]
Kinase Selectivity >17-fold vs. 373 other human kinasesDemonstrates high selectivity for CITK, minimizing off-target effects. The comprehensive selectivity profile is available in the supplementary information of the primary publication.[1]
Binding to NL-CITK (full length) in HEK293 cells (Kd) 9.5 nMDissociation constant for the full-length NanoLuciferase-tagged CITK in intact cells.[2]
Binding to NL-CITK (kinase domain) in HEK293 cells (Kd) 0.3 nMDissociation constant for the NanoLuciferase-tagged CITK kinase domain in intact cells.[2]

Signaling Pathways

Citron Kinase is a key regulator of cytokinesis, the final step of cell division where the cytoplasm is divided to form two daughter cells.[1][4] It is primarily active during late mitosis and is localized to the cleavage furrow and the midbody.[4]

Upstream Regulation: CITK is regulated by other critical mitotic kinases, including:

  • Cdk1 (Cyclin-dependent kinase 1): Phosphorylation by Cdk1 is thought to regulate CITK's activity and localization during early mitosis.[5]

  • Aurora B Kinase: This kinase also plays a role in modulating CITK function at the midbody.[5]

  • RhoA (Ras homolog family member A): CITK is considered an upstream regulator of the small GTPase RhoA at the midbody during late cytokinesis, a departure from the earlier belief that it was a downstream effector.[6]

Downstream Effectors: CITK exerts its function by phosphorylating key substrates involved in the mechanics of cell division:

  • Myosin II Regulatory Light Chain (MLC): CITK can directly phosphorylate MLC at Serine-19 and Threonine-18, promoting the contractile activity required for furrow ingression.[7]

  • Anillin (ANLN): CITK, through its regulation of RhoA, influences the localization and function of this scaffold protein, which is essential for stabilizing the contractile ring.[6]

  • INCENP (Inner Centromere Protein): Identified as a potential substrate, suggesting a role for CITK in the chromosomal passenger complex.[5]

  • HIF1α-CypA Signaling: In the context of pancreatic adenocarcinoma, a CITK-HIF1α-CypA signaling axis has been proposed, linking CITK to cancer cell growth and survival.

Diagram of the CITK Signaling Pathway in Cytokinesis:

CITK_Signaling cluster_upstream Upstream Regulators cluster_downstream Downstream Effectors in Cytokinesis Cdk1 Cdk1 CITK Citron Kinase (CITK) Cdk1->CITK Phosphorylates AuroraB Aurora B AuroraB->CITK Regulates RhoA RhoA CITK->RhoA Activates MLC Myosin II Light Chain (MLC) CITK->MLC Phosphorylates (Ser19, Thr18) INCENP INCENP CITK->INCENP Phosphorylates (Putative) Anillin Anillin RhoA->Anillin Recruits & Activates

Caption: Simplified signaling pathway of Citron Kinase (CITK) in cytokinesis.

Experimental Protocols

Biochemical Kinase Assay for CITK Inhibition

This protocol is designed to determine the IC50 of this compound against purified CITK.

Materials:

  • Recombinant human Citron Kinase (full-length or kinase domain)

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP

  • Myelin Basic Protein (MBP) or a specific peptide substrate for CITK

  • This compound (serial dilutions in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system

  • 384-well white assay plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a 2X kinase solution by diluting the recombinant CITK in kinase buffer.

  • Prepare a 2X substrate/ATP solution containing MBP and ATP in kinase buffer. The final ATP concentration should be at or near the Km for CITK.

  • Serially dilute this compound in 100% DMSO. A typical starting concentration is 1 µM, followed by 1:3 dilutions.

  • Dispense 25 nL of each this compound dilution into the wells of a 384-well plate. For controls, dispense DMSO (0% inhibition) and a known broad-spectrum kinase inhibitor (100% inhibition).

  • Add 2.5 µL of the 2X kinase solution to all wells and incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding 2.5 µL of the 2X substrate/ATP solution to all wells.

  • Mix the plate on a shaker for 30 seconds and incubate at room temperature for 1 hour.

  • Stop the reaction and measure ADP production following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

  • Read the luminescence on a plate reader.

  • Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a four-parameter dose-response curve.

Workflow for Biochemical Kinase Assay:

Kinase_Assay_Workflow A Prepare Serial Dilutions of this compound in DMSO B Dispense this compound/ DMSO into 384-well Plate A->B C Add 2X CITK Solution and Incubate B->C D Add 2X Substrate/ATP Solution to Start Reaction C->D E Incubate at Room Temperature (60 min) D->E F Add ADP-Glo™ Reagents to Stop Reaction & Detect ADP E->F G Read Luminescence F->G H Calculate IC50 G->H

Caption: Workflow for determining the IC50 of this compound against CITK.

NanoBRET™ Target Engagement Assay in Live Cells

This protocol measures the binding affinity (Kd) of this compound to CITK in live cells.

Materials:

  • HEK293 cells

  • Plasmid encoding NanoLuc®-CITK fusion protein

  • Transfection reagent (e.g., FuGENE® HD)

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET™ Tracer K-10 (Promega)

  • This compound (serial dilutions in DMSO)

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

  • 96-well white assay plates

  • BRET-capable plate reader

Procedure:

  • Cell Plating: Seed HEK293 cells in a 96-well white plate at a density that will result in ~80-90% confluency on the day of the assay.

  • Transfection: Co-transfect the cells with the NanoLuc®-CITK plasmid according to the transfection reagent manufacturer's protocol. Incubate for 24 hours.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of this compound in Opti-MEM®.

    • Prepare the NanoBRET™ Tracer K-10 in Opti-MEM®. The optimal tracer concentration should be determined empirically but is typically around 1 µM.

    • Aspirate the media from the cells and add the this compound dilutions.

    • Immediately add the tracer solution to all wells.

  • Incubation: Incubate the plate at 37°C in a CO₂ incubator for 2 hours to allow for compound entry and target engagement.

  • Detection:

    • Prepare the detection reagent by adding the Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor to Opti-MEM®.

    • Add the detection reagent to all wells.

  • Reading: Read the plate on a BRET-capable plate reader, measuring both the donor (NanoLuc®, ~460 nm) and acceptor (Tracer, ~610 nm) emissions simultaneously.

  • Data Analysis: Calculate the raw BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio as a function of this compound concentration and fit the data to a dose-response curve to determine the IC50, from which the Kd can be calculated.

Workflow for NanoBRET™ Assay:

NanoBRET_Workflow A Seed HEK293 Cells in 96-well Plate B Transfect with NanoLuc®-CITK Plasmid A->B C Incubate for 24 hours B->C D Add Serial Dilutions of This compound and NanoBRET™ Tracer C->D E Incubate at 37°C for 2 hours D->E F Add Nano-Glo® Substrate & Extracellular Inhibitor E->F G Read BRET Signal F->G H Calculate Kd G->H

Caption: Workflow for the NanoBRET™ target engagement assay.

Cell Proliferation and Cytokinesis Failure Assay

This protocol assesses the effect of this compound on cell proliferation and its ability to induce cytokinesis failure, leading to multinucleated cells.

Materials:

  • Cancer cell line of interest (e.g., HeLa, HCT116)

  • Complete cell culture medium

  • This compound (various concentrations)

  • 96-well clear-bottom plates (for proliferation) and chamber slides (for imaging)

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • DAPI (4′,6-diamidino-2-phenylindole)

  • Phalloidin conjugated to a fluorophore (for actin staining)

  • Fluorescence microscope

Procedure for Cell Proliferation:

  • Seed cells in a 96-well plate at a low density (e.g., 1,000-5,000 cells/well).

  • Allow cells to attach overnight.

  • Treat cells with a range of this compound concentrations (e.g., 10 nM to 10 µM) or DMSO as a vehicle control.

  • Incubate for 72 hours.

  • Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's protocol.

  • Plot cell viability against this compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Procedure for Cytokinesis Failure Imaging:

  • Seed cells on chamber slides.

  • Treat with an effective concentration of this compound (e.g., 1-5 µM) for 24-48 hours.

  • Fix the cells with 4% paraformaldehyde for 15 minutes.

  • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Stain with fluorescently labeled phalloidin to visualize the actin cytoskeleton and DAPI to visualize the nuclei.

  • Image the cells using a fluorescence microscope.

  • Quantify the percentage of multinucleated cells in the this compound-treated and control populations. An increase in multinucleated cells is indicative of cytokinesis failure.

Logical Relationship for Cytokinesis Failure Analysis:

Cytokinesis_Logic A Treat Cells with this compound B Inhibition of CITK Kinase Activity A->B C Disruption of Cytokinesis B->C D Formation of Multinucleated Cells C->D E Decrease in Cell Proliferation D->E

Caption: Logical flow from CITK inhibition to reduced cell proliferation.

Conclusion: this compound is a valuable tool for elucidating the roles of Citron Kinase in cellular processes. The protocols outlined here provide a framework for characterizing its inhibitory activity and investigating its effects on kinase signaling pathways, particularly in the context of cell division. These studies will contribute to a deeper understanding of CITK biology and its potential as a therapeutic target.

References

C3TD879: Application Notes and Protocols for High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C3TD879 is a potent and selective, first-in-class Type I kinase inhibitor targeting Citron Kinase (CITK).[1][2][3] As a key regulator of cytokinesis, the final stage of cell division, CITK has emerged as a potential therapeutic target in oncology and other proliferative disorders.[1][3][4] this compound provides a valuable chemical probe for interrogating the biological functions of CITK. These application notes offer detailed protocols for utilizing this compound in high-throughput screening (HTS) assays to identify and characterize CITK inhibitors.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor, binding to the active site of CITK to block its catalytic activity.[1][2] This inhibition prevents the phosphorylation of downstream CITK substrates, thereby disrupting the signaling cascades that regulate cytokinesis.

Quantitative Data Summary

The following table summarizes the key in vitro and in-cell performance metrics of this compound.

ParameterValueAssay TypeSpeciesReference
Biochemical IC50 12 nMBiochemical Kinase AssayHuman[1][2][3][5][6]
Cellular NanoBRET™ Kd < 10 nMNanoBRET™ Target Engagement AssayHuman[1][2][3][5][6]
Selectivity >17-fold vs 373 other human kinasesKinase Panel ScreenHuman[1][2]

Signaling Pathway

Citron Kinase is a crucial serine/threonine kinase that functions downstream of the RhoA signaling pathway to regulate cytokinesis. During late mitosis, RhoA activates CITK at the cleavage furrow. CITK then phosphorylates key substrates involved in the formation and stabilization of the midbody, a transient structure essential for the final separation of daughter cells. Dysregulation of the CITK signaling pathway can lead to failed cytokinesis, resulting in multinucleated cells and genomic instability, which are hallmarks of cancer. In some cancers, the E2F2-Skp2-p27 signaling axis has been shown to regulate CITK expression.[1]

CITK_Signaling_Pathway cluster_upstream Upstream Regulation cluster_citk Citron Kinase cluster_downstream Downstream Effects RhoA-GTP RhoA-GTP CITK CITK RhoA-GTP->CITK Activates E2F2-Skp2-p27 E2F2-Skp2-p27 Axis E2F2-Skp2-p27->CITK Regulates Expression Substrate_Phosphorylation Substrate Phosphorylation CITK->Substrate_Phosphorylation Midbody_Formation Midbody Formation Substrate_Phosphorylation->Midbody_Formation Cytokinesis Cytokinesis Midbody_Formation->Cytokinesis This compound This compound This compound->CITK Inhibits

Citron Kinase (CITK) Signaling Pathway

Experimental Protocols

The following protocols are designed for high-throughput screening to identify and characterize inhibitors of CITK using this compound as a reference compound.

Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)

This protocol describes a luminescent ADP detection assay to measure the enzymatic activity of CITK in a biochemical format. The amount of ADP produced is directly proportional to the kinase activity.

Experimental Workflow:

References

Application Notes and Protocols: Investigating C3TD879 in Combination Cancer Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C3TD879 is a first-in-class, potent, and selective Type I kinase inhibitor of Citron Kinase (CITK), a serine/threonine kinase crucial for the process of cytokinesis.[1] Emerging research has identified CITK as a potential therapeutic target in treatment-resistant cancers, such as castration-resistant prostate cancer, highlighting its role in cancer cell proliferation.[2] While this compound has been characterized as a chemical probe to explore CITK biology, its potential in combination with other established cancer therapies remains an area of active investigation.[1][3]

These application notes provide a framework for researchers to explore the synergistic or additive effects of this compound with standard-of-care cancer treatments, including chemotherapy and immunotherapy. The following protocols and conceptual data presentations are intended to serve as a guide for preclinical evaluation.

Mechanism of Action: this compound

This compound potently inhibits the catalytic activity of CITK with a biochemical IC50 of 12 nM and binds directly to the full-length human CITK in cells with a NanoBRET Kd of less than 10 nM.[1] CITK's primary role is in the final stage of cell division, or cytokinesis, where it is essential for the formation and stabilization of the cleavage furrow and midbody. By inhibiting CITK, this compound is hypothesized to disrupt cytokinesis, leading to multinucleated cells and potentially inducing cell death in rapidly dividing cancer cells.

Interestingly, studies have shown that small-molecule inhibitors of CITK, such as this compound, did not fully replicate the effects of CITK knockdown in assays for cell proliferation, cell cycle progression, or cytokinesis.[1] This suggests that the structural roles of CITK may be as significant as its kinase activity, a factor to consider in the design and interpretation of combination studies.[1]

Signaling Pathway: Role of CITK in Cytokinesis

CITK_Pathway cluster_mitosis Mitosis cluster_cytokinesis Cytokinesis Anaphase Anaphase Telophase Telophase RhoA RhoA ROCK ROCK RhoA->ROCK CITK Citron Kinase (CITK) RhoA->CITK Activation Actomyosin_Ring Actomyosin Ring Constriction ROCK->Actomyosin_Ring Cleavage_Furrow Cleavage Furrow Ingression Actomyosin_Ring->Cleavage_Furrow Midbody_Formation Midbody Formation & Stabilization CITK->Midbody_Formation Localization & Phosphorylation of Substrates This compound This compound This compound->CITK Inhibition Cleavage_Furrow->Midbody_Formation Abscission Cellular Abscission Midbody_Formation->Abscission

Caption: Simplified diagram of CITK's role in cytokinesis and the inhibitory action of this compound.

Quantitative Data Summary: this compound Profile

The following table summarizes the key in vitro characteristics of this compound.

ParameterValueReference
Target Citron Kinase (CITK)[1]
Biochemical IC50 12 nM[1]
Cellular Target Engagement (NanoBRET Kd) < 10 nM[1]
Selectivity >17-fold vs. 373 other human kinases[1]
Microsomal Intrinsic Clearance Low[3]
Plasma Protein Binding (unbound fraction) Modest[3]
Permeability High[3]
CYP Enzyme Inhibition Low[3]

Experimental Protocols: Combination Studies

Protocol 1: In Vitro Synergy with Chemotherapy

Objective: To determine if this compound enhances the cytotoxic effects of standard chemotherapeutic agents in cancer cell lines.

Materials:

  • Cancer cell lines (e.g., PC-3 for prostate cancer, HeLa for cervical cancer)

  • This compound (stock solution in DMSO)

  • Chemotherapeutic agent (e.g., Paclitaxel, Docetaxel; stock solution in appropriate solvent)

  • Cell culture medium and supplements

  • 96-well plates

  • Cell viability assay reagent (e.g., CellTiter-Glo®)

  • Plate reader

Methodology:

  • Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Drug Preparation: Prepare serial dilutions of this compound and the chemotherapeutic agent in cell culture medium.

  • Combination Treatment: Treat cells with a matrix of this compound and chemotherapy concentrations. Include single-agent controls for each drug and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a period corresponding to approximately two cell doubling times (e.g., 48-72 hours).

  • Viability Assessment: Measure cell viability using a suitable assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Use software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Conceptual Experimental Workflow: In Vitro Synergy

Synergy_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_analysis Analysis Seed_Cells Seed Cancer Cells (96-well plate) Prepare_Drugs Prepare Serial Dilutions (this compound & Chemo) Treat_Cells Treat with Drug Matrix: - this compound alone - Chemo alone - Combination - Vehicle Control Prepare_Drugs->Treat_Cells Incubate Incubate (48-72h) Treat_Cells->Incubate Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo) Incubate->Viability_Assay Data_Analysis Calculate % Viability & Combination Index (CI) Viability_Assay->Data_Analysis

Caption: Workflow for assessing in vitro synergy between this compound and chemotherapy.

Protocol 2: Evaluation with Immune Checkpoint Inhibitors in a Co-culture System

Objective: To investigate if this compound can enhance T-cell mediated killing of cancer cells when combined with an immune checkpoint inhibitor (ICI).

Materials:

  • Cancer cell line expressing PD-L1 (e.g., MC38)

  • Human or murine T-cells

  • This compound

  • Anti-PD-1 or Anti-PD-L1 antibody

  • Co-culture medium

  • Cytotoxicity assay (e.g., LDH release assay or live-cell imaging)

  • Flow cytometer and relevant antibodies (e.g., CD8, Granzyme B, Ki-67)

Methodology:

  • T-cell Activation: Activate T-cells with anti-CD3/CD28 beads for 48-72 hours.

  • Co-culture Setup: Seed cancer cells in a 96-well plate. After adherence, add the activated T-cells at a specific effector-to-target (E:T) ratio (e.g., 5:1).

  • Treatment: Add this compound, the ICI antibody, or the combination to the co-culture wells. Include appropriate controls (cancer cells alone, cancer cells + T-cells, single-agent treatments).

  • Incubation: Incubate the co-culture for 24-48 hours.

  • Cytotoxicity Measurement: Assess cancer cell lysis using a cytotoxicity assay.

  • T-cell Analysis (Flow Cytometry): Collect T-cells from the co-culture and stain for markers of activation (e.g., CD69), proliferation (e.g., Ki-67), and cytotoxic potential (e.g., Granzyme B).

  • Data Analysis: Compare the percentage of cancer cell lysis across different treatment groups. Analyze flow cytometry data to assess the impact on T-cell function.

Conceptual Logical Relationship: this compound and Immunotherapy

Immuno_Combo_Logic This compound This compound Cytokinesis_Failure Cytokinesis Failure & Cell Stress This compound->Cytokinesis_Failure Chemotherapy Chemotherapy ICD Immunogenic Cell Death (ICD) Chemotherapy->ICD ICI Immune Checkpoint Inhibitor (ICI) T_Cell_Activation Enhanced T-Cell Activation & Killing ICI->T_Cell_Activation Blocks Inhibition Cytokinesis_Failure->ICD Hypothesized Antigen_Release Tumor Antigen Release ICD->Antigen_Release Antigen_Release->T_Cell_Activation

Caption: Hypothesized rationale for combining this compound with immunotherapy.

Hypothetical Data Presentation

The following tables are examples of how data from the proposed experiments could be structured.

Table 1: In Vitro Cytotoxicity of this compound in Combination with Paclitaxel in PC-3 Cells

This compound (nM)Paclitaxel (nM)% Cell Viability (Mean ± SD)Combination Index (CI)
00100 ± 5.2-
10085 ± 4.1-
0578 ± 6.3-
10545 ± 5.50.75 (Synergy)
25062 ± 3.9-
01055 ± 4.8-
251021 ± 3.10.62 (Synergy)

Table 2: T-cell Mediated Cytotoxicity in MC38 Co-culture System

Treatment Group% Cancer Cell Lysis (Mean ± SD)% CD8+ Granzyme B+ T-cells (Mean ± SD)
T-cells only15 ± 2.525 ± 3.1
T-cells + this compound (20 nM)22 ± 3.128 ± 2.9
T-cells + Anti-PD-1 (10 µg/mL)35 ± 4.045 ± 4.2
T-cells + this compound + Anti-PD-158 ± 5.162 ± 5.5

Conclusion and Future Directions

The selective CITK inhibitor this compound presents a novel approach to targeting a key mechanism of cell division. While clinical and preclinical data on its use in combination therapies are not yet available, the protocols and conceptual frameworks presented here provide a robust starting point for such investigations. Future studies should aim to validate these in vitro findings in in vivo preclinical models to assess efficacy and safety. Furthermore, exploring the impact of this compound on the tumor microenvironment could provide deeper insights into its potential synergies with immunotherapeutic agents. The unique observation that this compound's effects may not solely depend on kinase inhibition warrants further investigation into its role in the structural aspects of cytokinesis and how this could be exploited in combination strategies.

References

How to dissolve and store C3TD879 for experiments

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for C3TD879

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and storage of this compound, a potent and selective first-in-class inhibitor of Citron kinase (CITK). Adherence to these guidelines is crucial for ensuring the stability and efficacy of the compound in experimental settings.

Product Information

  • Product Name: this compound

  • Mechanism of Action: this compound is a Type I kinase inhibitor that potently and selectively inhibits the catalytic activity of Citron kinase (CITK).[1][2][3][4][5] It binds directly to full-length human CITK in cells.[1][2][5]

  • Primary Target: Citron kinase (CITK)[2][4][5]

  • CAS Number: 2850259-33-3[1][3]

Physicochemical and Biological Properties

PropertyValueReference
Molecular Weight 364.49 g/mol [2]
Molecular Formula C₂₂H₂₈N₄O[2]
Biochemical IC₅₀ 12 nM for CITK catalytic activity[1][2][3][4][5]
Binding Affinity (Kd) < 10 nM for full-length human CITK in cells (NanoBRET)[1][2][5]
Binding Affinity (Kd) 0.3 nM for NL-CITK KD; 9.5 nM for full-length NL-CITK[4]

Dissolution Protocols

Proper dissolution of this compound is critical for experimental success. The following protocols are recommended for preparing stock and working solutions for in vitro and in vivo studies.

In Vitro Stock Solution Preparation

For most in vitro applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent.

Protocol:

  • Allow the vial of solid this compound to equilibrate to room temperature for at least 60 minutes before opening.[6]

  • To prepare a 10 mM stock solution, add the appropriate volume of high-purity DMSO to the vial. The volume can be calculated based on the mass of the compound provided.

  • Vortex or sonicate the solution to ensure complete dissolution. If precipitation is observed, gentle heating can also be applied.[1]

  • Once dissolved, aliquot the stock solution into smaller, single-use volumes in tightly sealed vials to minimize freeze-thaw cycles.[1][6][7]

In Vivo Formulation Protocols

For in vivo experiments, a clear stock solution should first be prepared, followed by the addition of co-solvents. It is recommended to prepare fresh working solutions for in vivo use on the day of the experiment.[1] The following are established solvent systems that yield a clear solution with a solubility of at least 2.5 mg/mL.[1]

Protocol 1: PEG300 and Tween-80 Formulation [1]

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • In a sterile tube, add 10% of the final volume from the DMSO stock solution.

  • Add 40% of the final volume of PEG300 and mix thoroughly.

  • Add 5% of the final volume of Tween-80 and mix until the solution is clear.

  • Add 45% of the final volume of saline and mix to achieve the final concentration.

Protocol 2: SBE-β-CD Formulation [1]

  • Prepare a stock solution of this compound in DMSO.

  • In a sterile tube, add 10% of the final volume from the DMSO stock solution.

  • Add 90% of the final volume of a 20% SBE-β-CD solution in saline and mix thoroughly until the solution is clear.

Protocol 3: Corn Oil Formulation [1]

  • Prepare a stock solution of this compound in DMSO.

  • In a sterile tube, add 10% of the final volume from the DMSO stock solution.

  • Add 90% of the final volume of corn oil and mix thoroughly until the solution is clear.

Storage and Stability

Proper storage is essential to maintain the integrity and activity of this compound.

FormStorage TemperatureDurationRecommendations
Solid 0 - 4°CShort-term (days to weeks)Store in a dry, dark environment.[2]
-20°CLong-term (months to years)Keep the vial tightly sealed.[2][3][6]
Stock Solution -20°CUp to 1 monthStore as aliquots in tightly sealed vials to avoid freeze-thaw cycles.[1][3][6][7]
-80°CUp to 6 monthsRecommended for longer-term storage of solutions.[1]

Note: Short periods at ambient temperatures, such as during shipping, are unlikely to affect the product's stability.[2][6]

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action

This compound acts as a potent inhibitor of Citron kinase (CITK), a serine/threonine kinase that plays a crucial role in the final stages of cell division (cytokinesis).[4][5] By inhibiting the catalytic activity of CITK, this compound allows for the investigation of the kinase-dependent functions of CITK in cellular processes.

CITK_Pathway cluster_upstream Upstream Signaling cluster_citk Citron Kinase Activation cluster_downstream Downstream Effects in Cytokinesis RhoA_GTP Active RhoA (GTP-bound) CITK CITK (Citron Kinase) RhoA_GTP->CITK Activates Substrates Downstream Substrates (e.g., Myosin Light Chain) CITK->Substrates Phosphorylates Cytokinesis Cytokinesis (Cell Division) Substrates->Cytokinesis Regulates This compound This compound This compound->CITK Inhibits

Caption: Mechanism of action of this compound as a CITK inhibitor in the cytokinesis pathway.

General Experimental Workflow

The following diagram outlines a typical workflow for utilizing this compound in a research setting, from compound handling to data analysis.

Experimental_Workflow compound Receive Solid this compound storage Store at -20°C (Long-term) compound->storage equilibrate Equilibrate to Room Temp storage->equilibrate dissolve Dissolve in DMSO (Prepare Stock Solution) equilibrate->dissolve aliquot Aliquot and Store (-20°C or -80°C) dissolve->aliquot prepare_working Prepare Working Solution (Dilute from Stock) aliquot->prepare_working experiment Perform Experiment (e.g., Cell-based Assay) prepare_working->experiment data Data Collection & Analysis experiment->data

Caption: General workflow for handling and using this compound in experiments.

References

Application Notes and Protocols for the Experimental Use of C3TD879, a Selective CITK Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental design for utilizing C3TD879, a first-in-class, potent, and selective inhibitor of Citron Kinase (CITK). This document includes a summary of its biochemical and cellular activity, detailed protocols for key experiments, and a depiction of the CITK signaling pathway.

Introduction to this compound

This compound is a Type I kinase inhibitor that demonstrates high potency and selectivity for CITK, a serine/threonine kinase crucial for the final stages of cell division, specifically cytokinesis.[1] Due to its favorable pharmacokinetic properties, this compound is a valuable chemical probe for investigating the biological functions of CITK in both in vitro and in vivo models.[2]

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound, providing a clear comparison of its activity in various assays.

ParameterValueAssay TypeNotes
Biochemical IC50 12 nMIn vitro kinase assayMeasures the concentration of this compound required to inhibit 50% of CITK enzymatic activity.[3][4]
Cellular Kd < 10 nMNanoBRET™ Target Engagement AssayIndicates the binding affinity of this compound to full-length human CITK in live cells.[3][4]
Selectivity >17-fold vs 373 other human kinasesKinase panel screeningDemonstrates high selectivity for CITK over a broad range of other kinases.[1]
In Vitro Profile Low microsomal intrinsic clearance, modest plasma protein binding, high permeabilityDMPK assaysSuggests favorable drug-like properties for in vivo studies.[3]

CITK Signaling Pathway in Cytokinesis

Citron Kinase (CITK) is a key regulator of cytokinesis, the final step of cell division that results in the physical separation of two daughter cells. Its activity is tightly controlled and integrated with other signaling molecules to ensure the fidelity of this process. The pathway diagram below illustrates the central role of CITK.

CITK_Signaling_Pathway cluster_cytokinesis Cytokinesis Progression RhoA Active RhoA (GTP-bound) CITK Citron Kinase (CITK) RhoA->CITK Activation Anillin Anillin CITK->Anillin Phosphorylation & Localization Septins Septins CITK->Septins Localization KIF14 KIF14 CITK->KIF14 Interaction MKLP1 MKLP1 CITK->MKLP1 Interaction ActomyosinRing Actomyosin Ring Anillin->ActomyosinRing Scaffolding Septins->ActomyosinRing Organization MidbodyRing Midbody Ring Formation ActomyosinRing->MidbodyRing Transition Abscission Abscission MidbodyRing->Abscission Maturation KIF14->MidbodyRing MKLP1->MidbodyRing

Caption: CITK signaling cascade in cytokinesis.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the activity of this compound.

Biochemical Kinase Assay for CITK Inhibition

This protocol determines the in vitro potency of this compound by measuring its ability to inhibit the enzymatic activity of purified CITK.

Materials:

  • Recombinant human CITK enzyme

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP

  • CITK peptide substrate

  • This compound stock solution (in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well white plates

Procedure:

  • Prepare serial dilutions of this compound in DMSO, followed by a further dilution in kinase buffer. The final DMSO concentration in the assay should be ≤1%.

  • Add the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add the CITK enzyme to the wells and incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of the CITK peptide substrate and ATP.

  • Incubate the reaction for 1 hour at room temperature.

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

NanoBRET™ Target Engagement Assay

This live-cell assay quantifies the binding affinity of this compound to CITK within a physiological context.

Materials:

  • HEK293 cells

  • NanoLuc®-CITK fusion vector

  • NanoBRET™ tracer

  • Opti-MEM™ I Reduced Serum Medium

  • This compound stock solution (in DMSO)

  • NanoBRET™ Nano-Glo® Substrate

  • White, tissue culture-treated 96-well plates

Procedure:

  • Transfect HEK293 cells with the NanoLuc®-CITK fusion vector.

  • Plate the transfected cells in 96-well plates and incubate for 24 hours.

  • Prepare serial dilutions of this compound in Opti-MEM™.

  • Add the diluted this compound to the cells and incubate for 2 hours at 37°C in a CO2 incubator.

  • Add the NanoBRET™ tracer to all wells and incubate for another 2 hours.

  • Add the NanoBRET™ Nano-Glo® Substrate to all wells.

  • Measure the BRET signal using a luminometer equipped with 450 nm and >600 nm filters.

  • Calculate the BRET ratio and determine the Kd value from the competitive binding curve.

NanoBRET_Workflow Start Start: Transfected Cells AddInhibitor Add this compound (serial dilutions) Start->AddInhibitor Incubate1 Incubate (2 hours) AddInhibitor->Incubate1 AddTracer Add NanoBRET™ Tracer Incubate1->AddTracer Incubate2 Incubate (2 hours) AddTracer->Incubate2 AddSubstrate Add Nano-Glo® Substrate Incubate2->AddSubstrate Measure Measure BRET Signal AddSubstrate->Measure Analyze Analyze Data (Calculate Kd) Measure->Analyze Xenograft_Workflow Implantation Cell Implantation TumorGrowth Tumor Growth Monitoring Implantation->TumorGrowth Randomization Randomization TumorGrowth->Randomization Treatment Treatment with this compound or Vehicle Randomization->Treatment Monitoring Tumor & Body Weight Measurement Treatment->Monitoring Endpoint Study Endpoint Monitoring->Endpoint Analysis Data Analysis (TGI) Endpoint->Analysis

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting C3TD879 Solubility Issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with C3TD879, a potent and selective Citron kinase (CITK) inhibitor.[1][2][3] Proper solubilization is critical for obtaining accurate and reproducible results in your experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound precipitated after I diluted my DMSO stock into an aqueous buffer. What happened and how can I fix it?

A1: This is a common issue for hydrophobic small molecules like this compound.[4] The primary reason is that the compound's concentration has exceeded its solubility limit in the final aqueous solution. Here are several troubleshooting steps:

  • Decrease the Final Concentration: The simplest solution is to lower the final concentration of this compound in your assay.[4]

  • Optimize the Co-solvent Concentration: While it's ideal to minimize the amount of organic solvent in your experiment, a slightly higher concentration of DMSO (up to 0.5% is often tolerated in cell-based assays) may be necessary to keep the compound in solution.[4] Always run a vehicle control with the same final DMSO concentration to ensure it's not affecting your results.[4]

  • Modify Your Dilution Protocol: Avoid adding the aqueous buffer directly to your DMSO stock. Instead, try adding the buffer to the tube first and then adding your DMSO stock to the buffer while vortexing. This rapid mixing can prevent localized high concentrations that lead to precipitation.[5]

  • Adjust Buffer pH: The solubility of compounds with ionizable groups can be highly dependent on the pH of the buffer.[6] Experimenting with different pH values may improve solubility.

  • Use Solubilizing Agents: For particularly challenging situations, consider using surfactants like Tween-80 or co-solvents such as polyethylene glycol (PEG).[1][6] One successful formulation for this compound includes 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]

Q2: What is the best solvent for making a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[2] A stock solution of at least 10 mM in DMSO can be prepared.[2] For in vivo studies, other solvent systems like a combination of DMSO and corn oil have also been shown to be effective.[1]

Q3: How should I store my this compound stock solutions?

A3: To maintain the integrity of your this compound stock solution, it is crucial to store it properly. Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.[1] Stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months.[1]

Q4: Can I use heat or sonication to help dissolve this compound?

A4: Yes, gentle heating and/or sonication can be used to aid in the dissolution of this compound if you observe precipitation or phase separation during preparation.[1][6] A sonicating water bath can be particularly effective for dispersing the compound.[7]

Data Presentation: this compound Solubility

The following table summarizes the solubility of this compound in various solvent systems.

Solvent SystemSolubility
100% DMSO≥ 10 mM[2]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (6.86 mM)[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (6.86 mM)[1]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (6.86 mM)[1]

Experimental Protocols

Protocol for Preparation of a 10 mM Stock Solution in DMSO
  • Weigh this compound: Accurately weigh the required amount of this compound powder. The molecular weight of this compound is 364.49 g/mol .[3]

  • Add DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.

  • Dissolve: Vortex the solution thoroughly. If needed, gently warm the solution or use a sonicator to ensure complete dissolution.[1][6]

  • Inspect: Visually confirm that the solution is clear and free of any particulate matter.

  • Aliquot and Store: Dispense the stock solution into single-use aliquots and store at -20°C or -80°C.[1]

Protocol for Dilution of DMSO Stock into Aqueous Buffer
  • Prepare Buffer: Have your final aqueous buffer ready in a tube.

  • Add Stock Solution: While vortexing the aqueous buffer, add the required volume of the this compound DMSO stock solution dropwise to the buffer.

  • Final Mix: Continue to vortex for a few seconds to ensure the solution is homogenous.

  • Immediate Use: Use the freshly prepared solution in your experiment without delay to minimize the risk of precipitation.

Mandatory Visualizations

G cluster_0 Troubleshooting Workflow for this compound Solubility start Precipitation Observed check_conc Is the final concentration too high? start->check_conc lower_conc Lower the final concentration check_conc->lower_conc Yes check_dmso Is the final DMSO % too low? check_conc->check_dmso No solved Problem Solved lower_conc->solved increase_dmso Increase final DMSO % (if tolerated) check_dmso->increase_dmso Yes check_protocol Was the dilution protocol optimal? check_dmso->check_protocol No increase_dmso->solved improve_protocol Add DMSO stock to buffer while vortexing check_protocol->improve_protocol Yes consider_formulation Consider alternative formulations (e.g., with PEG, Tween-80) check_protocol->consider_formulation No improve_protocol->solved consider_formulation->solved

Caption: A step-by-step guide to troubleshooting this compound solubility issues.

G cluster_1 This compound Signaling Pathway Inhibition RhoA RhoA ROCK ROCK RhoA->ROCK CITK Citron Kinase (CITK) RhoA->CITK Cytokinesis Cytokinesis ROCK->Cytokinesis CITK->Cytokinesis This compound This compound This compound->CITK

Caption: The inhibitory action of this compound on the Citron Kinase (CITK) pathway.

References

Technical Support Center: Optimizing C3TD879 Dosage for Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the effective use of C3TD879 in mouse models. This compound is a potent and highly selective, first-in-class Type I kinase inhibitor of Citron kinase (CITK), a key regulator of cytokinesis.[1][2] This guide offers troubleshooting advice and frequently asked questions (FAQs) to assist in optimizing experimental protocols and achieving reliable, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a Type I kinase inhibitor that potently inhibits the catalytic activity of Citron kinase (CITK) with a biochemical IC50 of 12 nM.[1][2] It directly binds to the ATP-binding pocket of CITK.[1] CITK is a serine/threonine kinase that plays a crucial role in the final stages of cell division, specifically in cytokinesis, the process of cytoplasmic division.[3][4] By inhibiting CITK, this compound disrupts the proper formation of the midbody, a transient structure essential for the separation of daughter cells, which can lead to cytokinesis failure.[5]

Q2: What is a recommended starting dose for this compound in mice?

A2: While specific in vivo efficacy studies with detailed dosage information for this compound are not yet widely published, pharmacokinetic data is available from preclinical studies.[2][6] A critical first step in any new in vivo experiment is to perform a dose-range finding study to determine the Maximum Tolerated Dose (MTD).

A suggested starting point for a dose-range finding study could be guided by its in vitro potency and general practices for kinase inhibitors. A pilot study with small groups of mice (n=3-5) at varying doses (e.g., 10, 30, and 100 mg/kg) administered via a relevant route (such as oral gavage) would be a prudent approach to establish a safe and potentially efficacious dose range.

Q3: How should I prepare this compound for in vivo administration?

A3: this compound has been formulated for in vivo use in preclinical studies.[7] A common vehicle for oral administration of small molecule inhibitors in mice is a formulation containing DMSO, PEG300, Tween-80, and saline. It is crucial to ensure the compound is fully dissolved and the solution is stable.[7] Always prepare fresh dosing solutions daily to avoid degradation.[7]

Q4: What are the known pharmacokinetic properties of this compound in rodents?

A4: this compound has been shown to have favorable drug metabolism and pharmacokinetic (DMPK) properties for in vivo evaluation.[1][2] Preclinical studies have demonstrated its distribution in plasma and brain tissue in CD-1 mice and pharmacokinetic profiles in rats.[2] This information is critical for designing dosing schedules that maintain therapeutic concentrations of the inhibitor at the target site.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Action(s)
Precipitation of this compound in formulation - Solubility limit exceeded- Improper solvent ratio- Temperature fluctuations- Gently warm the solution and/or use sonication to aid dissolution.[7]- Prepare a fresh formulation, ensuring accurate measurement of each solvent component.- Store the formulation at a controlled room temperature and use it promptly after preparation.[8]
Inconsistent or lack of efficacy in vivo - Sub-optimal dosage- Poor bioavailability with the chosen route of administration- Rapid metabolism and clearance- Instability of the dosing solution- Conduct a dose-response study to identify the optimal therapeutic dose.- Evaluate alternative routes of administration (e.g., intraperitoneal injection if oral bioavailability is low).- Analyze the pharmacokinetic profile to determine the half-life and adjust the dosing frequency accordingly.- Ensure the dosing solution is prepared fresh for each administration and stored properly.[7]
Observed Toxicity (e.g., weight loss, lethargy) - Dose exceeds the Maximum Tolerated Dose (MTD)- Vehicle toxicity- Off-target effects (though this compound is highly selective)[1][2]- Perform an MTD study to establish a safe dosing range.- Administer a vehicle-only control group to rule out toxicity from the formulation components.- Reduce the dose or dosing frequency.
Variability in experimental results - Inconsistent dosing technique- Animal-to-animal variation in metabolism- Improper randomization of animals- Ensure all personnel are properly trained in the chosen administration technique (e.g., oral gavage).- Increase the number of animals per group to improve statistical power.- Use a robust randomization method to assign animals to treatment groups.

Quantitative Data Summary

ParameterValueSpeciesReference
Biochemical IC50 (CITK) 12 nM-[1][2]
In Vivo Formulation Example 10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineMouse[7]
Solubility in Formulation ≥ 2.5 mg/mL-[7]
Plasma:Brain Distribution Data Available in Supplementary InformationCD-1 Mice[2]
Pharmacokinetic Data Available in Supplementary InformationRat[2]

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Oral Gavage

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the required amount of this compound powder based on the desired final concentration and total volume.

  • In a sterile microcentrifuge tube, add the solvents in the following order, vortexing thoroughly after each addition:

    • 10% of the final volume with DMSO. Ensure this compound is fully dissolved.

    • 40% of the final volume with PEG300.

    • 5% of the final volume with Tween-80.

    • 45% of the final volume with Saline.

  • Vortex the final solution vigorously to ensure a homogenous mixture.

  • If any precipitation is observed, gently warm the solution or sonicate for a few minutes until the solution is clear.[7]

  • Prepare this formulation fresh before each dosing session.

Protocol 2: Dose-Range Finding (Maximum Tolerated Dose - MTD) Study

Objective: To determine the highest dose of this compound that can be administered to mice without causing significant toxicity.

Animals:

  • Age- and weight-matched mice (e.g., CD-1 or a relevant tumor model strain)

  • N=3-5 mice per group

Procedure:

  • Prepare this compound formulations at several dose levels (e.g., 10, 30, 100 mg/kg) and a vehicle-only control.

  • Administer a single dose of the assigned treatment to each mouse via the intended route of administration (e.g., oral gavage).

  • Monitor the animals daily for a minimum of 7 days for clinical signs of toxicity, including:

    • Changes in body weight (a loss of >15-20% is often considered a sign of significant toxicity).

    • Changes in appearance (e.g., ruffled fur, hunched posture).

    • Changes in behavior (e.g., lethargy, reduced activity).

  • The MTD is defined as the highest dose that does not produce mortality or significant signs of toxicity.

Visualizations

CITK_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Midbody Extracellular Signals Extracellular Signals RhoA_GTP RhoA-GTP (Active) Extracellular Signals->RhoA_GTP Activates CITK Citron Kinase (CITK) (Inactive) RhoA_GTP->CITK Activates CITK_Active Citron Kinase (CITK) (Active) CITK->CITK_Active KIF14 KIF14 CITK_Active->KIF14 Recruits & Phosphorylates Anillin Anillin CITK_Active->Anillin Recruits & Phosphorylates Cytokinesis Successful Cytokinesis CITK_Active->Cytokinesis This compound This compound This compound->CITK_Active Inhibits Cytokinesis_Failure Cytokinesis Failure This compound->Cytokinesis_Failure KIF14->Cytokinesis Anillin->Cytokinesis

Caption: this compound inhibits the Citron Kinase (CITK) signaling pathway in cytokinesis.

Experimental_Workflow start Start: In Vivo Study Planning formulation Prepare this compound Formulation start->formulation mtd_study Conduct Dose-Range Finding (MTD) Study formulation->mtd_study dose_selection Select Optimal Dose Based on MTD and Efficacy Pilot mtd_study->dose_selection efficacy_study Perform Main Efficacy Study dose_selection->efficacy_study data_analysis Analyze Tumor Growth and Toxicity Data efficacy_study->data_analysis end End: Conclusion on Efficacy data_analysis->end

Caption: General experimental workflow for this compound dosage optimization.

Troubleshooting_Guide start Issue Encountered precipitation Precipitation in Formulation? start->precipitation no_efficacy Lack of Efficacy? start->no_efficacy toxicity Observed Toxicity? start->toxicity precipitation->no_efficacy No warm_sonicate Warm/Sonicate Solution Prepare Fresh precipitation->warm_sonicate Yes no_efficacy->toxicity No check_dose Review Dosage Conduct Dose-Response Study no_efficacy->check_dose Yes reduce_dose Reduce Dose/Frequency Conduct MTD Study toxicity->reduce_dose Yes check_pk Evaluate Pharmacokinetics check_dose->check_pk vehicle_control Run Vehicle Control Group reduce_dose->vehicle_control

Caption: A decision tree for troubleshooting common issues with this compound.

References

Potential off-target effects of C3TD879

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and troubleshooting guidance for the use of C3TD879, a first-in-class, potent, and selective inhibitor of Citron Kinase (CITK). Adherence to proper experimental protocols and a clear understanding of its selectivity profile are crucial for obtaining reliable and interpretable results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a Type I kinase inhibitor designed as a chemical probe to investigate the biology of Citron Kinase (CITK).[1][2] It potently inhibits the catalytic activity of CITK with a biochemical half-maximal inhibitory concentration (IC50) of 12 nM and binds directly to the full-length human CITK in cells with a dissociation constant (Kd) of less than 10 nM.[1][2]

Q2: How selective is this compound?

A2: this compound has demonstrated high selectivity for CITK. In a comprehensive screen against 373 other human kinases, it showed a greater than 17-fold selectivity for its primary target, indicating a low potential for off-target effects at standard working concentrations.[3] For detailed information on potential minor off-target interactions, please refer to the quantitative data summary below.

Q3: What are the recommended storage and handling conditions for this compound?

A3: For long-term storage, this compound powder should be kept at -20°C. For short-term storage, 4°C is acceptable. When in solvent, it should be stored at -80°C.

Q4: I am observing unexpected or inconsistent results in my cell-based assay. What could be the cause?

A4: Inconsistent results can arise from several factors. Please refer to the "Troubleshooting Guide: In Vitro Kinase Assays" section for a detailed breakdown of potential issues, including compound precipitation, suboptimal ATP concentrations, and inactive enzymes.

Q5: Can this compound be used in in vivo studies?

A5: this compound has been shown to have favorable drug metabolism and pharmacokinetic (DMPK) properties, suggesting its suitability for in vivo evaluation in animal models.[3] However, specific dosing and formulation will depend on the animal model and experimental design.

Quantitative Data Summary: Off-Target Kinase Profiling

The following table summarizes the inhibitory activity of this compound against a panel of 373 human kinases as determined by the Eurofins KinaseProfiler™ service. The data is presented as the percent inhibition at a 1 µM concentration of this compound. Only kinases with greater than 10% inhibition are listed for clarity.

Kinase TargetPercent Inhibition at 1 µMKinase Family
CITK (On-Target) >99% AGC
Off-Target Kinase A25%TK
Off-Target Kinase B18%CAMK
Off-Target Kinase C12%STE

Note: This is a representative table. The actual data would be populated from the supplementary information of the primary publication.

Troubleshooting Guide: In Vitro Kinase Assays

This guide addresses common issues encountered during in vitro experiments with this compound.

Issue Potential Cause Recommended Solution
Lower than expected potency (High IC50) High ATP Concentration: this compound is an ATP-competitive inhibitor. High concentrations of ATP in the assay will compete with the inhibitor, leading to an apparent decrease in potency.Use an ATP concentration at or near the Km for CITK.
Inactive Enzyme: The CITK enzyme may have lost activity due to improper storage or handling.Ensure the enzyme is stored correctly and has been through a minimal number of freeze-thaw cycles. Test with a known activator or a different batch of enzyme.
Compound Precipitation: this compound may precipitate in aqueous assay buffers at higher concentrations.Visually inspect for precipitation. If observed, consider using a different buffer system or adding a small percentage of a co-solvent like DMSO. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects enzyme activity.
High variability between replicates Pipetting Inaccuracy: Small volume pipetting errors can lead to significant variations.Calibrate pipettes regularly and use reverse pipetting for viscous solutions.
Edge Effects: Evaporation from the outer wells of a microplate can alter reagent concentrations.Avoid using the outermost wells for critical samples or fill them with buffer to create a humidity barrier.
No inhibition observed Incorrect Compound Concentration: Errors in serial dilutions can lead to a much lower final concentration than intended.Prepare fresh dilutions and verify the stock solution concentration.
Assay Conditions: The buffer pH, salt concentration, or temperature may not be optimal for this compound binding or CITK activity.Review the literature for optimal CITK assay conditions and ensure all reagents are at the correct temperature before starting the reaction.

Experimental Protocols

Protocol 1: In Vitro CITK Inhibition Assay (Luminescence-Based)

This protocol is a general guideline for determining the IC50 of this compound against CITK using a luminescence-based assay that measures ATP consumption.

Materials:

  • Purified, active Citron Kinase (CITK)

  • Kinase substrate (e.g., a specific peptide)

  • This compound

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in kinase assay buffer. Also, prepare a vehicle control (e.g., DMSO) at the same final concentration as the highest this compound concentration.

  • Reaction Setup: To each well of the microplate, add:

    • Kinase assay buffer

    • This compound dilution or vehicle control

    • CITK enzyme

    • Substrate

  • Initiate Reaction: Add ATP to each well to start the kinase reaction.

  • Incubation: Incubate the plate at the optimal temperature for CITK activity (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • ATP Detection: Add the luminescence-based ATP detection reagent to each well according to the manufacturer's instructions. This will stop the kinase reaction and generate a luminescent signal proportional to the amount of remaining ATP.

  • Measurement: Read the luminescence on a plate reader.

  • Data Analysis: The luminescent signal is inversely proportional to kinase activity. Calculate the percent inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

CITK_Signaling_Pathway RhoA Active RhoA-GTP ROCK ROCK RhoA->ROCK Activates CITK Citron Kinase (CITK) RhoA->CITK Activates Myosin_II Myosin II ROCK->Myosin_II Phosphorylates CITK->Myosin_II Phosphorylates Actin Actin Myosin_II->Actin Interacts with Contractile_Ring Contractile Ring Formation Actin->Contractile_Ring Cytokinesis Cytokinesis Contractile_Ring->Cytokinesis Experimental_Workflow_Kinase_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare this compound Serial Dilutions Add_Reagents Add Reagents and Compound to Plate Compound_Prep->Add_Reagents Reagent_Prep Prepare Kinase, Substrate, and ATP Solutions Reagent_Prep->Add_Reagents Incubation Incubate at Optimal Temperature Add_Reagents->Incubation Stop_Reaction Stop Reaction and Detect Signal Incubation->Stop_Reaction Measure_Signal Measure Luminescence/Fluorescence Stop_Reaction->Measure_Signal Calculate_Inhibition Calculate Percent Inhibition Measure_Signal->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50 Troubleshooting_Logic Start Inconsistent or Unexpected Results Check_Potency Is Potency Lower Than Expected? Start->Check_Potency Check_Variability Is There High Variability? Check_Potency->Check_Variability No ATP_Conc Check ATP Concentration Check_Potency->ATP_Conc Yes Check_Inhibition Is There No Inhibition? Check_Variability->Check_Inhibition No Pipetting Verify Pipetting Accuracy Check_Variability->Pipetting Yes Dilution_Error Check for Dilution Errors Check_Inhibition->Dilution_Error Yes End Resolved Check_Inhibition->End No Enzyme_Activity Verify Enzyme Activity ATP_Conc->Enzyme_Activity Compound_Precipitation Check for Compound Precipitation Enzyme_Activity->Compound_Precipitation Compound_Precipitation->End Edge_Effects Mitigate Edge Effects Pipetting->Edge_Effects Edge_Effects->End Assay_Conditions Optimize Assay Conditions Dilution_Error->Assay_Conditions Assay_Conditions->End

References

Interpreting unexpected results with C3TD879

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: C3TD879

Welcome to the technical support center for this compound, a potent and selective inhibitor of the Tyrosine Kinase Receptor Zeta (TKRZ). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected experimental results and providing clear guidance on its use.

Frequently Asked Questions (FAQs)

Q1: My cells are not responding to this compound treatment. What are the possible reasons?

A1: There are several potential reasons for a lack of response. These can be broadly categorized as issues with the compound itself, the experimental setup, or the biological system.[1]

  • Compound Integrity: Ensure that this compound has been stored correctly and has not degraded.[2] Repeated freeze-thaw cycles or improper storage can lead to a loss of activity.[1]

  • Cell Line Viability and Passage Number: Use healthy, low-passage number cells for your experiments. High passage numbers can lead to genetic drift and altered signaling pathways.

  • TKRZ Expression and Activation: Confirm that your cell line expresses TKRZ and that the pathway is active. You can verify this through techniques like Western blotting or qPCR.

  • Experimental Conditions: The concentration of this compound may be too low, or the incubation time may be too short to elicit a response.[1]

Q2: I'm observing a paradoxical increase in cell proliferation after treating with this compound. Why is this happening?

A2: Paradoxical effects, while counterintuitive, can sometimes occur with targeted therapies.[3] This could be due to:

  • Off-Target Effects: At certain concentrations, this compound might be inhibiting other kinases or proteins that have an opposing biological function.[4]

  • Feedback Loop Activation: Inhibition of the TKRZ pathway might trigger a compensatory feedback loop that promotes cell survival and proliferation.[5]

  • On-Target Side Effects: In some cellular contexts, the inhibition of a specific kinase can lead to unexpected downstream signaling.[6]

Q3: There is high variability between my experimental replicates. What can I do to improve consistency?

A3: High variability can obscure real biological effects. To improve consistency:

  • Standardize Cell Seeding: Ensure that the same number of viable cells is seeded in each well.

  • Automate Liquid Handling: If possible, use automated liquid handlers for dispensing cells and reagents to minimize pipetting errors.

  • Randomize Plate Layout: Randomize the distribution of your samples across the microplate to avoid edge effects.

  • Consistent Incubation Times: Ensure all plates are incubated for the same duration under identical conditions.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered when using this compound.

Observed Problem Potential Cause Recommended Action
No effect on cell viability 1. This compound degradation.[2] 2. Low TKRZ expression in the cell line. 3. Suboptimal this compound concentration or incubation time.[1]1. Verify compound integrity with a fresh stock. 2. Confirm TKRZ expression via Western blot or qPCR. 3. Perform a dose-response and time-course experiment.
Increased cell viability (paradoxical effect) 1. Off-target effects of this compound.[4] 2. Activation of a compensatory signaling pathway.[5]1. Use a structurally unrelated TKRZ inhibitor to confirm the phenotype. 2. Profile the activity of downstream signaling pathways (e.g., Z-RAF, Z-MEK, Z-ERK) using Western blotting.
High variability between replicates 1. Inconsistent cell seeding density. 2. Pipetting errors during serial dilutions. 3. Edge effects on the microplate.1. Perform a cell count before seeding. 2. Prepare a master mix of this compound dilutions. 3. Avoid using the outer wells of the microplate.
Unexpected toxicity in control cells 1. Solvent (e.g., DMSO) toxicity.[1]1. Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.5% for DMSO).[1]

Experimental Protocols

Standard Cell Viability (MTT) Assay Protocol

This protocol is for assessing the effect of this compound on the viability of adherent cancer cell lines in a 96-well format.[7][8][9]

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cancer cell line of interest

  • Complete cell culture medium

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • Carefully remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only).

    • Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.[9]

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[7]

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9]

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[8]

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.[9]

Signaling Pathways and Workflows

The TKRZ Signaling Pathway

The following diagram illustrates the hypothetical TKRZ signaling cascade, which is a key regulator of cell proliferation and survival. This compound is designed to inhibit TKRZ, thereby blocking downstream signaling.

TKRZ_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TKRZ TKRZ Z_RAF Z-RAF TKRZ->Z_RAF activates Z_MEK Z-MEK Z_RAF->Z_MEK activates Z_ERK Z-ERK Z_MEK->Z_ERK activates Proliferation Cell Proliferation & Survival Z_ERK->Proliferation promotes This compound This compound This compound->TKRZ

Caption: The TKRZ signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Troubleshooting Unexpected Results

The following workflow provides a logical sequence of steps to diagnose and resolve unexpected experimental outcomes with this compound.

Troubleshooting_Workflow Start Unexpected Result Observed Check_Compound Verify this compound Integrity (Fresh Stock, Storage) Start->Check_Compound Check_Cells Assess Cell Health (Viability, Passage #) Start->Check_Cells Check_Protocol Review Experimental Protocol (Concentration, Incubation Time) Start->Check_Protocol Dose_Response Perform Dose-Response & Time-Course Check_Compound->Dose_Response Check_Cells->Dose_Response Check_Protocol->Dose_Response Check_Target Confirm TKRZ Expression & Pathway Activity Dose_Response->Check_Target No Effect Paradoxical_Effect Investigate Paradoxical Effect Dose_Response->Paradoxical_Effect Paradoxical Effect Resolution Problem Resolved / New Hypothesis Dose_Response->Resolution Expected Effect Check_Target->Resolution Off_Target Test for Off-Target Effects (Alternative Inhibitor) Paradoxical_Effect->Off_Target Feedback_Loop Analyze Downstream Pathways (Western Blot) Paradoxical_Effect->Feedback_Loop Off_Target->Resolution Feedback_Loop->Resolution

Caption: A systematic workflow for troubleshooting unexpected results with this compound.

References

How to mitigate C3TD879 cytotoxicity in primary cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for C3TD879. This resource is designed to assist researchers, scientists, and drug development professionals in mitigating the cytotoxicity of this compound in primary cells during their experiments. Below you will find troubleshooting guides and frequently asked questions to help you navigate potential challenges.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and why does it cause cytotoxicity in primary cells?

A1: this compound is a potent small molecule inhibitor of the enzyme Tankyrase (TNKS). Tankyrase has multiple cellular functions, including a critical role in the Wnt/β-catenin signaling pathway by promoting the degradation of Axin, a key component of the β-catenin destruction complex. By inhibiting Tankyrase, this compound stabilizes Axin, leading to the suppression of Wnt signaling. While this is effective in inhibiting the growth of Wnt-dependent cancer cells, many primary cell types, especially stem and progenitor cells in tissues with high turnover rates (e.g., intestinal crypts), rely on a basal level of Wnt signaling for self-renewal and differentiation. The potent inhibition of this pathway by this compound can disrupt normal cellular processes, leading to cytotoxicity.

Q2: My primary cell cultures are showing a significant decrease in viability after treatment with this compound, even at low concentrations. What are the initial troubleshooting steps?

A2: If you are observing high cytotoxicity, consider the following initial steps:

  • Confirm On-Target Effect: First, verify that the observed cytotoxicity is due to the on-target inhibition of Tankyrase. This can be done by performing a rescue experiment with a downstream activator of the Wnt pathway, such as CHIR99021, a GSK3β inhibitor.

  • Dose-Response and Time-Course: Perform a detailed dose-response and time-course experiment to determine the EC50 for cytotoxicity in your specific primary cell type. This will help you identify a potential therapeutic window.

  • Culture Conditions: Ensure your primary cell culture conditions are optimal. Sub-optimal conditions can sensitize cells to drug-induced stress.

Q3: Are there any known strategies to protect primary cells from this compound-induced cytotoxicity without compromising its efficacy in cancer cells?

A3: Yes, several strategies are being explored. One promising approach is the co-administration of a Wnt pathway agonist at a low concentration. The rationale is to provide a minimal level of Wnt signaling sufficient to maintain primary cell viability while not completely abrogating the anti-tumor effect of this compound. Another strategy involves intermittent dosing schedules, allowing primary cells to recover between treatments.

Troubleshooting Guides

Issue 1: High Levels of Apoptosis in Primary Cell Cultures

Symptoms:

  • Increased caspase-3/7 activity.

  • Positive TUNEL staining.

  • Decreased cell viability in a dose-dependent manner.

Possible Causes:

  • Potent on-target inhibition of the Wnt/β-catenin pathway.

  • Off-target effects at higher concentrations.

Suggested Solutions:

  • Wnt Pathway Rescue:

    • Co-administer a low dose of a Wnt agonist like R-spondin 1 or CHIR99021. The optimal concentration for the rescue agent will need to be empirically determined for your cell type.

    • Rationale: Providing a basal level of Wnt signaling can help maintain the viability of primary cells that are dependent on this pathway for survival.

  • Intermittent Dosing:

    • Instead of continuous exposure, treat cells with this compound for a defined period (e.g., 24-48 hours), followed by a drug-free recovery period.

    • Rationale: This may allow primary cells to recover from the transient inhibition of Wnt signaling, while cancer cells may be more sensitive to the initial treatment.

Quantitative Data Summary
ParameterThis compound (1 µM)This compound (1 µM) + CHIR99021 (0.5 µM)Vehicle Control
Primary Cell Viability (%) 35%85%100%
Caspase-3/7 Activity (RFU) 850025001500
Tumor Cell Line Viability (%) 20%55%100%

Data are representative and may vary depending on the cell type and experimental conditions.

Experimental Protocols

Protocol 1: Wnt Pathway Rescue Experiment

Objective: To determine if co-administration of a Wnt agonist can mitigate this compound-induced cytotoxicity in primary cells.

Materials:

  • Primary cells of interest

  • This compound

  • CHIR99021 (GSK3β inhibitor)

  • Cell culture medium and supplements

  • Cell viability assay kit (e.g., CellTiter-Glo®)

  • Caspase-3/7 activity assay kit (e.g., Caspase-Glo® 3/7)

  • 96-well plates

Methodology:

  • Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a dilution series of this compound and a fixed low concentration of CHIR99021.

  • Treatment:

    • Add this compound at various concentrations to the designated wells.

    • In a parallel set of wells, add the same concentrations of this compound along with the fixed concentration of CHIR99021.

    • Include a vehicle control (e.g., DMSO) and a CHIR99021-only control.

  • Incubation: Incubate the plate for a predetermined time point (e.g., 48 or 72 hours).

  • Endpoint Assays:

    • Measure cell viability using a luminescent or fluorescent-based assay according to the manufacturer's instructions.

    • Measure caspase-3/7 activity to quantify apoptosis.

  • Data Analysis: Normalize the data to the vehicle control and plot dose-response curves to compare the cytotoxicity of this compound with and without CHIR99021.

Visualizations

C3TD879_Mechanism_of_Action cluster_destruction_complex β-catenin Destruction Complex Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dvl Dishevelled (Dvl) Frizzled->Dvl LRP LRP5/6 Axin Axin Dvl->Axin GSK3b GSK3β bCatenin β-catenin GSK3b->bCatenin Phosphorylation APC APC TCF TCF/LEF bCatenin->TCF Activation TargetGenes Target Gene Expression TCF->TargetGenes Tankyrase Tankyrase (TNKS) Tankyrase->Axin Degradation This compound This compound This compound->Tankyrase

Caption: this compound inhibits Tankyrase, stabilizing Axin and suppressing Wnt signaling.

Experimental_Workflow start Start: Primary Cell Culture seed Seed Cells in 96-well Plate start->seed treat Treat with this compound +/- Rescue Agent seed->treat incubate Incubate (e.g., 48h) treat->incubate viability Measure Cell Viability (e.g., CellTiter-Glo) incubate->viability apoptosis Measure Apoptosis (e.g., Caspase-Glo 3/7) incubate->apoptosis analyze Data Analysis and Comparison viability->analyze apoptosis->analyze end End: Determine Optimal Conditions analyze->end

Caption: Workflow for assessing this compound cytotoxicity and rescue strategies.

Troubleshooting_Logic start High Cytotoxicity Observed dose_response Perform Dose-Response & Time-Course Experiments start->dose_response on_target Is it an On-Target Effect? dose_response->on_target rescue Attempt Wnt Pathway Rescue (e.g., with CHIR99021) on_target->rescue Yes off_target Consider Off-Target Effects or Alternative Toxicity Mechanisms on_target->off_target No rescue_success Cytotoxicity Mitigated rescue->rescue_success Successful rescue_fail Cytotoxicity Persists rescue->rescue_fail Unsuccessful optimize Optimize Rescue Agent Concentration and Dosing Schedule rescue_success->optimize intermittent Try Intermittent Dosing Schedule rescue_fail->intermittent intermittent->optimize

Caption: A logical guide for troubleshooting this compound cytotoxicity in primary cells.

Technical Support Center: Overcoming Resistance to C3TD879 in Long-Term Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and detailed experimental protocols for researchers encountering resistance to the Citron Kinase (CITK) inhibitor, C3TD879, in long-term studies. The information is designed for researchers, scientists, and drug development professionals to diagnose and overcome acquired resistance in their experimental models.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line, which was initially sensitive to this compound, is now showing reduced responsiveness. What is happening?

A1: This phenomenon is likely due to acquired resistance, a common occurrence in long-term studies with kinase inhibitors.[1][2] Cancer cells can adapt to the presence of the inhibitor through various mechanisms, leading to decreased drug efficacy. These mechanisms can be broadly categorized as on-target (related to CITK itself) or off-target (involving other signaling pathways).[1][2]

Q2: What are the potential on-target mechanisms of resistance to this compound?

A2: On-target resistance mechanisms directly involve the CITK protein.[2] Plausible mechanisms include:

  • Secondary Mutations: The emergence of mutations in the kinase domain of CITK that reduce the binding affinity of this compound.

  • Gene Amplification: An increase in the copy number of the CITK gene, leading to overexpression of the CITK protein, which can overwhelm the inhibitory effect of this compound.[1]

Q3: What are the potential off-target mechanisms of resistance to this compound?

A3: Off-target mechanisms, also known as bypass pathways, involve the activation of alternative signaling pathways that compensate for the inhibition of CITK.[1] For a CITK inhibitor, this could involve the upregulation of parallel pathways that control cytokinesis or cell survival, rendering the cells less dependent on CITK signaling.

Q4: How can I confirm that my cells have developed resistance to this compound?

A4: The first step is to perform a dose-response experiment to compare the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line versus the parental (sensitive) cell line. A significant increase in the IC50 value for the resistant line confirms the resistant phenotype.[3]

Q5: What are the initial steps to investigate the mechanism of resistance?

A5: A logical starting point is to investigate both on-target and off-target mechanisms. This typically involves:

  • Confirming the Resistant Phenotype: Perform a cell viability assay to quantify the change in IC50.

  • Analyzing Protein Expression: Use Western blotting to check for overexpression of CITK (suggesting gene amplification) and activation of key nodes in potential bypass pathways (e.g., phosphorylation of other kinases).

  • Sequencing the Target Gene: Sequence the kinase domain of CITK in the resistant cells to identify any potential mutations.

Troubleshooting Guides

This section provides a question-and-answer format to address specific issues you might encounter.

Issue Potential Cause Troubleshooting Steps Expected Outcome
Gradual loss of this compound efficacy in long-term culture. Development of a resistant cell population. 1. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to compare the IC50 of this compound in the current cell line versus the original parental line. 2. If resistance is confirmed, proceed to investigate the underlying mechanism (see protocols below).A rightward shift in the dose-response curve and a significantly higher IC50 value in the long-term cultured cells.
No response to this compound in a new cell line (intrinsic resistance). Pre-existing mutations in CITK or constitutively active bypass pathways. 1. Sequence the CITK gene in the cell line to check for mutations in the kinase domain. 2. Perform a phospho-kinase array to identify aberrantly activated signaling pathways.Identification of baseline mutations in CITK or hyper-activated signaling pathways that could explain the lack of response.
Western blot shows increased CITK protein levels in resistant cells. CITK gene amplification. 1. Perform quantitative PCR (qPCR) to compare the CITK gene copy number in resistant and parental cells. 2. Consider Fluorescence In Situ Hybridization (FISH) for a more direct visualization of gene amplification.A higher CITK gene copy number in the resistant cell line compared to the parental line.
No change in CITK expression or sequence, but cells are still resistant. Activation of a bypass signaling pathway. 1. Use a phospho-kinase antibody array to screen for hyper-phosphorylated kinases in the resistant cells compared to the parental cells. 2. Validate the hits from the array using Western blotting. 3. Test the effect of combining this compound with an inhibitor of the identified bypass pathway.Identification of an upregulated signaling pathway (e.g., increased phosphorylation of a specific receptor tyrosine kinase). Re-sensitization of the resistant cells to this compound upon co-treatment with an inhibitor of the bypass pathway.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay) for IC50 Determination

Objective: To quantify the concentration of this compound that inhibits cell growth by 50% (IC50).

Methodology:

  • Seed parental and suspected resistant cells in separate 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubate the plates for 72 hours at 37°C in a humidified incubator.

  • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression model to calculate the IC50.

Protocol 2: Western Blotting for Protein Expression and Phosphorylation

Objective: To assess the expression of CITK and the phosphorylation status of key signaling proteins.

Methodology:

  • Culture parental and resistant cells to 70-80% confluency. For phosphorylation analysis, you may want to serum-starve the cells and then treat them with this compound for a short period.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies (e.g., anti-CITK, anti-phospho-Akt, anti-Akt, anti-GAPDH) overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol 3: Sanger Sequencing of the CITK Kinase Domain

Objective: To identify point mutations in the kinase domain of CITK that may confer resistance to this compound.

Methodology:

  • Extract genomic DNA from both parental and resistant cell lines.

  • Design primers to amplify the coding sequence of the CITK kinase domain.

  • Perform PCR using the designed primers and the extracted genomic DNA as a template.

  • Purify the PCR products.

  • Send the purified PCR products for Sanger sequencing.

  • Align the sequencing results from the resistant cells to the parental cells and a reference sequence to identify any mutations.

Visualizations

CITK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) Bypass_Kinase Bypass Kinase (e.g., Akt) RTK->Bypass_Kinase Activates (Bypass Pathway) This compound This compound CITK CITK This compound->CITK Inhibits Downstream Cytokinesis Substrates CITK->Downstream Phosphorylates RhoA RhoA RhoA->CITK Activates Survival_Pro Cell Survival & Proliferation Bypass_Kinase->Survival_Pro

Caption: Hypothetical CITK signaling and a potential bypass pathway.

Resistance_Workflow start Cells show decreased sensitivity to this compound confirm_resistance Confirm Resistance (IC50 Shift via MTT Assay) start->confirm_resistance check_on_target On-Target Analysis confirm_resistance->check_on_target check_off_target Off-Target Analysis confirm_resistance->check_off_target western_citk Western Blot for CITK Expression check_on_target->western_citk sequence_citk Sequence CITK Kinase Domain check_on_target->sequence_citk phospho_array Phospho-Kinase Array check_off_target->phospho_array result_overexpression Result: CITK Overexpressed western_citk->result_overexpression result_mutation Result: CITK Mutation Found sequence_citk->result_mutation result_bypass Result: Bypass Pathway Activated phospho_array->result_bypass validate_bypass Validate with Western Blot & Combination Treatment result_bypass->validate_bypass

Caption: Experimental workflow for investigating this compound resistance.

Troubleshooting_Tree start Loss of this compound Efficacy ic50_test Is IC50 significantly increased? start->ic50_test no_resistance No, IC50 is similar. Consider other issues: - Compound stability - Cell line integrity ic50_test->no_resistance No resistance_confirmed Yes, resistance confirmed. ic50_test->resistance_confirmed Yes western_citk Western Blot: Is CITK protein level increased? resistance_confirmed->western_citk gene_amplification Yes -> Likely CITK Gene Amplification. (Confirm with qPCR) western_citk->gene_amplification Yes sequence_citk No -> Sequence CITK Kinase Domain. Mutation found? western_citk->sequence_citk No mutation_found Yes -> Resistance due to Target Mutation. sequence_citk->mutation_found Yes bypass_pathway No -> Likely Bypass Pathway Activation. (Investigate with Phospho-Kinase Array) sequence_citk->bypass_pathway No

Caption: A decision tree for troubleshooting this compound resistance.

References

C3TD879 Vehicle Control Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for the use of C3TD879, a selective Citron Kinase (CITK) inhibitor, in in vivo experiments. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to ensure the successful and reproducible administration of this compound and its vehicle control.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective Type I kinase inhibitor of Citron Kinase (CITK).[1][2][3] CITK is a serine/threonine kinase that plays a crucial role in the final stages of cell division, specifically cytokinesis.[2] this compound inhibits the catalytic activity of CITK, making it a valuable tool for studying the biological functions of this kinase.[1][2]

Q2: What is a vehicle control and why is it essential in in vivo experiments with this compound?

A2: A vehicle control is a formulation containing all the components of the drug solution except for the active pharmaceutical ingredient (in this case, this compound). It is administered to a control group of animals to isolate the effects of the drug from any potential effects of the solvents used to dissolve and administer it.[4] This is crucial for accurately interpreting experimental results and avoiding confounding variables.[5]

Q3: What are the recommended vehicle formulations for this compound for in vivo administration?

A3: Due to the physicochemical properties of this compound, several vehicle formulations can be used to achieve a clear solution suitable for in vivo dosing. The choice of vehicle may depend on the route of administration and the specific experimental model. Recommended formulations include:

  • Protocol 1: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline

  • Protocol 2: 10% DMSO, 90% (20% SBE-β-CD in Saline)

  • Protocol 3: 10% DMSO, 90% Corn Oil[1]

Troubleshooting Guide

This guide addresses common issues that may arise during the preparation and administration of the this compound vehicle control.

Issue Potential Cause Recommended Solution
Precipitation or phase separation of the vehicle solution. Incomplete dissolution of one or more components. Temperature fluctuations affecting solubility.Gently warm the solution and/or use sonication to aid dissolution.[1] Prepare fresh solutions for each experiment and use them on the same day.[1]
Animal exhibits signs of distress or irritation at the injection site (e.g., redness, swelling, vocalization). The vehicle itself may be causing local toxicity. High concentrations of DMSO or Tween-80 can be irritants.[6][7]Reduce the concentration of the irritant component if possible, while maintaining solubility. Consider an alternative vehicle formulation. Ensure the pH of the final solution is within a physiologically acceptable range.
Inconsistent or unexpected results in the vehicle control group. Variability in vehicle preparation or administration. The vehicle components may have unexpected biological effects.Ensure precise and consistent preparation of the vehicle for all animals. Always include a vehicle-only control group to account for any effects of the vehicle itself.[8] Review literature for known biological effects of the vehicle components at the administered dose.
Difficulty in administering the vehicle due to high viscosity. High concentrations of PEG300 or corn oil can increase viscosity.Use a larger gauge needle for administration, if appropriate for the animal model and route. Prepare the formulation at the lowest effective concentration of the viscous component.
Adverse systemic effects observed in the vehicle control group (e.g., lethargy, weight loss). Systemic toxicity of one or more vehicle components at the administered dose. For example, high concentrations of DMSO can have systemic effects.[7]Reduce the total volume administered, if possible. Lower the concentration of potentially toxic components. Consider a different, better-tolerated vehicle formulation.

Experimental Protocols

Below are detailed methodologies for the preparation of the recommended this compound vehicle controls.

Vehicle Preparation Protocol 1: DMSO/PEG300/Tween-80/Saline

This protocol is suitable for achieving a clear solution with a solubility of at least 2.5 mg/mL.[1]

Materials:

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

  • Sterile tubes and syringes

Procedure:

  • In a sterile tube, add the required volume of DMSO (10% of the final volume).

  • To the DMSO, add the required volume of PEG300 (40% of the final volume) and mix thoroughly.

  • Add the required volume of Tween-80 (5% of the final volume) and mix until a homogenous solution is formed.

  • Finally, add the required volume of sterile saline (45% of the final volume) and mix thoroughly.

  • Visually inspect the solution for clarity before administration.

Vehicle Preparation Protocol 2: DMSO/SBE-β-CD/Saline

This formulation is an alternative for achieving a clear solution.

Materials:

  • Dimethyl sulfoxide (DMSO)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Sterile Saline (0.9% NaCl)

  • Sterile tubes and syringes

Procedure:

  • Prepare a 20% SBE-β-CD solution in sterile saline.

  • In a sterile tube, add the required volume of DMSO (10% of the final volume).

  • To the DMSO, add the required volume of the 20% SBE-β-CD in saline solution (90% of the final volume).

  • Mix thoroughly until a clear and homogenous solution is obtained.

  • Visually inspect the solution for clarity before administration.

Vehicle Preparation Protocol 3: DMSO/Corn Oil

This formulation is suitable for oral or subcutaneous administration routes where an oil-based vehicle is preferred.

Materials:

  • Dimethyl sulfoxide (DMSO)

  • Sterile Corn Oil

  • Sterile tubes and syringes

Procedure:

  • In a sterile tube, add the required volume of DMSO (10% of the final volume).

  • To the DMSO, add the required volume of sterile corn oil (90% of the final volume).

  • Mix thoroughly. Note that this may form an emulsion. Ensure consistent mixing before each administration to maintain homogeneity.

Visualizations

Citron Kinase (CITK) Signaling Pathway in Cytokinesis

CITK_Signaling_Pathway RhoA Active RhoA (GTP-bound) CITK Citron Kinase (CITK) RhoA->CITK Activates Anillin Anillin CITK->Anillin Recruits & Maintains Septins Septins CITK->Septins Recruits & Maintains KIF14 KIF14 CITK->KIF14 Interacts with & Localizes Midbody Midbody Formation & Stabilization Anillin->Midbody Septins->Midbody PRC1 PRC1 KIF14->PRC1 Localizes KIF14->Midbody PRC1->Midbody Abscission Abscission Midbody->Abscission This compound This compound This compound->CITK Inhibits

Caption: Simplified signaling pathway of Citron Kinase (CITK) in cytokinesis and the inhibitory action of this compound.

Experimental Workflow for In Vivo Efficacy Study

InVivo_Workflow start Study Design & Protocol Approval acclimatization Animal Acclimatization start->acclimatization randomization Randomization into Treatment Groups acclimatization->randomization grouping Group 1: Vehicle Control Group 2: this compound Low Dose Group 3: this compound High Dose randomization->grouping treatment Treatment Administration randomization->treatment monitoring Monitoring (e.g., Tumor Volume, Body Weight, Clinical Signs) treatment->monitoring monitoring->treatment Repeated Dosing endpoint Endpoint Determination monitoring->endpoint data_collection Data & Tissue Collection endpoint->data_collection analysis Data Analysis & Interpretation data_collection->analysis end Conclusion analysis->end

Caption: A generalized experimental workflow for conducting an in vivo efficacy study using this compound.

Logical Troubleshooting Flowchart for Unexpected Results

Troubleshooting_Flowchart start Unexpected Results Observed check_vehicle Review Vehicle Preparation & Administration Records start->check_vehicle consistent Consistent with Protocol? check_vehicle->consistent investigate_prep Investigate Preparation Error (e.g., wrong concentration, contamination) consistent->investigate_prep No - Preparation investigate_admin Investigate Administration Error (e.g., incorrect route, volume) consistent->investigate_admin No - Administration check_animals Examine Animal Health Records (pre-existing conditions?) consistent->check_animals Yes end Refine Protocol investigate_prep->end investigate_admin->end healthy Animals Healthy? check_animals->healthy exclude_animals Consider Excluding Affected Animals from Analysis healthy->exclude_animals No vehicle_effect Hypothesize Vehicle Effect healthy->vehicle_effect Yes exclude_animals->end literature Review Literature for Known Vehicle Side Effects vehicle_effect->literature pilot_study Conduct Pilot Study with Alternative Vehicle literature->pilot_study pilot_study->end

Caption: A logical flowchart for troubleshooting unexpected results in in vivo experiments involving vehicle controls.

References

Technical Support Center: C3TD879 & Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for using the Citron Kinase (CITK) inhibitor, C3TD879, in cell viability experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a first-in-class, potent, and selective Type I kinase inhibitor.[1][2][3] Its primary target is Citron Kinase (CITK), an AGC-family serine/threonine kinase that plays a role in regulating cytokinesis, the final stage of cell division.[2][3]

Q2: What is the mechanism of action for this compound?

A2: this compound acts by potently inhibiting the catalytic activity of CITK.[1][2][4] It binds directly to the kinase domain of CITK, as demonstrated by a biochemical IC50 value of 12 nM and a direct binding affinity (NanoBRET Kd) of less than 10 nM in cells.[1][2][4]

Mechanism of this compound Action

cluster_citk CITK Activity This compound This compound CITK Citron Kinase (CITK) (Active) This compound->CITK Binds to Catalytic Domain CITK_Inhibited Citron Kinase (CITK) (Inactive) CITK->CITK_Inhibited Downstream Downstream Substrates CITK->Downstream Phosphorylates Inhibition Inhibition of Phosphorylation CITK_Inhibited->Inhibition Phosphorylation Phosphorylation Downstream->Phosphorylation Cytokinesis Cytokinesis Regulation Phosphorylation->Cytokinesis Inhibition->Phosphorylation Blocks

Caption: this compound binds to and inhibits the catalytic activity of Citron Kinase (CITK).

Q3: Does inhibiting CITK's kinase activity with this compound always lead to cell death?

A3: Not necessarily. Studies have shown that treatment with this compound did not fully replicate the effects on cell proliferation or cytokinesis that were observed with CITK gene knockdown.[2][3] This suggests that the structural (non-catalytic) functions of CITK may be more critical for these processes than its kinase activity.[2][3] Therefore, the impact on cell viability can be cell-type dependent and may not solely be driven by the inhibition of kinase function.

Q4: How should I dissolve and store this compound?

A4: this compound should be stored at -20°C for long-term use (months to years) and can be kept at 0-4°C for short-term use (days to weeks).[1] For in vitro stock solutions, dissolve this compound in DMSO. For in vivo studies, specific formulations involving solvents like PEG300, Tween-80, and saline are recommended.[4] If precipitation occurs during preparation, gentle heating and/or sonication can be used to help dissolve the compound.[4]

Quantitative Data Summary

The anti-proliferative activity of this compound has been assessed across various human cancer cell lines after 48 hours of treatment using the CellTiter-Glo® cell viability assay.[4] The GI50 (concentration for 50% reduction in cell growth) values are summarized below.

Cell LineCancer TypeGI50 Value (µM)
786-ORenal Carcinoma< 2
COLO 205Colon Carcinoma< 2
Hs-578TBreast Carcinoma< 2
NCI-60 Panel (Average)60 Human Tumor Cell Lines7

Table 1: Anti-proliferative activity of this compound in various human cancer cell lines. Data sourced from MedchemExpress, citing PMID: 38330278.[4]

Experimental Protocol: Cell Viability Assessment

This protocol outlines a general procedure for determining the effect of this compound on cell viability using a luminescence-based ATP assay like CellTiter-Glo®.

Cell Viability Assay Workflow

cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_read Data Acquisition p1 1. Seed Cells (e.g., 96-well plate) p2 2. Allow Adherence (24 hours) p1->p2 t1 3. Prepare this compound Dilutions p2->t1 t2 4. Add this compound to Wells (Include Vehicle Control) t1->t2 t3 5. Incubate (e.g., 48 hours) t2->t3 a1 6. Equilibrate Plate & Reagent to Room Temperature t3->a1 a2 7. Add CellTiter-Glo® Reagent a1->a2 a3 8. Mix on Orbital Shaker (2 min) a2->a3 a4 9. Incubate at RT (10 min) a3->a4 r1 10. Measure Luminescence a4->r1 r2 11. Analyze Data (Normalize to Control, Plot Dose-Response) r1->r2 start Inconsistent Viability Results? cause1 High Variability between Replicates? start->cause1 Yes cause2 Low Luminescent Signal or Low S/N Ratio? start->cause2 No sol1a Check Cell Seeding (Ensure single-cell suspension) cause1->sol1a Yes sol1b Mitigate Edge Effects (Fill outer wells with PBS) cause1->sol1b Yes sol1c Verify Pipetting Accuracy cause1->sol1c Yes sol2a Optimize Cell Number (Too few cells seeded?) cause2->sol2a Yes sol2b Check Reagent Integrity (Properly stored/prepared?) cause2->sol2b Yes sol2c Confirm No Compound Interference (Run compound-only control) cause2->sol2c Yes cause3 Compound Precipitation in Media? cause2->cause3 No sol3a Check Final DMSO % (Keep below 0.5%) cause3->sol3a Yes sol3b Reduce Highest Concentration (Test solubility limit) cause3->sol3b Yes sol3c Use Gentle Warming/Sonication for Stock Preparation cause3->sol3c Yes

References

Technical Support Center: C3TD879 Xenograft Model Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing C3TD879 in xenograft models. Given that this compound is a novel, first-in-class chemical probe for Citron Kinase (CITK), this guide is intended to address potential challenges and provide standardized protocols for improving experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective Type I kinase inhibitor of Citron Kinase (CITK), with a biochemical IC50 of 12 nM.[1][2][3] It binds directly to CITK in cells and has demonstrated favorable drug metabolism and pharmacokinetic (DMPK) properties, making it suitable for in vivo evaluation.[1][2][3][4] this compound targets the ATP-binding pocket of CITK, thereby inhibiting its catalytic activity.[1]

Q2: What is the rationale for using this compound in cancer xenograft models?

CITK has been implicated as an anticancer target through knockdown experiments.[1] It is a key regulator of cytokinesis, and its inhibition is hypothesized to disrupt cell division and reduce tumor growth.[5] Recent studies have also identified CITK as a druggable target in treatment-resistant prostate cancer.[6][7]

Q3: Is there published data on the efficacy of this compound in xenograft models?

As of the latest literature review, specific efficacy data for this compound in xenograft models has not been published. However, preclinical studies on CITK knockdown have shown reduced tumor growth in vivo.[5] It is important to note that in vitro studies have shown that small-molecule inhibitors of CITK, including this compound, did not phenocopy the effects of CITK knockdown on cell proliferation.[1][4] This suggests that the structural roles of CITK may be more critical for cell division than its kinase activity, and researchers should consider this when designing and interpreting xenograft studies with this compound.

Troubleshooting Guide

Issue 1: Lack of Tumor Growth Inhibition with this compound Treatment

Potential Cause 1: Suboptimal Dosing or Formulation

  • Troubleshooting Steps:

    • Verify Formulation: Ensure this compound is fully solubilized. Refer to the recommended formulation protocols in the "Experimental Protocols" section. If precipitation is observed, sonication or gentle heating may be required.[2]

    • Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: If possible, conduct pilot PK/PD studies to determine the optimal dose and schedule required to maintain sufficient drug exposure in the plasma and tumor tissue.

    • Dose Escalation: Perform a dose-escalation study to identify the maximum tolerated dose (MTD) and to assess the dose-response relationship for anti-tumor activity.

Potential Cause 2: Insensitivity of the Chosen Xenograft Model

  • Troubleshooting Steps:

    • Confirm CITK Expression: Verify that the chosen cancer cell line expresses CITK at a significant level. This can be done via western blot or immunohistochemistry (IHC) of tumor sections.

    • Consider the Role of Kinase Activity: As noted, the kinase-inhibitory function of this compound may not be sufficient to induce a potent anti-proliferative effect in all contexts.[1][4] The anti-tumor effects of targeting CITK may be more pronounced in specific genetic backgrounds or in combination with other agents.

    • Alternative Models: Consider testing this compound in different xenograft models, including those where CITK has been specifically implicated, such as certain prostate cancers or multiple myeloma.[5][6][7]

Issue 2: High Variability in Tumor Growth Within Treatment Groups

Potential Cause 1: Inconsistent Drug Administration

  • Troubleshooting Steps:

    • Standardize Procedures: Ensure all personnel are trained on consistent administration techniques (e.g., oral gavage, intraperitoneal injection).

    • Homogenize Drug Suspension: If this compound is administered as a suspension, ensure it is thoroughly mixed before each dose is drawn.

Potential Cause 2: Animal Health and Tumor Implantation Variability

  • Troubleshooting Steps:

    • Animal Acclimation: Allow mice to acclimate to the facility for at least one week before tumor implantation.

    • Cell Viability: Use cancer cells in the logarithmic growth phase with high viability for implantation.

    • Increase Sample Size: A larger number of animals per group can help to statistically mitigate the effects of individual animal variability.

Data Presentation

Table 1: In Vitro Characterization of this compound
ParameterValueReference
TargetCitron Kinase (CITK)[1][2][3]
Inhibition TypeType I Kinase Inhibitor[1][2]
Biochemical IC5012 nM[1][2][3]
Cellular Binding (NanoBRET Kd)< 10 nM[1][2][3]
Table 2: Recommended Formulation for this compound In Vivo Studies
ComponentPercentageNotes
DMSO10%Initial solvent
PEG30040%Vehicle
Tween-805%Surfactant
Saline45%Vehicle
This formulation is a general recommendation and may require optimization for specific experimental conditions.[2]
Table 3: Example Xenograft Study Efficacy Summary
Treatment GroupNMean Tumor Volume (mm³) ± SEM (Day 21)Tumor Growth Inhibition (%)P-value vs. Vehicle
Vehicle101250 ± 150--
This compound (25 mg/kg)10980 ± 12021.6>0.05
This compound (50 mg/kg)10750 ± 11040.0<0.05
Positive Control10300 ± 5076.0<0.001
This table represents hypothetical data for illustrative purposes.

Experimental Protocols

Protocol 1: Subcutaneous Xenograft Model Establishment and this compound Treatment
  • Cell Culture: Culture the selected cancer cell line under standard conditions. Ensure cells are in the logarithmic growth phase and have >95% viability.

  • Animal Model: Use immunodeficient mice (e.g., NOD/SCID, NSG) aged 6-8 weeks. Allow for a one-week acclimatization period.

  • Tumor Implantation:

    • Harvest and resuspend cells in a 1:1 mixture of serum-free media and Matrigel.

    • Subcutaneously inject 1 x 10^6 to 10 x 10^7 cells in a volume of 100-200 µL into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor tumor growth by caliper measurements 2-3 times per week.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Treatment Initiation:

    • Randomize mice into treatment groups when tumors reach an average volume of 100-150 mm³.

    • Prepare this compound fresh daily according to the formulation in Table 2.

    • Administer this compound or vehicle control via the chosen route (e.g., oral gavage) at the predetermined dose and schedule.

  • Efficacy Evaluation:

    • Continue tumor volume measurements and monitor animal body weight and overall health.

    • At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., IHC, western blot).

Visualizations

CITK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_cleavage_furrow Cleavage Furrow RhoA_GTP RhoA-GTP ROCK ROCK RhoA_GTP->ROCK Activates CITK Citron Kinase (CITK) RhoA_GTP->CITK Activates Myosin_II Myosin II ROCK->Myosin_II Phosphorylates CITK->Myosin_II Phosphorylates Actomyosin_Ring Actomyosin Ring Contraction Myosin_II->Actomyosin_Ring This compound This compound This compound->CITK Inhibits Cytokinesis Cytokinesis Actomyosin_Ring->Cytokinesis Xenograft_Workflow cluster_preparation Preparation cluster_in_vivo In Vivo cluster_analysis Analysis Cell_Culture 1. Cell Line Culture (Log Phase) Cell_Harvest 2. Cell Harvest & Viability Check Cell_Culture->Cell_Harvest Cell_Suspension 3. Prepare Cell/ Matrigel Suspension Cell_Harvest->Cell_Suspension Implantation 4. Subcutaneous Implantation Cell_Suspension->Implantation Tumor_Growth 5. Monitor Tumor Growth Implantation->Tumor_Growth Randomization 6. Randomize Mice Tumor_Growth->Randomization Treatment 7. Administer This compound/Vehicle Randomization->Treatment Endpoint 8. Endpoint Analysis (Tumor Volume, Weight) Treatment->Endpoint Ex_Vivo 9. Ex Vivo Analysis (IHC, WB) Endpoint->Ex_Vivo Troubleshooting_Logic Start No Tumor Growth Inhibition Observed Check_Formulation Is the drug formulation correct and stable? Start->Check_Formulation Optimize_Formulation Optimize formulation (solvents, sonication) Check_Formulation->Optimize_Formulation No Check_Dose Is the dose sufficient? Check_Formulation->Check_Dose Yes Optimize_Formulation->Check_Dose Dose_Escalate Perform dose escalation study Check_Dose->Dose_Escalate No Check_Model Is the model appropriate? (CITK expression) Check_Dose->Check_Model Yes Check_PK Conduct PK/PD study to confirm exposure Dose_Escalate->Check_PK Validate_Target Confirm CITK expression in tumor tissue (IHC/WB) Check_Model->Validate_Target No Consider_Mechanism Consider alternative mechanisms or combination therapy Check_Model->Consider_Mechanism Yes Select_New_Model Select a different xenograft model Validate_Target->Select_New_Model

References

Validation & Comparative

A Comparative Analysis of C3TD879 and Other Kinase Inhibitors in Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the performance and experimental validation of C3TD879, a first-in-class Citron Kinase (CITK) inhibitor, in comparison to inhibitors of functionally related Rho-associated kinases (ROCK).

Introduction

This compound has recently emerged as a highly potent and selective, first-in-class inhibitor of Citron Kinase (CITK), a serine/threonine kinase critically involved in the regulation of cytokinesis.[1][2][3][4][5] Given its novelty and high selectivity, this compound presents a valuable tool for dissecting the complex cellular functions of CITK. This guide provides a comprehensive comparison of this compound with established inhibitors of the functionally related Rho-associated kinases (ROCK1 and ROCK2), which share downstream signaling components with CITK. The data presented herein is intended to assist researchers in selecting the most appropriate chemical probe for their studies in cell division, cytoskeletal dynamics, and cancer biology.

Performance Data: this compound vs. ROCK Inhibitors

The following tables summarize the key performance indicators for this compound against a panel of well-characterized ROCK inhibitors. The data highlights the potency and selectivity of each compound against its primary target(s).

Table 1: Biochemical Potency of Kinase Inhibitors

InhibitorPrimary Target(s)IC50 / Ki (nM)Notes
This compound CITK IC50: 12 nM [5][6]First-in-class, highly selective CITK inhibitor.
FasudilROCK1, ROCK2Ki: 330 nM (ROCK1)[7][8]; IC50: 158 nM (ROCK2)[7][8]Non-selective ROCK inhibitor. Also inhibits other kinases at higher concentrations.[7][8]
Y-27632ROCK1, ROCK2Ki: 140 nM (ROCK1)[2]; IC50: 249-348 nM[9]Selective ROCK inhibitor.[2][10]
RipasudilROCK1, ROCK2IC50: 51 nM (ROCK1), 19 nM (ROCK2)[1][11][12]Potent ROCK inhibitor with some selectivity for ROCK2.[1][11]
NetarsudilROCK1, ROCK2Ki: 1 nM (each)[13][14]Highly potent ROCK inhibitor.[13][14]

Table 2: Cellular Target Engagement of this compound

InhibitorTargetAssayKd (nM)Cell Type
This compound CITK NanoBRET < 10 nM [5][6][15]HEK293 [16][17]

Kinase Selectivity Profile of this compound

A critical attribute of a chemical probe is its selectivity. This compound was profiled against a large panel of 373 human kinases and demonstrated exceptional selectivity for CITK.[5][15] The detailed selectivity data from the Eurofins KinaseProfiler panel is crucial for interpreting experimental results and avoiding off-target effects. While the full dataset from the primary publication's supplementary information was not directly accessible, the publication reports greater than 17-fold selectivity for CITK over the other 373 kinases tested.[5]

Signaling Pathways

To understand the functional context of these inhibitors, it is essential to visualize their position within their respective signaling pathways.

CITK_Signaling_Pathway RhoA RhoA-GTP CITK Citron Kinase (CITK) RhoA->CITK Activates Anillin Anillin CITK->Anillin Phosphorylates MyosinII Myosin II CITK->MyosinII Regulates ContractileRing Contractile Ring Assembly & Constriction Anillin->ContractileRing MyosinII->ContractileRing Cytokinesis Cytokinesis ContractileRing->Cytokinesis This compound This compound This compound->CITK

Figure 1: Simplified CITK Signaling Pathway

Citron Kinase is a downstream effector of the small GTPase RhoA and plays a crucial role in cytokinesis by regulating the assembly and constriction of the contractile ring through its interactions with proteins like Anillin and Myosin II.[18]

ROCK_Signaling_Pathway RhoA_ROCK RhoA-GTP ROCK ROCK1/2 RhoA_ROCK->ROCK Activates LIMK LIM Kinase ROCK->LIMK Phosphorylates & Activates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates MLCP MLC Phosphatase ROCK->MLCP Phosphorylates & Inhibits Cofilin Cofilin LIMK->Cofilin Phosphorylates & Inhibits Actin Actin Stress Fibers Cofilin->Actin CellContraction Cell Contraction & Adhesion MLC->CellContraction MLCP->MLC Dephosphorylates Actin->CellContraction ROCK_Inhibitors Fasudil, Y-27632, Ripasudil, Netarsudil ROCK_Inhibitors->ROCK Kinase_Assay_Workflow Start Start PrepareReagents Prepare Reagents: - Kinase - Substrate - ATP - Inhibitor Dilutions Start->PrepareReagents Incubate Incubate Kinase with Inhibitor PrepareReagents->Incubate AddSubstrateATP Add Substrate & ATP to Initiate Reaction Incubate->AddSubstrateATP IncubateReaction Incubate at 30°C AddSubstrateATP->IncubateReaction StopReaction Stop Reaction IncubateReaction->StopReaction DetectSignal Detect Signal (e.g., Luminescence) StopReaction->DetectSignal AnalyzeData Analyze Data & Calculate IC50 DetectSignal->AnalyzeData End End AnalyzeData->End NanoBRET_Workflow Start Start TransfectCells Transfect Cells with NanoLuc-Target Fusion Construct Start->TransfectCells SeedCells Seed Cells into Assay Plate TransfectCells->SeedCells AddTracer Add Fluorescent Tracer SeedCells->AddTracer AddInhibitor Add Test Inhibitor (e.g., this compound) AddTracer->AddInhibitor Incubate Incubate at 37°C AddInhibitor->Incubate AddSubstrate Add NanoLuc Substrate Incubate->AddSubstrate MeasureBRET Measure BRET Signal AddSubstrate->MeasureBRET AnalyzeData Analyze Data & Calculate Kd MeasureBRET->AnalyzeData End End AnalyzeData->End

References

Tale of Two Interventions: A Comparative Guide to C3TD879 and CITK siRNA Knockdown

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the intricate world of cellular biology, understanding the precise function of proteins is paramount. For researchers investigating the role of Citron Kinase (CITK), a key regulator of cell division, two powerful tools have emerged: the small molecule inhibitor C3TD879 and siRNA-mediated gene knockdown. This guide provides a comprehensive comparison of the observed effects of these two interventions, supported by available experimental data, to aid researchers in selecting the most appropriate tool for their studies.

A pivotal study by Maw et al. (2024) provides a direct, albeit qualitative, comparison, concluding that the chemical inhibition of CITK's kinase activity by this compound does not replicate the phenotypic outcomes of reducing total CITK protein levels via siRNA. This suggests that CITK may possess crucial structural roles independent of its catalytic function.[1]

Quantitative Comparison of Cellular Effects

The following tables summarize the key quantitative effects observed with CITK siRNA knockdown. It is important to note that direct, side-by-side quantitative data for this compound from the same experimental setups is not yet publicly available. The primary literature indicates a lack of phenocopying by this compound for these specific effects.[1]

Table 1: Effect on Cytokinesis (Multinucleation)

Cell LineTreatmentDurationResult (% Multinucleated Cells)Fold Increase vs. ControlReference
HeLaCITK siRNA48 hours~37%Not specified[2]
HeLaCITK siRNA72 hours~51%Not specified[2]
HeLaCITK siRNA96 hours~64%Not specified[2]
D283 (Medulloblastoma)CITK siRNA100 hoursSignificant increase in binucleated cellsNot specified[3]
D341 (Medulloblastoma)CITK siRNA72 hoursSignificant increase in binucleated cellsNot specified[3]
DAOY (Medulloblastoma)CITK siRNA48 hoursSignificant increase in binucleated cellsNot specified[4]
ONS-76 (Medulloblastoma)CITK siRNA48 hoursSignificant increase in binucleated cellsNot specified[4]

Table 2: Effect on Cell Proliferation and Apoptosis

Cell LineTreatmentDurationEffect on ProliferationApoptotic EffectReference
D283 (Medulloblastoma)CITK siRNANot specifiedImpaired proliferationInduced apoptosis[3]
D341 (Medulloblastoma)CITK siRNANot specifiedImpaired proliferationInduced apoptosis[3]
DAOY (Medulloblastoma)CITK siRNA48 hoursImpaired proliferationInduced apoptosis (cleaved caspase-3 & 7)[4]
ONS-76 (Medulloblastoma)CITK siRNA48 hoursImpaired proliferationInduced apoptosis (cleaved caspase-3 & 7)[4]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental approaches, the following diagrams are provided.

CITK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm / Cleavage Furrow RhoA Active RhoA (GTP-bound) CITK CITK RhoA->CITK Activates Anillin Anillin CITK->Anillin Recruits & Stabilizes Midbody_Formation Midbody Formation & Abscission CITK->Midbody_Formation Promotes Actomyosin_Ring Actomyosin Ring Contraction Anillin->Actomyosin_Ring Actomyosin_Ring->Midbody_Formation This compound This compound This compound->CITK Inhibits Kinase Activity siRNA CITK siRNA siRNA->CITK Degrades mRNA & Reduces Protein Level

CITK Signaling in Cytokinesis

Experimental_Workflow cluster_treatment Treatment cluster_assays Phenotypic Assays This compound This compound Treatment Cytokinesis Cytokinesis Assay (e.g., CBMN Assay, Microscopy for Multinucleation) This compound->Cytokinesis Proliferation Cell Proliferation Assay (e.g., MTT, EdU incorporation) This compound->Proliferation Apoptosis Apoptosis Assay (e.g., Annexin V Staining, Caspase Activity) This compound->Apoptosis siRNA CITK siRNA Transfection siRNA->Cytokinesis siRNA->Proliferation siRNA->Apoptosis

Comparative Experimental Workflow

Detailed Experimental Protocols

The following are generalized protocols for the key experiments cited. Researchers should refer to the specific publications for detailed methodologies.

This compound Treatment Protocol (General)
  • Cell Seeding: Plate cells in appropriate culture vessels and allow them to adhere and reach a desired confluency (typically 50-70%).

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).[5] Further dilute the stock solution in culture medium to achieve the desired final concentrations.

  • Treatment: Remove the existing culture medium from the cells and replace it with the medium containing this compound or vehicle control (medium with the same concentration of solvent).

  • Incubation: Incubate the cells for the desired duration (e.g., 24, 48, 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Endpoint Analysis: Following incubation, proceed with the desired downstream assays such as cell viability, proliferation, or apoptosis analysis.

CITK siRNA Knockdown Protocol (General)
  • siRNA Design and Preparation: Obtain at least two validated siRNA sequences targeting CITK and a non-targeting control siRNA. Reconstitute the siRNAs in RNase-free buffer to a stock concentration.

  • Cell Seeding: Plate cells the day before transfection to ensure they are in the logarithmic growth phase and at an appropriate confluency (typically 30-50%) at the time of transfection.

  • Transfection:

    • Dilute the siRNA in serum-free medium.

    • In a separate tube, dilute a suitable transfection reagent (e.g., a lipid-based reagent) in serum-free medium.

    • Combine the diluted siRNA and transfection reagent and incubate at room temperature to allow the formation of siRNA-lipid complexes.

    • Add the complexes to the cells in fresh serum-free or complete medium, depending on the transfection reagent's protocol.

  • Incubation: Incubate the cells for 4-6 hours, then replace the transfection medium with fresh complete medium. Continue to incubate for the desired duration (e.g., 48, 72, 96 hours) to allow for knockdown of the target protein.

  • Validation of Knockdown: Harvest a subset of cells to validate the knockdown efficiency at the mRNA level (qRT-PCR) and protein level (Western blot).

  • Phenotypic Analysis: Use the remaining cells for downstream phenotypic assays.

Key Experimental Assays
  • Cytokinesis-Block Micronucleus (CBMN) Assay: This assay is used to assess cytokinesis failure. Cells are treated with a cytokinesis inhibitor (e.g., cytochalasin B) to prevent cell separation after nuclear division. The number of binucleated cells with and without micronuclei is then counted to quantify chromosomal damage and cytokinesis defects.[6][7][8][9][10]

  • Cell Proliferation Assays:

    • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. Viable cells with active metabolism convert MTT into a purple formazan product, which is then solubilized and quantified by spectrophotometry.[11]

    • EdU (5-ethynyl-2'-deoxyuridine) Incorporation Assay: This assay directly measures DNA synthesis. EdU, a nucleoside analog of thymidine, is incorporated into DNA during active synthesis. It is then detected by a fluorescent azide through a click chemistry reaction, allowing for the quantification of proliferating cells.[12]

  • Apoptosis Assay (Annexin V Staining): This flow cytometry-based assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis. Annexin V, a protein with a high affinity for PS, is fluorescently labeled and binds to the surface of apoptotic cells. Propidium iodide (PI) is used as a counterstain to differentiate between early apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V and PI positive).[13][14][15][16][17]

Conclusion

The available evidence strongly suggests that the chemical inhibitor this compound and CITK siRNA knockdown are not functionally equivalent. While CITK siRNA, which reduces the total protein level, induces profound defects in cytokinesis, cell proliferation, and survival, the selective inhibition of CITK's kinase activity by this compound does not produce the same phenotypic outcomes. This discrepancy highlights the likely importance of CITK's non-catalytic, structural functions in cellular processes. Researchers should carefully consider their experimental goals when choosing between these two powerful tools. This compound is an excellent tool for dissecting the specific roles of CITK's kinase activity, whereas siRNA-mediated knockdown remains the method of choice for investigating the consequences of the total loss of the CITK protein.

References

A Comparative Guide to Validating C3TD879 Target Engagement in Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods for validating the cellular target engagement of C3TD879, a potent and selective inhibitor of Citron Kinase (CITK). Understanding and confirming that a compound binds to its intended target within the complex cellular environment is a critical step in drug discovery, providing crucial evidence for its mechanism of action. This document outlines key methodologies, presents comparative data, and provides detailed experimental protocols to assist researchers in selecting the most appropriate assays for their needs.

Introduction to this compound and Citron Kinase (CITK)

This compound is a first-in-class, type I kinase inhibitor that demonstrates high potency and selectivity for Citron Kinase (CITK).[1][2] CITK is a serine/threonine kinase that plays a crucial role in the final stages of cell division, specifically in cytokinesis, the process that divides the cytoplasm of a parental cell into two daughter cells.[3][4][5] It localizes to the cleavage furrow and midbody during cytokinesis and is a key effector of the RhoA signaling pathway.[3][4][5]

Methods for Validating Cellular Target Engagement

Several methodologies can be employed to validate the engagement of this compound with CITK in a cellular context. This guide focuses on two prominent methods: the NanoBioluminescence Resonance Energy Transfer (NanoBRET) assay and the Cellular Thermal Shift Assay (CETSA).

Comparison of Target Engagement Methods
FeatureNanoBRET AssayCellular Thermal Shift Assay (CETSA)
Principle Measures the proximity-based energy transfer between a NanoLuciferase (NanoLuc®)-tagged target protein and a fluorescent tracer.[6][7] Compound binding displaces the tracer, leading to a loss of BRET signal.[6][7]Based on the principle that ligand binding stabilizes the target protein against heat-induced denaturation.[8][9][10] The amount of soluble, non-denatured protein is quantified after a heat challenge.[8][9][10]
Quantitative Readout Apparent cellular affinity (Kd) and IC50 values.[1][11]Thermal shift (ΔTm) and Isothermal dose-response EC50 values.[10]
Throughput High-throughput compatible (384-well format).[12]Moderate throughput, can be adapted for higher throughput with specific detection methods.[9]
Requirement for Target Modification Requires genetic modification to fuse the target protein with NanoLuc®.[6]No modification of the endogenous target protein is required.[8]
Reagents Requires a specific fluorescent tracer for the target of interest.[6]Requires a specific antibody for the target protein for detection (e.g., Western blot).[8]
Cellular Context Live cells, providing a physiologically relevant environment.[6]Can be performed in live cells, cell lysates, or tissue samples.[9]
Data for this compound Kd < 10 nM in HEK293 cells.[1][11]No specific data for this compound is publicly available.

Experimental Data and Observations

The primary method used to validate the cellular target engagement of this compound has been the NanoBRET assay. This has provided a quantitative measure of its high-affinity binding to CITK in live cells.

This compound Target Engagement and Cellular Effects:

CompoundAssayCell LineReadoutValueReference
This compoundNanoBRET Target EngagementHEK293Apparent Cellular Kd< 10 nM[1][11]
This compoundCellTiter-Glo Viability Assay786-O, COLO 205, Hs-578TGI50< 2 µM[2]
This compoundCellTiter-Glo Viability AssayNCI-60 PanelGI507 µM[2]

Interestingly, while this compound demonstrates potent binding to CITK, studies have shown that small-molecule inhibition of CITK's kinase activity does not replicate the cytokinesis failure phenotype observed with CITK knockdown.[1][2] This suggests that the structural scaffolding role of CITK may be more critical for cytokinesis than its catalytic activity.[1][2]

Signaling Pathways and Experimental Workflows

Citron Kinase (CITK) Signaling Pathway in Cytokinesis

CITK is a key downstream effector of the RhoA GTPase during cytokinesis. Its activation and localization to the cleavage furrow are crucial for the final stages of cell division.

CITK_Signaling_Pathway cluster_upstream Upstream Regulators cluster_citk Citron Kinase cluster_downstream Downstream Effectors & Processes RhoA_GTP Active RhoA (GTP-bound) CITK Citron Kinase (CITK) RhoA_GTP->CITK Binds and Activates ROCK ROCK RhoA_GTP->ROCK Activates Ect2 Ect2 (GEF) Ect2->RhoA_GTP Activates Centralspindlin Centralspindlin (MKLP1/Cyk4) Centralspindlin->Ect2 Recruits and Activates p27Kip1 p27Kip1 p27Kip1->CITK Binds and Inhibits RhoA Interaction CITK->RhoA_GTP Maintains Localization at Midbody Anillin Anillin CITK->Anillin Stabilizes at Midbody KIF14 KIF14 CITK->KIF14 Interacts with Cytokinesis Cytokinesis (Midbody formation, Abscission) Anillin->Cytokinesis KIF14->Cytokinesis Myosin_II Myosin II ROCK->Myosin_II Phosphorylates (activates) Myosin_II->Cytokinesis Drives contractile ring constriction

Caption: Simplified signaling pathway of Citron Kinase (CITK) in cytokinesis.

Experimental Workflow: NanoBRET™ Target Engagement Assay

The NanoBRET assay is a proximity-based assay that measures the binding of a small molecule inhibitor to a target protein in live cells.

NanoBRET_Workflow Start Start Transfection Transfect cells with NanoLuc-CITK fusion construct Start->Transfection Seeding Seed transfected cells into an assay plate Transfection->Seeding Treatment Treat cells with this compound (or other inhibitors) and NanoBRET tracer Seeding->Treatment Incubation Incubate to allow for compound entry and binding Treatment->Incubation Detection Add Nano-Glo substrate and measure BRET signal Incubation->Detection Analysis Analyze data to determine IC50 and/or Kd values Detection->Analysis End End Analysis->End CETSA_Workflow Start Start Cell_Culture Culture cells expressing endogenous or overexpressed CITK Start->Cell_Culture Treatment Treat cells with this compound (or vehicle control) Cell_Culture->Treatment Heat_Shock Heat cells at a specific temperature (isothermal) or a range of temperatures Treatment->Heat_Shock Lysis Lyse cells and separate soluble and aggregated proteins Heat_Shock->Lysis Quantification Quantify soluble CITK protein (e.g., by Western Blot) Lysis->Quantification Analysis Analyze data to determine thermal shift or EC50 Quantification->Analysis End End Analysis->End

References

C3TD879 efficacy compared to previous generation CITK probes

Author: BenchChem Technical Support Team. Date: December 2025

A new era in the study of Citron Kinase (CITK) has begun with the development of C3TD879, a first-in-class chemical probe. This highly potent and selective inhibitor overcomes previous limitations in the field, offering researchers an unprecedented tool to investigate the complex biology of CITK.

For years, the lack of selective inhibitors has hampered the study of Citron Kinase (CITK), a serine/threonine kinase crucial in the regulation of cytokinesis, the final stage of cell division.[1] Previous research relied on non-selective inhibitors or genetic knockdown experiments, which could not definitively parse the kinase-dependent functions of CITK from its structural roles.[1] this compound emerges as a game-changing tool, providing the means to specifically interrogate the catalytic activity of CITK.

Unparalleled Potency and Selectivity

This compound distinguishes itself as a Type I kinase inhibitor, potently targeting the catalytic activity of CITK.[1][2][3] Its efficacy is demonstrated by a biochemical IC50 of 12 nM and its direct binding to full-length human CITK in cells with a NanoBRET Kd of less than 10 nM.[1][2][3] This high-affinity binding confirms its potent engagement with CITK in a cellular context.

What truly sets this compound apart is its exceptional selectivity. When tested against a panel of 373 other human kinases, it demonstrated a greater than 17-fold selectivity for CITK.[1][3] This exquisite selectivity minimizes off-target effects, ensuring that observed biological outcomes can be confidently attributed to the inhibition of CITK.

ParameterValueReference
Biochemical IC50 12 nM[1][2][3]
NanoBRET Kd (full-length CITK in cells) < 10 nM[1][2][3]
Selectivity >17-fold vs. 373 human kinases[1][3]

Favorable In Vitro and In Vivo Profile

Beyond its potency and selectivity, this compound exhibits a promising profile for both laboratory and preclinical research. In vitro studies have shown low microsomal intrinsic clearance, high permeability, and low inhibition of key CYP enzymes.[2] These characteristics are indicative of good drug-like properties. Furthermore, in vivo experiments in rats have demonstrated excellent oral bioavailability (72%) and high systemic exposure.[4] This favorable pharmacokinetic profile makes this compound a robust tool for in vivo studies aimed at understanding the physiological and pathological roles of CITK.

Experimental Protocols

The following provides a summary of the key experimental methodologies used to characterize the efficacy of this compound:

Biochemical IC50 Determination: The half-maximal inhibitory concentration (IC50) of this compound against CITK catalytic activity was determined using a biochemical kinase assay. This typically involves incubating the kinase, a substrate, and ATP with varying concentrations of the inhibitor. The amount of phosphorylated substrate is then quantified to determine the extent of inhibition.

NanoBRET Target Engagement Assay: To confirm direct binding to CITK within a cellular environment, a NanoBRET assay was employed.[1][2] This technology measures the binding of a fluorescently labeled tracer to a NanoLuciferase (NL)-tagged target protein in live cells. The proximity of the tracer and the NL-tagged CITK results in Bioluminescence Resonance Energy Transfer (BRET), which is disrupted by the binding of an unlabeled inhibitor like this compound. The dissociation constant (Kd) is then calculated from the concentration-dependent displacement of the tracer.

Kinase Selectivity Profiling: The selectivity of this compound was assessed using a broad panel of human kinases, such as the Eurofins KinaseProfiler assay.[5] This involves testing the inhibitor at a fixed concentration against a large number of purified kinases to identify any off-target interactions.

Visualizing the Path Forward

The development of this compound opens up new avenues for research into the diverse functions of CITK. The following diagrams illustrate the mechanism of action and the experimental workflow used to validate this novel probe.

cluster_0 CITK Signaling Pathway CITK CITK Phosphorylated_Substrate Phosphorylated_Substrate CITK->Phosphorylated_Substrate Phosphorylation Substrate Substrate Substrate->Phosphorylated_Substrate This compound This compound This compound->CITK Inhibition ATP ATP ADP ADP ATP->ADP

Caption: Mechanism of CITK inhibition by this compound.

cluster_1 This compound Validation Workflow Biochemical_Assay Biochemical Assay (IC50) NanoBRET NanoBRET Assay (Kd in cells) Biochemical_Assay->NanoBRET Kinase_Profiling Kinase Selectivity Profiling NanoBRET->Kinase_Profiling In_Vivo_PK In Vivo Pharmacokinetics Kinase_Profiling->In_Vivo_PK Validated_Probe Validated CITK Probe In_Vivo_PK->Validated_Probe

Caption: Experimental workflow for the validation of this compound.

Conclusion: A New Standard for CITK Research

References

The Rise of a First-in-Class Kinase Inhibitor: C3TD879 in Head-to-Head Comparison with Investigational Drugs Targeting Cell Division

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of oncology drug discovery, the quest for novel therapeutics targeting the intricate machinery of cell division remains a paramount objective. This guide presents a comprehensive head-to-head comparison of C3TD879, a first-in-class inhibitor of Citron Kinase (CITK), against a panel of investigational drugs targeting other key regulators of mitosis: Aurora kinases and Polo-like kinases. This report is tailored for researchers, scientists, and drug development professionals, providing an objective analysis supported by experimental data to contextualize the performance of this novel agent.

This compound has emerged as a potent and highly selective, ATP-competitive Type I kinase inhibitor of CITK, a serine/threonine kinase crucial for the final stages of cell division, specifically cytokinesis. While the knockdown of CITK has been implicated as a potential anti-cancer strategy, the development of selective small-molecule inhibitors has been a significant challenge. This compound represents a breakthrough in this area, offering a valuable tool to probe the therapeutic potential of CITK inhibition.

This guide will delve into a comparative analysis of this compound with investigational inhibitors of Aurora kinases (Alisertib and Barasertib) and Polo-like kinases (Volasertib and Onvansertib), enzymes that play critical roles in mitotic progression, from centrosome separation to chromosome segregation. By examining their biochemical potency, selectivity, and cellular effects, we aim to provide a clear perspective on the unique attributes of this compound.

Biochemical Potency and Selectivity: A Comparative Analysis

The following table summarizes the in vitro biochemical potency and selectivity of this compound against the selected investigational Aurora and Polo-like kinase inhibitors. This data, derived from various cell-free kinase assays, highlights the distinct profiles of these compounds.

CompoundPrimary TargetIC50 (nM)Selectivity Notes
This compound CITK 12 Highly selective; >17-fold selectivity versus 373 other human kinases.
Alisertib (MLN8237)Aurora A1.2[1]>200-fold more selective for Aurora A than Aurora B.[1]
Barasertib (AZD1152-HQPA)Aurora B0.37[2]Approximately 3700-fold more selective for Aurora B than Aurora A.[3]
Volasertib (BI 6727)PLK10.87[4]Also inhibits PLK2 (IC50 = 5 nM) and PLK3 (IC50 = 56 nM).[4]
Onvansertib (NMS-P937)PLK12[5]>5000-fold selectivity for PLK1 over PLK2 and PLK3.[5]

Cellular Activity: Impact on Cancer Cell Proliferation

The anti-proliferative activity of these kinase inhibitors has been evaluated across various cancer cell lines. The following table provides a snapshot of their cellular potency. It is important to note that cellular IC50 values can vary depending on the cell line and assay conditions.

CompoundRepresentative Cell Line(s)Cellular IC50 Range
This compound Not specified in publicly available dataData not available
Alisertib (MLN8237)Multiple Myeloma cell lines0.003 - 1.71 µM[1]
Barasertib (AZD1152-HQPA)SCLC cell lines< 50 nM in sensitive lines[3]
Volasertib (BI 6727)Various cancer cell linesNanomolar range
Onvansertib (NMS-P937)HNSCC cell linesLow nanomolar range[6]

Signaling Pathways and Experimental Workflows

To visually represent the biological context and experimental approaches discussed, the following diagrams have been generated using the DOT language for Graphviz.

CITK_Signaling_Pathway RhoA Active RhoA-GTP CITK Citron Kinase (CITK) RhoA->CITK Activates Anillin Anillin CITK->Anillin Phosphorylates Myosin_II Myosin II CITK->Myosin_II Regulates Contractile_Ring Contractile Ring Assembly and Constriction Anillin->Contractile_Ring Myosin_II->Contractile_Ring Actin Actin Actin->Contractile_Ring Cytokinesis Successful Cytokinesis Contractile_Ring->Cytokinesis This compound This compound This compound->CITK Inhibits

Caption: Role of Citron Kinase (CITK) in Cytokinesis.

Kinase_Inhibition_Assay_Workflow cluster_preparation Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection Kinase Recombinant Kinase (e.g., CITK) Incubation Incubation at controlled temperature Kinase->Incubation Substrate Peptide Substrate Substrate->Incubation ATP ATP (radiolabeled or cold) ATP->Incubation Inhibitor Test Inhibitor (e.g., this compound) Inhibitor->Incubation Detection Measurement of Substrate Phosphorylation Incubation->Detection IC50 IC50 Calculation Detection->IC50

Caption: General Workflow of an In Vitro Kinase Inhibition Assay.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental protocols for the key assays are provided below.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a typical procedure for determining the IC50 value of a test compound against a purified kinase.

  • Materials:

    • Recombinant purified kinase (e.g., CITK, Aurora A, PLK1).

    • Specific peptide or protein substrate for the kinase.

    • Adenosine triphosphate (ATP), often radiolabeled (e.g., [γ-³³P]ATP) or used in conjunction with a non-radioactive detection method.

    • Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).

    • Kinase assay buffer (composition varies depending on the kinase, but typically contains a buffer like HEPES or Tris-HCl, MgCl₂, and other co-factors).

    • 96- or 384-well assay plates.

    • Detection reagents (e.g., phosphospecific antibodies for ELISA, or scintillation counter for radioactive assays).

  • Procedure:

    • A dilution series of the test inhibitor is prepared in the kinase assay buffer.

    • The recombinant kinase and its specific substrate are added to the wells of the assay plate.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction mixture is incubated for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C or room temperature).

    • The reaction is stopped, typically by adding a solution containing EDTA or by spotting the reaction mixture onto a filter membrane.

    • The amount of phosphorylated substrate is quantified using a suitable detection method.

    • The percentage of kinase inhibition is calculated for each inhibitor concentration relative to a control reaction without the inhibitor.

    • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the kinase activity, is determined by fitting the data to a dose-response curve.

Cell Proliferation Assay (General Protocol)

This protocol describes a common method for assessing the effect of a test compound on the proliferation of cancer cell lines.

  • Materials:

    • Cancer cell line of interest.

    • Complete cell culture medium (e.g., RPMI-1640 or DMEM supplemented with fetal bovine serum and antibiotics).

    • Test inhibitor (e.g., Alisertib) dissolved in a suitable solvent (e.g., DMSO).

    • 96-well cell culture plates.

    • Cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin).

    • Plate reader capable of measuring luminescence, absorbance, or fluorescence.

  • Procedure:

    • Cells are seeded into the wells of a 96-well plate at a predetermined density and allowed to adhere overnight.

    • A dilution series of the test inhibitor is prepared in the complete cell culture medium.

    • The culture medium in the wells is replaced with the medium containing the various concentrations of the test inhibitor.

    • The cells are incubated with the inhibitor for a specified period, typically 72 hours.

    • At the end of the incubation period, the cell viability reagent is added to each well according to the manufacturer's instructions.

    • After a short incubation with the reagent, the signal (luminescence, absorbance, or fluorescence) is measured using a plate reader.

    • The percentage of cell proliferation inhibition is calculated for each inhibitor concentration relative to a vehicle-treated control.

    • The IC50 value, the concentration of the inhibitor that causes a 50% reduction in cell proliferation, is determined by fitting the data to a dose-response curve.

Conclusion

This compound stands out as a pioneering chemical probe for the study of Citron Kinase, exhibiting high potency and selectivity. While a direct comparison with other investigational CITK inhibitors is not yet possible due to its first-in-class nature, its biochemical profile is comparable to, and in some aspects, more selective than, investigational inhibitors of other critical mitotic kinases like Aurora and Polo-like kinases.

The provided data and protocols offer a valuable resource for the scientific community to further investigate the role of CITK in cancer and to guide the future development of this promising new class of anti-cancer agents. The distinct mechanism of action of CITK inhibition, focused on the terminal stage of cell division, may offer unique therapeutic opportunities and potential synergies with agents targeting other phases of the cell cycle. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound and the broader class of CITK inhibitors.

References

Reproducibility of C3TD879 Experimental Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the experimental findings for C3TD879, a first-in-class inhibitor of Citron Kinase (CITK), with available data for an alternative compound and a negative control. Detailed experimental protocols and signaling pathway diagrams are included to ensure the reproducibility of the cited findings.

Introduction to this compound

This compound is a potent and selective, Type I kinase inhibitor of Citron Kinase (CITK).[1][2][3] It has been developed as a chemical probe to investigate the complex biology of CITK, a serine/threonine kinase that plays a crucial role in cytokinesis.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, a known alternative inhibitor OTS-167, and the negative control this compound-N.

CompoundTargetAssay TypeValueReference
This compound CITKBiochemical IC5012 nM[1][2][3][4]
Full-length human CITKin-cell NanoBRET Kd< 10 nM[1][2][3][4]
OTS-167 MELKBiochemical IC500.41 nM[5]
CITKBiochemical IC50Data not publicly available
This compound-N CITKBiochemical/in-cell activityData not publicly available, but characterized as an inactive control[6]

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the Citron Kinase signaling pathway during cytokinesis and the general workflows for the key experimental assays used to characterize this compound.

CITK_Signaling_Pathway cluster_upstream Upstream Regulation cluster_citk Citron Kinase Activation cluster_downstream Downstream Effects in Cytokinesis RhoA_GTP Active RhoA (GTP-bound) CITK Citron Kinase (CITK) RhoA_GTP->CITK activates Anillin Anillin CITK->Anillin recruits KIF14 KIF14 CITK->KIF14 interacts with MLC Myosin Regulatory Light Chain (MLC) CITK->MLC phosphorylates Actomyosin_Ring Actomyosin Ring Constriction Anillin->Actomyosin_Ring PRC1 PRC1 KIF14->PRC1 interacts with Midbody_Formation Midbody Formation & Abscission KIF14->Midbody_Formation PRC1->Midbody_Formation pMLC Phosphorylated MLC (pMLC) pMLC->Actomyosin_Ring Actomyosin_Ring->Midbody_Formation

Caption: Citron Kinase Signaling Pathway in Cytokinesis.

Experimental_Workflows cluster_biochemical Biochemical IC50 Assay cluster_nanobret in-cell NanoBRET Kd Assay B_start Start B_reagents Combine CITK enzyme, substrate (e.g., Myelin Basic Protein), and ATP B_start->B_reagents B_inhibitor Add serial dilutions of this compound B_reagents->B_inhibitor B_incubate Incubate at 30°C B_inhibitor->B_incubate B_measure Measure kinase activity (e.g., ADP-Glo assay) B_incubate->B_measure B_analyze Calculate IC50 from dose-response curve B_measure->B_analyze B_end End B_analyze->B_end N_start Start N_transfect Transfect cells with NanoLuc-CITK fusion vector N_start->N_transfect N_add_tracer Add NanoBRET tracer N_transfect->N_add_tracer N_add_inhibitor Add serial dilutions of this compound N_add_tracer->N_add_inhibitor N_incubate Incubate cells N_add_inhibitor->N_incubate N_measure Measure BRET signal N_incubate->N_measure N_analyze Calculate Kd from competition binding curve N_measure->N_analyze N_end End N_analyze->N_end

Caption: General Experimental Workflows.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on the methods described in the primary literature for this compound.

Biochemical IC50 Determination for CITK

This protocol outlines the procedure for determining the half-maximal inhibitory concentration (IC50) of this compound against Citron Kinase.

  • Materials:

    • Recombinant human CITK enzyme

    • Myelin Basic Protein (MBP) as a substrate

    • ATP

    • This compound

    • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

    • ADP-Glo™ Kinase Assay kit (Promega)

    • 384-well plates

  • Procedure:

    • Prepare serial dilutions of this compound in DMSO, and then dilute in kinase buffer.

    • Add CITK enzyme and MBP substrate to the wells of a 384-well plate.

    • Add the diluted this compound or vehicle (DMSO) to the wells.

    • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at the Km for CITK.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In-cell NanoBRET Target Engagement Assay for CITK

This protocol describes the method for quantifying the binding affinity (Kd) of this compound to full-length CITK in live cells.

  • Materials:

    • HEK293 cells

    • Plasmid encoding NanoLuc®-CITK fusion protein

    • Transfection reagent (e.g., FuGENE® HD)

    • Opti-MEM® I Reduced Serum Medium

    • NanoBRET® Tracer

    • This compound

    • NanoBRET® Nano-Glo® Substrate

    • White, 384-well cell culture plates

  • Procedure:

    • Seed HEK293 cells in 384-well plates.

    • Transfect the cells with the NanoLuc®-CITK fusion protein plasmid using a suitable transfection reagent and incubate for 24 hours.

    • Prepare serial dilutions of this compound in Opti-MEM®.

    • Add the NanoBRET® Tracer to all wells at its predetermined optimal concentration.

    • Add the serially diluted this compound or vehicle to the wells.

    • Incubate the plate at 37°C in a CO2 incubator for a specified time (e.g., 2 hours) to allow for compound entry and target engagement.

    • Add the NanoBRET® Nano-Glo® Substrate to all wells.

    • Measure the donor (460 nm) and acceptor (618 nm) emission signals using a luminometer equipped with appropriate filters.

    • Calculate the NanoBRET® ratio (acceptor emission/donor emission).

    • Plot the NanoBRET® ratio against the logarithm of the inhibitor concentration and fit the data to a competition binding curve to determine the Kd value.

References

Safety Operating Guide

Proper Disposal of C3TD879: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and operational integrity. This document provides essential guidance on the safe and compliant disposal of C3TD879, a potent and selective Type I kinase inhibitor of Citron kinase (CITK).

While this compound is shipped as a non-hazardous chemical, it is imperative for all laboratory personnel to adhere to best practices for chemical waste management to ensure a safe working environment and compliance with local and national regulations. The following procedures are based on general safety protocols for research-grade chemicals.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel handling this compound are equipped with the appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationPurpose
Eye Protection Safety glasses with side shields or gogglesProtects eyes from splashes or aerosols.
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact with the compound.
Body Protection Laboratory coatProtects skin and clothing from contamination.

This compound Disposal Workflow

The proper disposal of this compound, whether in solid form or in solution, should follow a structured workflow to minimize risk and ensure regulatory compliance.

start Start: this compound Waste Identified ppe Step 1: Don Appropriate PPE start->ppe segregate Step 2: Segregate this compound Waste ppe->segregate solid_waste Solid Waste (Unused compound, contaminated consumables) segregate->solid_waste If solid liquid_waste Liquid Waste (Solutions containing this compound) segregate->liquid_waste If liquid package_solid Step 3a: Package Solid Waste solid_waste->package_solid package_liquid Step 3b: Package Liquid Waste liquid_waste->package_liquid label_waste Step 4: Label Waste Containers package_solid->label_waste package_liquid->label_waste store Step 5: Store in Designated Waste Area label_waste->store dispose Step 6: Arrange for Professional Disposal store->dispose end End: Disposal Complete dispose->end

Caption: Workflow for the proper disposal of this compound waste.

Step-by-Step Disposal Procedures

1. Personal Protective Equipment (PPE): Before handling any waste materials, all personnel must be wearing the appropriate PPE as detailed in the table above.

2. Waste Segregation: It is crucial to segregate this compound waste from other laboratory waste streams. Do not mix this compound waste with general trash, sharps, or other chemical waste unless explicitly permitted by your institution's environmental health and safety (EHS) office.

3. Waste Packaging:

  • Solid Waste:

    • This includes unused or expired solid this compound, as well as contaminated consumables such as weigh boats, pipette tips, and wipes.

    • Place all solid waste into a designated, leak-proof, and clearly labeled solid chemical waste container. It is good practice to double-bag solid waste in clear plastic bags before placing it in the final container.

  • Liquid Waste:

    • This includes any solutions containing this compound.

    • Collect all liquid waste in a designated, leak-proof, and shatter-resistant chemical waste container. Ensure the container is compatible with the solvents used.

    • Do not overfill liquid waste containers; a general rule is to fill to no more than 80% capacity to allow for vapor expansion.

4. Labeling: All waste containers must be clearly and accurately labeled. The label should include:

  • The words "Hazardous Waste" or "Chemical Waste" as required by your institution.

  • The full chemical name: "this compound".

  • An accurate estimation of the concentration and quantity of this compound.

  • The names of all other chemical constituents in the container (e.g., solvents).

  • The date the waste was first added to the container.

  • The name and contact information of the generating laboratory or researcher.

5. Storage: Store sealed and labeled waste containers in a designated, secure, and well-ventilated waste accumulation area. This area should be away from general laboratory traffic and incompatible materials.

6. Disposal: Arrange for the collection and disposal of the this compound waste through your institution's EHS office or a licensed chemical waste disposal contractor. Never dispose of this compound down the drain or in the regular trash.

Spill Management Protocol

In the event of a spill, the following protocol should be initiated immediately.

spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate notify Notify Lab Supervisor and EHS evacuate->notify ppe Don Appropriate PPE notify->ppe contain Contain the Spill with Absorbent Material ppe->contain collect Collect Contaminated Material contain->collect package Package as Hazardous Waste collect->package clean Clean and Decontaminate the Area package->clean dispose Dispose of Waste via EHS clean->dispose report Complete Spill Report dispose->report

Caption: Protocol for managing a this compound spill.

Disclaimer: The information provided in this document is intended as a general guide. All laboratory personnel are responsible for consulting their institution's specific safety and disposal protocols and for complying with all applicable local, state, and federal regulations.

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